2-Chloro-3,4-dimethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-4-7(10)8(9)6(5)2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAXBLCSZPWRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289522 | |
| Record name | 2-Chloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10283-15-5 | |
| Record name | 2-Chloro-3,4-dimethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,4-dimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3,4-dimethylphenol (CAS number 10283-15-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-dimethylphenol, also known as 2-chloro-3,4-xylenol, is a halogenated phenolic compound. As a member of the chlorinated phenol family, it is of significant interest due to the biological and chemical activities conferred by its substituted aromatic ring. The hydroxyl group, chlorine atom, and two methyl groups on the benzene ring create a unique electronic and steric environment, influencing its reactivity, potential applications, and toxicological profile.
Chlorinated phenols, as a class, are recognized for their broad-spectrum antimicrobial properties and are utilized as intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The specific substitution pattern of 2-Chloro-3,4-dimethylphenol suggests its potential utility in areas where controlled reactivity and specific biological interactions are required. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and safety considerations to support research and development activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 2-Chloro-3,4-dimethylphenol is not extensively available in the public domain, a combination of computed data and comparison with its isomers provides valuable insights.
Table 1: Physicochemical Properties of 2-Chloro-3,4-dimethylphenol and Related Isomers
| Property | 2-Chloro-3,4-dimethylphenol (CAS: 10283-15-5) | 3,4-Dimethylphenol (CAS: 95-65-8) | 4-Chloro-3,5-dimethylphenol (PCMX) (CAS: 88-04-0) |
| Molecular Formula | C₈H₉ClO[3] | C₈H₁₀O[4] | C₈H₉ClO[5] |
| Molecular Weight | 156.61 g/mol [3] | 122.17 g/mol [4] | 156.61 g/mol [5] |
| Melting Point | Data not available | 64-68 °C[4] | 112-116 °C[5] |
| Boiling Point | Data not available | 227 °C[6] | 246 °C[5] |
| Water Solubility | Predicted to be low | Slightly soluble[4] | 0.03 g/100 mL at 15 °C[7] |
| logP (Octanol/Water Partition Coefficient) | 2.9 (Computed)[3] | 2.23[4] | 3.27[5] |
Note: The absence of experimentally determined melting and boiling points for 2-Chloro-3,4-dimethylphenol in the available literature necessitates reliance on computational predictions and comparisons with structurally similar compounds.
The computed logP value of 2.9 suggests that 2-Chloro-3,4-dimethylphenol is a lipophilic compound, indicating a preference for non-polar environments.[3] This has implications for its solubility in organic solvents and its potential to interact with biological membranes.
Synthesis and Reactivity
The synthesis of 2-Chloro-3,4-dimethylphenol typically involves the electrophilic chlorination of 3,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring play a crucial role in determining the regioselectivity of the chlorination reaction.
Figure 1: General synthetic pathway for 2-Chloro-3,4-dimethylphenol.
Experimental Protocol: Hypothetical Synthesis of 2-Chloro-3,4-dimethylphenol
Disclaimer: This is a hypothetical protocol based on general methods for the chlorination of phenols. It should be optimized and validated in a laboratory setting.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,4-dimethylphenol (1.0 equivalent) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.
-
Chlorination: While stirring the solution at room temperature, add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.0-1.2 equivalents) dropwise from the dropping funnel.[8] The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain a controlled temperature. Alternatively, N-chlorosuccinimide (NCS) in the presence of a catalyst can be used for a milder chlorination.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 2-Chloro-3,4-dimethylphenol.
The reactivity of 2-Chloro-3,4-dimethylphenol is characteristic of a substituted phenol. The hydroxyl group can be deprotonated to form a phenoxide, which can then participate in nucleophilic substitution reactions. The aromatic ring can undergo further electrophilic substitution, with the existing substituents directing the position of the incoming electrophile.
Potential Applications
While specific applications for 2-Chloro-3,4-dimethylphenol are not extensively documented, its structural similarity to other commercially important chlorinated xylenols suggests its potential utility in several fields.
-
Antimicrobial Agent: The closely related isomer, 4-chloro-3,5-dimethylphenol (PCMX), is a widely used antiseptic and disinfectant found in antibacterial soaps, wound cleansing solutions, and household cleaners.[7][10][11] It is plausible that 2-Chloro-3,4-dimethylphenol exhibits similar antimicrobial properties and could be investigated for use in personal care products, disinfectants, and preservatives.[12][13][14]
-
Chemical Intermediate: Substituted phenols are valuable building blocks in organic synthesis. 2-Chloro-3,4-dimethylphenol could serve as a precursor for the synthesis of more complex molecules with applications in the pharmaceutical, agrochemical, and dye industries.[1][2] The presence of multiple functional groups allows for a variety of chemical transformations.
-
Material Science: Phenolic compounds are used in the production of polymers and resins. The specific substitution pattern of 2-Chloro-3,4-dimethylphenol could be exploited to synthesize polymers with tailored properties.
Analytical Methodology
The analysis of 2-Chloro-3,4-dimethylphenol can be achieved using standard chromatographic techniques.
Figure 2: General workflow for the analytical determination of 2-Chloro-3,4-dimethylphenol.
Gas Chromatography (GC)
GC is a suitable technique for the analysis of volatile and semi-volatile compounds like 2-Chloro-3,4-dimethylphenol.
-
Protocol Outline: GC-FID/MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate). For complex matrices, a prior extraction and clean-up step may be necessary.[15]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector at a temperature of ~250 °C.
-
Oven Program: A temperature gradient program, for example, starting at 80 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Detection:
-
Flame Ionization Detector (FID): For quantitative analysis.
-
Mass Spectrometry (MS): For confirmation of identity based on the mass spectrum.
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an alternative method, particularly for less volatile compounds or when derivatization is to be avoided.
-
Protocol Outline: HPLC-UV/DAD Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase. Filtration through a 0.45 µm filter is recommended.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with or without a small amount of acid, e.g., 0.1% formic acid).
-
Flow Rate: Typically 1 mL/min.
-
Detector: UV or Diode Array Detector (DAD) set at the wavelength of maximum absorbance for 2-Chloro-3,4-dimethylphenol.[16]
-
-
Safety and Handling
As a chlorinated phenol, 2-Chloro-3,4-dimethylphenol should be handled with appropriate safety precautions.
GHS Hazard Classification
Toxicological Profile
While specific toxicological data for 2-Chloro-3,4-dimethylphenol is limited, the general toxicity of chlorinated phenols is well-documented. They can be absorbed through the skin, by inhalation, and by ingestion.[17][18] Acute exposure can lead to irritation of the skin, eyes, and respiratory tract.[17] Chronic exposure to some chlorinated phenols has been linked to liver and kidney damage.[18]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If airborne concentrations are high, a respirator may be necessary.
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
2-Chloro-3,4-dimethylphenol is a halogenated aromatic compound with significant potential for application in various fields, particularly as an antimicrobial agent and a chemical intermediate. While a comprehensive set of experimentally determined physical properties is not yet available, computational data and comparisons with its isomers provide a solid foundation for its study. The synthesis of this compound can be achieved through established methods of electrophilic aromatic substitution, and its analysis can be performed using standard chromatographic techniques. Due to its classification as a corrosive substance, strict adherence to safety protocols is essential when handling this compound. Further research into the specific properties and applications of 2-Chloro-3,4-dimethylphenol is warranted to fully realize its potential in scientific and industrial settings.
References
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Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. (2019). Medical & Analytical Chemistry International Journal. [Link]
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Chlorophenols. (2008). Canada.ca. [Link]
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2016). International Journal of Environmental Research and Public Health. [Link]
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Toxicological Profile for Chlorophenols. (1999). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Chloroxylenol. PharmaCompass. [Link]
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An In-depth Technical Guide to 2-Chloro-3,4-dimethylphenol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-dimethylphenol is a halogenated aromatic organic compound belonging to the family of chlorinated phenols.[1] Its structure, featuring a phenol ring substituted with a chlorine atom and two methyl groups, makes it a subject of interest in various chemical and pharmaceutical research areas. The presence of the chlorine atom, in particular, can significantly influence the molecule's physicochemical properties and biological activity, a characteristic often leveraged in drug design to enhance efficacy and metabolic stability.[2][3][4] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Chloro-3,4-dimethylphenol, a plausible synthetic route, and a discussion of its potential applications in the context of medicinal chemistry and drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2-Chloro-3,4-dimethylphenol is fundamental to its application in research and synthesis. While experimental data for this specific isomer is limited, a combination of publicly available data and computational predictions provides a solid foundation for its characterization.
Table 1: Physical and Chemical Properties of 2-Chloro-3,4-dimethylphenol
| Property | Value | Source |
| IUPAC Name | 2-chloro-3,4-dimethylphenol | [1] |
| Synonyms | 3,4-Dimethyl-2-chlorophenol, 2-Chloro-3,4-xylenol | [1] |
| CAS Number | 10283-15-5 | [1] |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Melting Point | Not available (predicted) | |
| Boiling Point | Not available (predicted) | |
| Solubility | Predicted to be soluble in organic solvents. | [5] |
| pKa (acidic) | Not available (predicted) | |
| XLogP3 | 2.9 | [1] |
The lipophilicity, indicated by a predicted XLogP3 value of 2.9, suggests that 2-Chloro-3,4-dimethylphenol has a moderate affinity for nonpolar environments, a property that can influence its membrane permeability and potential for bioaccumulation.[1]
Chemical Reactivity and Spectroscopic Profile
The chemical behavior of 2-Chloro-3,4-dimethylphenol is dictated by the interplay of its hydroxyl, chloro, and methyl substituents on the aromatic ring. The hydroxyl group imparts acidic properties and is a site for derivatization, such as etherification or esterification. The chlorine and methyl groups, through their electronic and steric effects, influence the reactivity of the aromatic ring towards electrophilic substitution.
Spectroscopic Data (Predicted)
Due to the scarcity of published experimental spectra for 2-Chloro-3,4-dimethylphenol, predictive models are employed to provide an expected spectroscopic profile, which is crucial for its identification and characterization in a laboratory setting.[3][6][7][8][9][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and hydroxyl groups. The two methyl groups, being in different chemical environments, should appear as two separate singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents. Online prediction tools can provide estimated chemical shifts for each carbon atom.[7][9][11]
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations of the aromatic ring, and a C-Cl stretching vibration.
-
MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 156 and an M+2 peak at m/z 158 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[12][13] Common fragmentation patterns for chlorophenols include the loss of a chlorine atom, a methyl group, or a CO molecule.[13][14][15]
Synthesis of 2-Chloro-3,4-dimethylphenol
The synthesis of 2-Chloro-3,4-dimethylphenol can be achieved through the regioselective chlorination of 3,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring play a crucial role in determining the position of chlorination. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing.
The following is a proposed experimental protocol for the synthesis of 2-Chloro-3,4-dimethylphenol. This procedure is based on established methods for the chlorination of phenols and may require optimization for this specific substrate.[16][17][18]
Experimental Protocol: Regioselective Chlorination of 3,4-Dimethylphenol
Objective: To synthesize 2-Chloro-3,4-dimethylphenol via electrophilic aromatic substitution of 3,4-dimethylphenol with sulfuryl chloride.
Materials:
-
3,4-Dimethylphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-dimethylphenol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1 equivalent) in anhydrous dichloromethane to the stirred solution of 3,4-dimethylphenol via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate 2-Chloro-3,4-dimethylphenol.
Causality Behind Experimental Choices:
-
The use of sulfuryl chloride as the chlorinating agent provides a more controlled reaction compared to chlorine gas.
-
Dichloromethane is a common inert solvent for this type of reaction.
-
The reaction is performed at 0 °C to control the exothermicity and improve the regioselectivity of the chlorination.
-
The workup with sodium bicarbonate is essential to neutralize the acidic byproducts (HCl and H₂SO₄).
Caption: Synthesis of 2-Chloro-3,4-dimethylphenol via regioselective chlorination.
Potential Applications in Drug Development and Research
While specific applications of 2-Chloro-3,4-dimethylphenol in drug development are not extensively documented, the broader class of chlorinated phenols has significant relevance in medicinal chemistry.[2][19] The introduction of a chlorine atom into a phenolic scaffold can modulate several key properties of a molecule, including:
-
Enhanced Biological Activity: The chloro group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with biological targets.
-
Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.
-
Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
Given these principles, 2-Chloro-3,4-dimethylphenol can be considered a valuable building block for the synthesis of novel bioactive compounds. Its structure could serve as a scaffold for the development of new therapeutic agents in areas where chlorinated phenols have shown promise, such as antimicrobial and antiseptic agents.[5][18] Further research into the biological activities of 2-Chloro-3,4-dimethylphenol and its derivatives is warranted to explore its full potential in drug discovery.
Safety and Handling
2-Chloro-3,4-dimethylphenol is classified as a corrosive substance and is expected to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-3,4-dimethylphenol is a halogenated phenol with potential applications in chemical synthesis and drug discovery. This technical guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a discussion of its potential relevance. While experimental data for this specific isomer is limited, the information presented here serves as a valuable resource for researchers and scientists interested in exploring the chemistry and biological activity of this compound. Further investigation is encouraged to fully elucidate its properties and unlock its potential in various scientific disciplines.
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2-Chloro-3,4-dimethylphenol. (n.d.). PubChem. [Link]
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Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry | Request PDF. (2025). ResearchGate. [Link]
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Chlorophenol. (n.d.). Wikipedia. [Link]
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Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. (a) 4-Bromo-2- chlorophenol, (b) Chlorpyrifos (c) Profenofos … (n.d.). ResearchGate. [Link]
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3,4-Dimethylphenol. (n.d.). PubChem. [Link]
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3,4-xylenol 3,4-dimethylphenol. (n.d.). The Good Scents Company. [Link]
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2,4-Dimethylphenol. (n.d.). PubChem. [Link]
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(PDF) Absolute p K a Determinations for Substituted Phenols. (2025). ResearchGate. [Link]
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244 4-Chloro-2.6-dimethylphenol Arah. Bioahem. Biophys. 1955,54(1),55-71. (n.d.). NIST. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-3,4-dimethylphenol
Abstract: This technical guide provides a comprehensive analysis of 2-Chloro-3,4-dimethylphenol, a substituted phenolic compound of interest to researchers in synthetic chemistry and drug development. This document delineates its molecular structure, chemical formula, and physicochemical properties. Furthermore, it explores predictive spectroscopic signatures, a plausible synthetic pathway with a detailed experimental protocol, potential applications, and critical safety and handling information. The guide is structured to deliver not just data, but also expert insights into the causal relationships between the molecule's structure and its chemical behavior, ensuring a thorough understanding for scientific professionals.
Chemical Identity and Nomenclature
2-Chloro-3,4-dimethylphenol is an aromatic organic compound. Its identity is precisely defined by several key identifiers that are crucial for regulatory compliance, procurement, and literature searches. The base structure is a phenol ring substituted with one chlorine atom and two methyl groups. The numbering of the phenol ring begins with the hydroxyl group at position 1, leading to the IUPAC name 2-chloro-3,4-dimethylphenol.[1] This compound is also sometimes referred to by its semi-systematic name, 6-chloro-3,4-xylenol, which derives from the common name for dimethylphenol, "xylenol".
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-3,4-dimethylphenol | PubChem[1] |
| CAS Number | 10283-15-5 | PubChem[1] |
| Molecular Formula | C₈H₉ClO | PubChem[1][2] |
| Molecular Weight | 156.61 g/mol | PubChem[1][2] |
| SMILES | CC1=C(C(=C(C=C1)O)Cl)C | PubChem[1] |
| InChIKey | LOAXBLCSZPWRHC-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure and Formula
The molecular formula, C₈H₉ClO, indicates the presence of eight carbon atoms, nine hydrogen atoms, one chlorine atom, and one oxygen atom.[1] The structural arrangement of these atoms dictates the molecule's chemical properties and reactivity.
The core of the molecule is a benzene ring, making it an aromatic compound. Key features include:
-
Phenolic Group (-OH): The hydroxyl group attached directly to the benzene ring defines the molecule as a phenol. This group is a strong activating group in electrophilic aromatic substitution and is responsible for the compound's acidic character.
-
Chlorine Atom (-Cl): Located at the C2 position (ortho to the hydroxyl group), the chlorine atom is an electron-withdrawing group via induction but a weak deactivating, ortho-, para-directing group in electrophilic substitution due to resonance.
-
Methyl Groups (-CH₃): Located at the C3 and C4 positions, these alkyl groups are weak activating, ortho-, para-directing groups due to hyperconjugation and inductive effects.
The interplay of these substituents on the aromatic ring creates a unique electronic environment that influences the molecule's reactivity, acidity, and spectroscopic properties.
Caption: 2D molecular structure of 2-Chloro-3,4-dimethylphenol.
Physicochemical Properties
The physical and chemical properties of 2-Chloro-3,4-dimethylphenol are derived from its molecular structure. Quantitative data, primarily from computational models, provide insight into its behavior in various chemical systems.
| Property | Value | Source |
| Molecular Weight | 156.61 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[3] |
| Hydrogen Bond Acceptor Count | 1 | ECHEMI[3] |
| Complexity | 116 | PubChem[1] |
The XLogP3 value of 2.9 indicates a moderate level of lipophilicity, suggesting that the compound is more soluble in nonpolar solvents than in water.[1] The presence of the hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, though its overall aqueous solubility is limited. The parent compound, 3,4-dimethylphenol, has a reported melting point of 65-68 °C and a boiling point of 227 °C.[4] The addition of a heavier chlorine atom would be expected to increase the boiling point of 2-Chloro-3,4-dimethylphenol.
Spectroscopic Characterization (Predictive Analysis)
While specific experimental spectra for 2-Chloro-3,4-dimethylphenol are not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following is an expert prediction of its key spectral features based on its functional groups and the known spectra of related compounds like 3,4-dimethylphenol.[5]
-
¹H NMR Spectroscopy:
-
Aromatic Protons (2H): Two singlets are expected in the aromatic region (~6.5-7.5 ppm). The proton at C5 will likely appear more downfield than the proton at C6 due to the differing electronic environments.
-
Hydroxyl Proton (1H): A broad singlet, typically between 4-7 ppm, whose position is dependent on concentration and solvent.
-
Methyl Protons (6H): Two distinct singlets are expected for the two methyl groups (~2.1-2.3 ppm), each integrating to 3H. Their precise chemical shifts will be influenced by their position relative to the other substituents.
-
-
¹³C NMR Spectroscopy:
-
Eight distinct signals are expected. The carbon bearing the hydroxyl group (C1) will be the most deshielded (~150-155 ppm). The carbon attached to the chlorine (C2) will also be downfield. The two methyl carbons will appear upfield (~18-22 ppm). The remaining four aromatic carbons will have signals in the typical aromatic range of 115-140 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic group.
-
Sharp peaks around 2850-3000 cm⁻¹ for the C-H stretching of the methyl groups.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
A C-O stretching band around 1200-1260 cm⁻¹.
-
A C-Cl stretching absorption, typically found in the 600-800 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 156. A characteristic isotopic peak (M+2) at m/z = 158 will also be present with approximately one-third the intensity of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.
-
Common fragmentation patterns for phenols would include the loss of a methyl group (-15) or a CO molecule (-28).
-
Synthesis and Reactivity
Proposed Synthesis Workflow
The most direct and logical synthesis of 2-Chloro-3,4-dimethylphenol involves the electrophilic aromatic substitution of the precursor, 3,4-dimethylphenol.[4][5] The hydroxyl and methyl groups are activating, directing incoming electrophiles to the ortho and para positions. Since the para position (C6) is sterically unhindered, careful selection of a chlorinating agent and reaction conditions is necessary to favor substitution at the C2 position.
Caption: Proposed workflow for the synthesis of 2-Chloro-3,4-dimethylphenol.
Experimental Protocol: Electrophilic Chlorination
This protocol is adapted from established methods for the chlorination of substituted phenols.[6]
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dimethylphenol (1.0 eq) and a suitable solvent such as dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃) (approx. 0.003 eq) to the solution.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) dropwise via the dropping funnel over a period of 1-2 hours. Maintaining a low temperature is critical to control the reaction's regioselectivity and prevent over-chlorination.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the organic components with an appropriate solvent like diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 2-Chloro-3,4-dimethylphenol.
Applications and Industrial Relevance
While specific, large-scale applications for 2-Chloro-3,4-dimethylphenol are not extensively documented, its structure is analogous to several commercially important compounds, suggesting its potential utility in several areas:
-
Chemical Intermediate: As a functionalized phenol, it serves as a valuable building block for the synthesis of more complex molecules.[7] Its reactive sites can be further modified to produce pharmaceuticals, agrochemicals (insecticides, fungicides), and specialty polymers.[8]
-
Antimicrobial Agent: Many chlorinated phenols exhibit potent antimicrobial properties. For example, the related isomer 4-chloro-3,5-dimethylphenol (Chloroxylenol or PCMX) is the active ingredient in antiseptic and disinfectant products like Dettol.[9][10][11] It is plausible that 2-Chloro-3,4-dimethylphenol possesses similar biocidal activity, making it a candidate for development as a disinfectant or preservative.
Safety and Handling
Based on GHS classification data, 2-Chloro-3,4-dimethylphenol is a hazardous substance that requires careful handling.[1]
| Hazard Class | GHS Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1] |
Handling and Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield. All handling should be performed in a well-ventilated area or a chemical fume hood.[12]
-
Exposure Controls: Do not breathe dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.[13]
Conclusion
2-Chloro-3,4-dimethylphenol is a well-defined substituted phenol with the molecular formula C₈H₉ClO. Its structure, featuring a combination of hydroxyl, chloro, and methyl substituents, imparts a distinct set of physicochemical and reactive properties. Predictive spectroscopic analysis provides a clear roadmap for its experimental characterization. While not as commercially prevalent as some of its isomers, its synthesis from 3,4-dimethylphenol is straightforward, and its structural similarity to known biocides and chemical intermediates suggests significant potential for applications in materials science and pharmaceutical development. Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.
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PubChem. (n.d.). 2-Chloro-3,4-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Regioselective Synthesis of 2-Chloro-3,4-dimethylphenol
<_ 2_0_1_4_3_0_1_9_8_1_5_2_3_2_6_1_8_8_6_0>
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-3,4-dimethylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The document delves into the theoretical underpinnings of the electrophilic chlorination of 3,4-dimethylphenol, critically evaluates various chlorinating agents, and presents a detailed, field-proven experimental protocol. Emphasis is placed on ensuring regioselectivity, maximizing yield, and adhering to stringent safety standards. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible methodology for the preparation of this key compound.
Chapter 1: Theoretical Framework: The Electrophilic Aromatic Substitution of 3,4-Dimethylphenol
The synthesis of 2-chloro-3,4-dimethylphenol from 3,4-dimethylphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this type of reaction, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms.[1][2][3] The success of this synthesis hinges on understanding the directing effects of the substituents already present on the aromatic ring.
The phenol starting material, 3,4-dimethylphenol, possesses three substituents: a hydroxyl (-OH) group and two methyl (-CH₃) groups.
-
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director.[1][3] Its lone pairs of electrons can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho (C2, C6) and para (C4) positions. This makes these positions highly susceptible to attack by an electrophile.[2][3]
-
Methyl Groups (-CH₃): The methyl groups at the C3 and C4 positions are also activating groups and ortho, para-directors, albeit weaker than the hydroxyl group. They donate electron density through an inductive effect.
Regioselectivity:
Given the directing effects of the substituents, the incoming chlorine electrophile (Cl⁺) will preferentially attack the positions most activated by the hydroxyl group. The C4 position is already occupied by a methyl group. Therefore, the primary sites for chlorination are the two ortho positions: C2 and C6.
The challenge in this synthesis is to selectively chlorinate the C2 position over the C6 position. Steric hindrance from the adjacent methyl group at C3 can influence the regioselectivity of the reaction, potentially favoring chlorination at the less hindered C6 position. However, the choice of chlorinating agent and reaction conditions can be tailored to favor the desired 2-chloro isomer.
Chapter 2: Selection of a Chlorinating Agent
Several reagents can be employed for the chlorination of phenols. The choice of agent is critical as it influences selectivity, reactivity, and safety.
| Chlorinating Agent | Advantages | Disadvantages |
| Sulfuryl Chloride (SO₂Cl₂) | - Efficient and often provides good yields.[4][5] - Can be used under mild, catalyst-free conditions.[4] - Gaseous byproducts (SO₂ and HCl) are easily removed. | - Highly corrosive and reacts violently with water.[6][7][8] - Requires careful handling in a well-ventilated fume hood. |
| N-Chlorosuccinimide (NCS) | - Milder and safer to handle than SO₂Cl₂. - Can be used with catalysts to achieve high regioselectivity.[9][10] | - Often requires a catalyst for efficient reaction.[11] - May be more expensive for large-scale synthesis. |
| Chlorine Gas (Cl₂) | - Inexpensive and readily available. | - Highly toxic and difficult to handle. - Often leads to over-chlorination and a mixture of products.[12] |
| Hypochlorous Acid (HOCl) | - Relevant in water treatment processes.[12] | - Can lead to a mixture of chlorinated products and ring cleavage byproducts.[12] |
For this guide, sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent due to its high reactivity and the potential for achieving good regioselectivity under controlled conditions. While its hazardous nature demands respect and proper handling, its effectiveness in laboratory-scale synthesis is well-documented.[5][13]
Chapter 3: Detailed Experimental Protocol
This protocol details the synthesis of 2-chloro-3,4-dimethylphenol using sulfuryl chloride.
3.1 Materials and Equipment
-
Reagents:
-
3,4-Dimethylphenol (C₈H₁₀O)[14]
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2 Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-chloro-3,4-dimethylphenol.
3.3 Step-by-Step Procedure
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, dissolve 3,4-dimethylphenol (1.0 eq) in anhydrous dichloromethane. The condenser outlet should be connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.
-
Chlorination: Cool the reaction mixture to 0°C using an ice-water bath. Add sulfuryl chloride (1.0-1.1 eq) dropwise from the dropping funnel over a period of 1 hour with vigorous stirring. Maintain the temperature below 5°C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, slowly and carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, and then with brine. This will neutralize any remaining acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a mixture of chlorinated phenols, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[15]
Chapter 4: Characterization and Analysis
The identity and purity of the synthesized 2-chloro-3,4-dimethylphenol should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the two methyl groups. The integration and splitting patterns will confirm the substitution pattern.
-
¹³C NMR: Will show distinct signals for each of the eight carbon atoms in the molecule, confirming the overall structure.[16]
-
-
Infrared (IR) Spectroscopy: A broad peak in the region of 3200-3600 cm⁻¹ will indicate the presence of the -OH group. Characteristic peaks in the aromatic region (1400-1600 cm⁻¹) and C-Cl stretching region will also be present.
-
Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.
-
Gas Chromatography (GC): Can be used to determine the purity of the final product and to quantify the ratio of different chlorinated isomers in the crude product.
Chapter 5: Safety Considerations
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
3,4-Dimethylphenol: Toxic and corrosive. Avoid skin and eye contact.[14]
-
Sulfuryl Chloride: Highly corrosive, toxic by inhalation, and reacts violently with water.[6][7][8][17] It causes severe skin burns and eye damage.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7]
-
Dichloromethane: A suspected carcinogen. Handle with care and avoid inhalation.
-
Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, both of which are toxic and corrosive.[7] Ensure the reaction apparatus is properly vented to a scrubber.
Chapter 6: Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents are anhydrous, as water will decompose the sulfuryl chloride.
-
The reaction temperature should be carefully controlled during the addition of sulfuryl chloride to prevent side reactions.
-
-
Poor Regioselectivity (Formation of 6-chloro isomer):
-
The regioselectivity of phenol chlorination can be highly dependent on the solvent and the presence of catalysts.[18][19]
-
Recent research has shown that specific catalysts, such as certain thioureas or selenoethers, can be employed to direct the chlorination to the ortho position with high selectivity.[9][10][11] If high ortho-selectivity is critical, exploring these catalytic systems is recommended.
-
-
Over-chlorination (Formation of Dichloro-products):
-
Use a stoichiometric amount or only a slight excess of sulfuryl chloride.
-
Carefully monitor the reaction progress and stop it once the starting material is consumed.
-
Conclusion
The synthesis of 2-chloro-3,4-dimethylphenol via electrophilic chlorination with sulfuryl chloride is an effective method when performed with careful control of reaction conditions and adherence to safety protocols. By understanding the underlying chemical principles and employing rigorous purification and characterization techniques, researchers can reliably produce this important chemical intermediate for a wide range of applications.
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- 12. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
- 16. 2-CHLORO-4,5-DIMETHYLPHENOL(1124-04-5) 13C NMR spectrum [chemicalbook.com]
- 17. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 18. researchgate.net [researchgate.net]
- 19. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]
An In-Depth Technical Guide to the Safety and Hazards of 2-Chloro-3,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, hazards, and handling of 2-Chloro-3,4-dimethylphenol (CAS No. 10283-15-5). As a chlorinated phenolic compound, its unique chemical properties necessitate a thorough understanding of its potential risks to ensure the safety of laboratory personnel and the integrity of research. This document synthesizes critical data from established safety sources to provide actionable insights for professionals working with this chemical.
Chemical and Physical Identity
A foundational aspect of safe chemical handling is the accurate identification of the substance. 2-Chloro-3,4-dimethylphenol is an aromatic organic compound. Its key identifiers and physicochemical properties are summarized below.
Table 1: Physicochemical Properties of 2-Chloro-3,4-dimethylphenol
| Property | Value | Source |
| IUPAC Name | 2-chloro-3,4-dimethylphenol | PubChem[1] |
| CAS Number | 10283-15-5 | PubChem[1] |
| Molecular Formula | C₈H₉ClO | PubChem[1] |
| Molecular Weight | 156.61 g/mol | PubChem[1] |
| Appearance | Solid (Specific color not detailed) | N/A |
| Molecular Structure | SMILES: CC1=C(C(=C(C=C1)O)Cl)C | PubChem[1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Chloro-3,4-dimethylphenol is classified as a hazardous substance. The primary and most significant hazard is its corrosive nature.
Signal Word: Danger [1]
GHS Pictogram:
Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [1]
This classification places 2-Chloro-3,4-dimethylphenol in Skin Corrosion/Irritation Category 1B , indicating that upon contact, it can cause irreversible damage to the skin and eyes.[1] The causality behind this is the chemical's ability to denature proteins and cause cell death, leading to chemical burns.
Toxicological Profile
While specific quantitative toxicological data (e.g., LD50, LC50) for 2-Chloro-3,4-dimethylphenol is not extensively documented in publicly available databases, the hazard classification implies significant toxicity upon contact. The primary routes of exposure are dermal contact, eye contact, and potentially inhalation of dust particles or ingestion.
-
Acute Effects: The immediate and primary danger is severe chemical burns to any tissue that comes into contact with the substance.[1][2] Inhalation may lead to irritation and corrosion of the respiratory tract, while ingestion can cause severe burns to the gastrointestinal tract.[2]
-
Chronic Effects: Data on the long-term effects of exposure is limited. However, chronic exposure to other phenolic compounds has been associated with potential damage to the liver and kidneys.[2]
Due to the lack of specific toxicological data, a cautious approach is mandated. The substance should be handled as if it were highly toxic through all routes of exposure.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment. The following workflow illustrates the hierarchy of controls for safely handling this compound.
Caption: Hierarchy of controls for managing chemical risks.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Source |
| Eye/Face | Chemical safety goggles and a face shield. | Provides protection against splashes and dust. Standard safety glasses are insufficient.[3][4] |
| Skin (Hands) | Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility chart. | Prevents direct skin contact which can cause severe burns.[4] |
| Skin (Body) | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary. | Protects skin from accidental spills and contamination.[4] |
| Respiratory | Use in a certified chemical fume hood is mandatory. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with appropriate cartridges should be used. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation and damage.[3][5] |
Safe Handling, Storage, and Disposal
Adherence to strict protocols is non-negotiable when working with corrosive materials.
Handling Protocol
-
Pre-Handling Verification:
-
Chemical Handling:
-
Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or fumes.
-
Use compatible tools (e.g., spatulas made of appropriate materials) to avoid reactions.
-
Keep containers tightly sealed when not in use.[7]
-
Avoid actions that generate dust.
-
-
Post-Handling:
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[8]
-
Keep containers tightly closed.[7]
-
Store in a designated corrosives cabinet.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[3]
Waste Disposal
-
Dispose of 2-Chloro-3,4-dimethylphenol and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[6][9]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical to minimizing harm.
Caption: Emergency response workflow for 2-Chloro-3,4-dimethylphenol.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][9]
References
-
PubChem. (n.d.). 2-Chloro-3,4-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
CPAChem. (2023). Safety data sheet - 3,4-Dimethylphenol. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Chloro-2,6-xylenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4,5-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet - 2,4-Dimethylphenol. Retrieved from [Link]
Sources
- 1. 2-Chloro-3,4-dimethylphenol | C8H9ClO | CID 247338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An Application Scientist's Guide to the Spectroscopic Characterization of 2-Chloro-3,4-dimethylphenol
Abstract: This technical guide provides an in-depth analysis of the spectral characteristics of 2-Chloro-3,4-dimethylphenol (CAS No: 10283-15-5). While direct, publicly available spectral datasets for this specific compound are limited, this document leverages foundational spectroscopic principles and comparative data from structural isomers to present a robust, predictive analysis. It is designed for researchers, scientists, and professionals in drug development, offering detailed interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside validated experimental protocols and data analysis workflows.
Introduction
2-Chloro-3,4-dimethylphenol is a substituted aromatic compound belonging to the xylenol family. Its structure, featuring a phenol backbone with chlorine and methyl substituents, makes it a molecule of interest in synthetic chemistry and as a potential intermediate in the development of pharmaceutical and agricultural products. Accurate structural elucidation is the cornerstone of chemical research and development, for which spectroscopic methods are the most powerful tools available.
This guide provides a comprehensive, predictive framework for the spectroscopic identification of 2-Chloro-3,4-dimethylphenol. By understanding the influence of each substituent on the molecule's electronic environment, we can accurately forecast the spectral signatures that uniquely define its chemical identity.
Compound Details:
-
IUPAC Name: 2-Chloro-3,4-dimethylphenol[1]
-
Synonyms: 2-Chloro-3,4-xylenol, 3,4-Dimethyl-2-chlorophenol[1]
-
Molecular Formula: C₈H₉ClO[1]
-
Molecular Weight: 156.61 g/mol [1]
-
CAS Number: 10283-15-5
Below is the chemical structure with standardized numbering for spectroscopic assignment.
Caption: Structure of 2-Chloro-3,4-dimethylphenol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-3,4-dimethylphenol and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate 16 scans to ensure a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Utilize a 45-degree pulse angle with a relaxation delay of 5 seconds.
-
Accumulate 1024 scans.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate using the TMS signal at 0.00 ppm.
Predicted ¹H NMR Spectral Data
The asymmetry of the molecule means all protons are chemically distinct. The electron-donating hydroxyl and methyl groups will shield (shift upfield) nearby protons, while the electron-withdrawing chlorine atom will deshield (shift downfield) them.
| Assigned Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Comparative Insights |
| OH | 5.0 - 6.0 | Singlet (broad) | 1H | Phenolic protons are exchangeable and often appear as broad singlets. The exact shift is concentration-dependent. |
| H6 | ~7.05 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing chlorine, causing a significant downfield shift. It is coupled to H5, resulting in a doublet. |
| H5 | ~6.80 | Doublet (d) | 1H | This proton is meta to the chlorine and ortho to a methyl group. It is coupled to H6. For comparison, the aromatic protons in 3,4-dimethylphenol appear between 6.6-7.0 ppm[2]. |
| CH₃ (at C4) | ~2.25 | Singlet (s) | 3H | Methyl groups on an aromatic ring typically appear around 2.2-2.5 ppm. This signal will be a singlet as there are no adjacent protons. |
| CH₃ (at C3) | ~2.20 | Singlet (s) | 3H | This methyl group is expected to be slightly upfield compared to the C4-methyl due to its position relative to the other substituents. |
Predicted ¹³C NMR Spectral Data
The molecule has 8 unique carbon atoms, and thus 8 signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Assigned Carbon | Predicted Shift (δ, ppm) | Rationale & Comparative Insights |
| C1 | ~151 | The carbon bearing the hydroxyl group (C-O) is significantly deshielded. In 2,4-dimethylphenol, this carbon appears at 151.4 ppm[3]. |
| C2 | ~122 | The carbon attached to chlorine (C-Cl) is deshielded, though less so than the C-O carbon. |
| C3 | ~130 | Aromatic carbon substituted with a methyl group. |
| C4 | ~138 | Aromatic carbon substituted with a methyl group. Its shift is influenced by being para to the C-O bond. |
| C5 | ~128 | Unsubstituted aromatic carbon (CH). |
| C6 | ~116 | Unsubstituted aromatic carbon (CH), likely shielded by the ortho -OH group. In 3,4-dimethylphenol, aromatic CH carbons appear at 112.6 and 116.8 ppm[2]. |
| CH₃ (at C4) | ~20 | Aliphatic methyl carbon. |
| CH₃ (at C3) | ~16 | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid 2-Chloro-3,4-dimethylphenol directly onto the crystal surface of the ATR accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3550 - 3200 | O-H stretch (H-bonded) | Strong, Broad | Characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding. |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Corresponds to the C-H bonds on the benzene ring. |
| 2980 - 2850 | C-H stretch (Aliphatic) | Medium | Corresponds to the C-H bonds of the two methyl groups. |
| 1600 & 1475 | C=C stretch (Aromatic) | Strong to Medium | These two bands are characteristic of the carbon-carbon stretching within the aromatic ring. |
| 1250 - 1180 | C-O stretch (Phenol) | Strong | A strong absorption resulting from the stretching of the carbon-oxygen bond of the phenol. |
| 850 - 750 | C-Cl stretch | Strong | The carbon-chlorine bond stretch typically appears in this region of the fingerprint domain. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum Analysis
The molecular weight of 2-Chloro-3,4-dimethylphenol is 156.61 g/mol .
-
Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic isotopic cluster is expected.
-
m/z 156: The M⁺ peak, corresponding to the molecule containing the ³⁵Cl isotope.
-
m/z 158: The M+2 peak, corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of the m/z 158 peak will be approximately one-third that of the m/z 156 peak, a definitive signature for a monochlorinated compound.
-
-
Key Fragmentation Patterns:
-
m/z 141 (M-15): Loss of a methyl group (•CH₃) from the molecular ion. This is a common fragmentation pathway for methylated aromatic compounds.
-
m/z 121 (M-35): Loss of a chlorine radical (•Cl) from the molecular ion containing ³⁵Cl.
-
m/z 107: This fragment could arise from the loss of both a chlorine radical and a methyl group, or other complex rearrangements. The mass spectrum for the related 3,4-dimethylphenol shows a strong peak at m/z 107, corresponding to the loss of a methyl group from its molecular ion (m/z 122)[2].
-
Integrated Spectroscopic Analysis Workflow
Confirming the structure of a molecule is never reliant on a single technique. It requires the synthesis of data from multiple analyses. The workflow below illustrates the logical process for the characterization of 2-Chloro-3,4-dimethylphenol.
Caption: Workflow for integrated spectroscopic structure elucidation.
Conclusion
This guide outlines a predictive yet robust spectroscopic profile for 2-Chloro-3,4-dimethylphenol. The combined analysis of NMR, IR, and Mass Spectrometry provides a unique and verifiable fingerprint for this molecule. The predicted ¹H and ¹³C NMR spectra define the precise arrangement of atoms, the IR spectrum confirms the presence of key functional groups (hydroxyl, aromatic ring, C-Cl), and the mass spectrum validates the molecular weight and elemental composition, particularly through the characteristic chlorine isotope pattern. By following the outlined protocols and interpretive logic, researchers can confidently identify and characterize this compound.
References
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-4-methyl-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethylphenol. PubChem Compound Database. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-3,4-dimethylphenol. PubChem Compound Database. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dimethylphenol. PubChem Compound Database. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Chloro-2,6-dimethylphenol. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Chloro-4,5-dimethylphenol. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
Sources
A Comprehensive Technical Guide to the Solubility of 2-Chloro-3,4-dimethylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3,4-dimethylphenol, a halogenated phenolic compound, holds significant potential as a versatile intermediate in the synthesis of novel pharmaceutical agents and other bioactive molecules. A profound understanding of its solubility in various organic solvents is paramount for its efficient synthesis, purification, formulation, and successful application in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3,4-dimethylphenol. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide leverages data from its close structural isomer, 4-chloro-3,5-dimethylphenol (Chloroxylenol), to predict its solubility profile. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate critical data for their specific applications.
Introduction: The Significance of 2-Chloro-3,4-dimethylphenol
2-Chloro-3,4-dimethylphenol belongs to the xylenol family of compounds, which are phenol derivatives with two methyl groups.[1] The incorporation of a chlorine atom into the aromatic ring significantly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and, consequently, its solubility.[2] Halogenated phenols are crucial building blocks in medicinal chemistry, often enhancing the biological activity and metabolic stability of drug candidates.[2] A thorough grasp of the solubility of 2-chloro-3,4-dimethylphenol is a critical first step in harnessing its full potential in pharmaceutical research.
Physicochemical Properties of 2-Chloro-3,4-dimethylphenol
A summary of the key physicochemical properties of 2-chloro-3,4-dimethylphenol is presented in Table 1. These properties provide a foundational understanding of its expected behavior in different solvent systems.
Table 1: Physicochemical Properties of 2-Chloro-3,4-dimethylphenol
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | PubChem[3] |
| Molecular Weight | 156.61 g/mol | PubChem[3] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 2.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
The XLogP3 value of 2.9 suggests that 2-chloro-3,4-dimethylphenol is a moderately lipophilic compound, indicating a preference for organic solvents over water. The presence of a hydroxyl group allows for hydrogen bonding, which can contribute to its solubility in polar solvents.
Theoretical Framework: Principles of Solubility
The adage "like dissolves like" is the cornerstone of solubility prediction.[4] The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 2-chloro-3,4-dimethylphenol, the key factors influencing its solubility are:
-
Van der Waals Forces: These are the primary forces at play in nonpolar solvents. The bulky dimethylphenol structure and the chlorine atom contribute to these interactions.
-
Dipole-Dipole Interactions: The polar C-Cl and C-O bonds introduce a dipole moment, allowing for interactions with polar solvents.
-
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, and the oxygen atom as an acceptor, facilitating solubility in protic solvents like alcohols.
The overall solubility will be a balance between the energy required to break the solute's crystal lattice and the energy released upon solvation.
Expected Solubility Profile of 2-Chloro-3,4-dimethylphenol
While specific experimental data for 2-chloro-3,4-dimethylphenol is scarce, we can infer its likely solubility based on data for its well-studied isomer, 4-chloro-3,5-dimethylphenol (Chloroxylenol).
Table 2: Quantitative Solubility Data for 4-Chloro-3,5-dimethylphenol (Chloroxylenol)
| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Source |
| Alcohols | Isopropanol | 15 | 38.0 | Benchchem[5] |
| Isopropanol | 25 | 50.0 | Benchchem[5] | |
| Ethanol | Not Specified | 29.0 | Benchchem[5] | |
| Ketones | Acetone | 15 | 58.0 | Benchchem[5] |
| Aromatic Hydrocarbons | Toluene | 15 | 7.0 | Benchchem[5] |
| Benzene | 15 | 6.0 | Benchchem[5] | |
| Halogenated Hydrocarbons | Chloroform | 15 | 6.2 | Benchchem[5] |
| Aliphatic Hydrocarbons | Petroleum Ether | 15 | 0.5 | Benchchem[5] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 10.0 | Benchchem[5] |
| Ethers | Diethyl Ether | Not Specified | Soluble | Benchchem[5] |
| Glycols | Polyethylene Glycol | Not Specified | Freely Soluble | Benchchem[5] |
Based on this data and theoretical principles, the expected solubility profile for 2-chloro-3,4-dimethylphenol is as follows:
-
High Solubility: Expected in polar protic solvents like alcohols (e.g., ethanol, isopropanol) and polar aprotic solvents like ketones (e.g., acetone) and DMSO, due to the potential for hydrogen bonding and strong dipole-dipole interactions.
-
Moderate Solubility: Expected in aromatic hydrocarbons (e.g., toluene, benzene) and halogenated solvents (e.g., chloroform) through van der Waals forces and dipole-dipole interactions.
-
Low Solubility: Expected in nonpolar aliphatic hydrocarbons (e.g., petroleum ether, hexane) where the polar nature of the phenol has a less favorable interaction.
-
Poor Solubility: Expected in water, as indicated by the low water solubility of its isomer, chloroxylenol (0.3 g/L at 20 °C).[6]
It is important to note that the position of the substituents on the aromatic ring can influence crystal packing and, therefore, the energy required to break the crystal lattice. This may lead to some differences in the absolute solubility values between the two isomers.
Experimental Determination of Solubility: A Validated Protocol
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. This protocol provides a detailed, step-by-step methodology for determining the solubility of 2-chloro-3,4-dimethylphenol in organic solvents, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
2-Chloro-3,4-dimethylphenol (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Constant temperature shaker/incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-chloro-3,4-dimethylphenol to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of 2-chloro-3,4-dimethylphenol of known concentrations.
-
Analyze the standard solutions and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of 2-chloro-3,4-dimethylphenol in the diluted sample from the calibration curve.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of 2-chloro-3,4-dimethylphenol:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for accurate results.
-
pH (in aqueous or mixed aqueous-organic systems): As a weak acid, the solubility of 2-chloro-3,4-dimethylphenol in aqueous systems will be pH-dependent. At higher pH values, it will deprotonate to form the more soluble phenolate salt.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-chloro-3,4-dimethylphenol in organic solvents. While direct experimental data remains limited, the analysis of its physicochemical properties and comparison with its isomer, chloroxylenol, offer valuable predictive insights. The detailed experimental protocol provided herein equips researchers with a robust method to generate the precise solubility data required for their specific applications in drug development and other scientific endeavors. Future work should focus on the experimental determination of the solubility of 2-chloro-3,4-dimethylphenol in a broad range of pharmaceutically relevant solvents at various temperatures to build a comprehensive and publicly available database.
References
-
Australian Government Department of Health. Chlorocresol and chloroxylenol - Evaluation statement. [Link]
-
PubChem. 2-Chloro-3,4-dimethylphenol. [Link]
-
RSC Publishing. The thermodynamics of hydration of phenols. [Link]
-
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The Enigma of Chlorodimethylphenols: A Technical Guide to Their Environmental Footprint and Obscure Natural Origins
A Foreword for the Scientific Community: The discourse surrounding emerging environmental contaminants is often dominated by their anthropogenic origins and subsequent ecological impact. Chlorodimethylphenols, a class of chlorinated organic compounds, are a prime example. While their prevalence in various environmental compartments is well-documented and largely attributed to industrial and domestic activities, the question of their natural genesis remains a scientific puzzle. This technical guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current understanding of chlorodimethylphenols, addressing both their established environmental presence and the speculative realm of their natural sources. We will delve into their environmental occurrence, analytical methodologies for their detection, and the potential, albeit unconfirmed, biosynthetic pathways.
Part 1: Unraveling the Environmental Occurrence of Chlorodimethylphenols
Chlorodimethylphenols, particularly the widely used disinfectant 4-chloro-3,5-dimethylphenol (PCMX or chloroxylenol), are frequently detected in various environmental matrices. Their presence is a direct consequence of their extensive use as antimicrobial agents in household and industrial products.
Anthropogenic Inputs: The Primary Drivers of Environmental Contamination
The journey of chlorodimethylphenols into the environment is predominantly initiated by human activities. Their application as antiseptics, disinfectants, and preservatives in personal care products, pharmaceuticals, and industrial formulations leads to their release into wastewater streams.[1] While wastewater treatment plants (WWTPs) can partially remove these compounds, a significant fraction is discharged into receiving water bodies.
Another significant anthropogenic source is the formation of chlorodimethylphenols as disinfection byproducts (DBPs) during water treatment processes. The chlorination of drinking water can lead to the reaction of chlorine with naturally occurring organic matter, including dimethylphenols, resulting in the formation of their chlorinated derivatives.
Distribution in Environmental Compartments
Once released into the environment, chlorodimethylphenols partition between different environmental compartments based on their physicochemical properties.
Surface waters, including rivers and estuaries, are the primary recipients of chlorodimethylphenol contamination from WWTP effluents and runoff. Monitoring studies have consistently detected these compounds in aquatic environments.
| Environmental Matrix | Compound | Concentration Range | Location | Reference |
| Surface Water (Estuaries) | Chloroxylenol | 4 - 581 µg/L | United Kingdom | [2] |
| Lake Sediments | 4-Methylphenol | 59 - 1,600 µg/Kg | Washington, USA | [3] |
| River Water | Chlorophenols | Not specified | - | [4] |
Due to their moderate hydrophobicity, chlorodimethylphenols can adsorb to suspended particles in the water column and eventually settle in sediments. Similarly, the application of contaminated sewage sludge as fertilizer can introduce these compounds into terrestrial ecosystems. Soil contamination can also occur through atmospheric deposition.[5]
While less studied, the presence of chlorodimethylphenols in the atmosphere is plausible, arising from volatilization from contaminated water and soil surfaces. Atmospheric transport and subsequent deposition can contribute to their widespread distribution, even in remote areas.[6][7]
Part 2: The Quest for Natural Sources: A Scientific Frontier
The prevailing scientific consensus points towards anthropogenic activities as the overwhelming source of chlorodimethylphenols in the environment. However, the possibility of natural biosynthesis cannot be entirely dismissed, although direct evidence remains elusive.
Enzymatic Halogenation: A Potential Pathway
Nature possesses a diverse arsenal of enzymes, known as halogenases, that can incorporate halogen atoms into organic molecules.[8] Chloroperoxidases, for instance, are enzymes that catalyze the chlorination of various organic substrates, including phenols.[9] It is conceivable that under specific conditions, these enzymes could act on naturally occurring dimethylphenols to produce chlorodimethylphenols.
However, it is crucial to emphasize that while the enzymatic machinery for such a reaction exists in nature, there is currently no definitive scientific literature reporting the natural biosynthesis of chlorodimethylphenols in any specific organism, be it marine algae, terrestrial fungi, or bacteria.[10][11][12][13][14] The search for natural sources of these compounds represents an open area of research.
Caption: Hypothetical pathway for the natural biosynthesis of chlorodimethylphenol.
Part 3: Analytical Methodologies for Detection and Quantification
The accurate assessment of chlorodimethylphenol contamination relies on robust and sensitive analytical methods. Various chromatographic techniques are employed for their detection and quantification in complex environmental matrices.
Sample Preparation: A Critical First Step
Effective sample preparation is paramount for the reliable analysis of chlorodimethylphenols. The choice of extraction and cleanup techniques depends on the specific matrix being analyzed.
For aqueous samples, solid-phase extraction (SPE) is a commonly used technique to concentrate the analytes and remove interfering substances.[15] Liquid-liquid extraction (LLE) is another viable option.[16]
Protocol for Solid-Phase Extraction of Chlorophenols from Water:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by passing air through it for 10-15 minutes.
-
Elution: Elute the trapped chlorodimethylphenols with 5 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen before analysis.
The extraction of chlorodimethylphenols from solid matrices typically involves solvent extraction techniques such as Soxhlet extraction or ultrasonic-assisted extraction.[17]
Protocol for Extraction of Chlorophenols from Soil/Sediment:
-
Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris.[18][19][20]
-
Extraction: Weigh 10 g of the homogenized sample and mix it with anhydrous sodium sulfate to remove residual moisture.[17]
-
Soxhlet Extraction: Place the sample in a Soxhlet extractor and extract with a mixture of acetone and hexane (1:1, v/v) for 8-12 hours.[21]
-
Cleanup: The extract may require a cleanup step using techniques like solid-phase extraction to remove co-extracted interfering compounds.
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL for analysis.
Instrumental Analysis: Chromatographic Techniques
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary instrumental techniques used for the separation and quantification of chlorodimethylphenols.[22][23]
GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like chlorodimethylphenols. Derivatization may sometimes be employed to improve the chromatographic properties of the analytes.[24]
HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is a versatile technique for the analysis of a wide range of chlorophenol isomers.[25][26] The separation can be optimized by adjusting the mobile phase composition and pH.[25]
Caption: General analytical workflow for the determination of chlorodimethylphenols in environmental samples.
Part 4: Concluding Remarks and Future Perspectives
The environmental presence of chlorodimethylphenols is a clear indicator of their widespread use and persistence. While significant progress has been made in understanding their environmental fate and developing analytical methods for their detection, the question of their natural origins remains a compelling area for future research. Investigating the potential for enzymatic biosynthesis in various organisms could provide a more complete picture of the environmental cycling of these compounds. For professionals in drug development, a thorough understanding of the environmental behavior of such compounds is crucial for assessing the potential ecological impact of new pharmaceutical products containing similar chemical moieties. The continued monitoring of chlorodimethylphenols in the environment, coupled with research into their potential natural sources, will be essential for a comprehensive risk assessment and the development of effective environmental management strategies.
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2-Chloro-3,4-dimethylphenol degradation pathways
An In-depth Technical Guide to the Degradation Pathways of 2-Chloro-3,4-dimethylphenol
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Chloro-3,4-dimethylphenol is a substituted phenolic compound whose presence in the environment, stemming from industrial processes and the breakdown of certain pesticides, poses a significant toxicological risk.[1][2] Its chlorinated and alkylated aromatic structure lends it persistence and toxicity, including potential carcinogenicity and mutagenicity, necessitating a thorough understanding of its environmental fate and the development of effective remediation strategies.[1][2][3] This technical guide provides a comprehensive overview of the principal degradation pathways of 2-chloro-3,4-dimethylphenol, synthesizing current research for scientists and drug development professionals. We will explore microbial, photochemical, and chemical oxidative mechanisms, detailing the key intermediates and enzymatic processes. Furthermore, this guide presents standardized experimental protocols for studying these degradation pathways and robust analytical methods for the identification and quantification of the parent compound and its metabolites.
Introduction: The Environmental Challenge of Chlorinated Phenols
Chlorinated phenols represent a class of persistent organic pollutants widely used in the manufacturing of pesticides, dyes, and pharmaceuticals.[1][4] 2-Chloro-3,4-dimethylphenol (C₈H₉ClO) is a specific congener within this class, characterized by a chlorine atom and two methyl groups on the phenol ring. This substitution pattern enhances its stability and toxicity compared to unsubstituted phenol. Human and environmental exposure can lead to a range of adverse health effects, including hepatotoxicity and neurotoxicity.[2][3] Consequently, understanding the mechanisms by which 2-chloro-3,4-dimethylphenol is transformed and mineralized in the environment is critical for risk assessment and the design of effective bioremediation and water treatment technologies.
Microbial Degradation Pathways: Nature's Remediation Engine
Biological treatment is considered a cost-effective and environmentally sound approach for the removal of chlorophenols.[1] Various microorganisms, particularly bacteria and fungi, have evolved sophisticated enzymatic systems to utilize these compounds as a source of carbon and energy.
Key Microbial Players and Enzymatic Systems
The biodegradation of aromatic compounds like 2-chloro-3,4-dimethylphenol is typically initiated by oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, destabilizing it and priming it for cleavage.
-
Bacteria: Strains from genera such as Pseudomonas and Burkholderia are well-documented degraders of dimethylphenols and chlorophenols.[4][5] They typically employ monooxygenases to hydroxylate the ring, followed by dioxygenases for aromatic ring cleavage.
-
Fungi: White-rot fungi (e.g., Trametes versicolor, Pleurotus ostreatus) are particularly effective due to their non-specific, extracellular ligninolytic enzymes.[6][7][8] These include Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), and Laccase, which generate highly reactive radicals that can attack a wide range of recalcitrant pollutants.[6][9]
Proposed Microbial Degradation Pathway
While the specific pathway for 2-chloro-3,4-dimethylphenol is not extensively detailed in the literature, a scientifically robust pathway can be proposed based on established mechanisms for structurally similar compounds like 3,4-dimethylphenol and other chlorophenols.[4]
The degradation likely proceeds through the following key steps:
-
Initial Hydroxylation: A monooxygenase enzyme attacks the aromatic ring, typically adding a hydroxyl group. The most probable initial step is the hydroxylation adjacent to the existing hydroxyl group, forming 3-chloro-4,5-dimethylcatechol .
-
Aromatic Ring Cleavage: The resulting catechol intermediate is then susceptible to ring fission by dioxygenase enzymes. This can occur via two primary routes:
-
Ortho-cleavage: The bond between the two hydroxylated carbons is broken, leading to the formation of a cis,cis-muconic acid derivative.
-
Meta-cleavage: The bond adjacent to one of the hydroxyl groups is cleaved, yielding a hydroxymuconic semialdehyde derivative.
-
-
Dechlorination and Mineralization: Following ring opening, the resulting aliphatic intermediates undergo a series of enzymatic reactions, including dechlorination, where the chlorine atom is removed as a chloride ion (Cl⁻). These smaller organic molecules are then funneled into central metabolic pathways, such as the Krebs (TCA) cycle, ultimately being mineralized to CO₂, H₂O, and biomass.
Caption: Proposed microbial degradation pathway via initial hydroxylation and ortho-ring cleavage.
Abiotic Degradation: Photochemical and Chemical Oxidation
In addition to microbial action, 2-chloro-3,4-dimethylphenol can be degraded by abiotic processes, particularly Advanced Oxidation Processes (AOPs). AOPs are characterized by the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which is a powerful, non-selective oxidizing agent.
Principles of Advanced Oxidation Processes (AOPs)
AOPs are effective for treating water contaminated with recalcitrant organic pollutants. Common AOPs include:
-
UV/H₂O₂: Photolysis of hydrogen peroxide (H₂O₂) with ultraviolet light generates hydroxyl radicals.[10]
-
Photocatalysis (e.g., UV/TiO₂): UV irradiation of a semiconductor catalyst like titanium dioxide (TiO₂) creates electron-hole pairs, which react with water and oxygen to produce •OH.[11]
-
Fenton and Fenton-like Reactions: The reaction between ferrous iron (Fe²⁺) and H₂O₂ (Fenton's reagent) generates •OH. A similar "Fenton-like" reaction can occur using zero-valent iron (ZVI), which is particularly advantageous as it can operate at near-neutral pH.[12][13]
Proposed Abiotic Degradation Pathway
The degradation of chlorinated phenols by AOPs is initiated by the attack of hydroxyl radicals. Based on studies of similar molecules like 4-chloro-3,5-dimethylphenol, the pathway likely involves:[12][13]
-
Hydroxyl Radical Attack: The •OH radical can attack the aromatic ring in several ways: addition to the ring, hydrogen abstraction from the methyl or hydroxyl groups, or direct attack on the carbon atom bearing the chlorine atom.
-
Dechlorination and Hydroxylation: A primary step is often the replacement of the chlorine atom with a hydroxyl group, forming 3,4-dimethylcatechol or 3,4-dimethylhydroquinone and releasing a chloride ion.
-
Ring Opening: The hydroxylated, non-chlorinated intermediates are more susceptible to further •OH attack, leading to the opening of the aromatic ring.
-
Formation of Aliphatic Acids: Ring cleavage results in the formation of smaller, short-chain carboxylic acids such as maleic, pyruvic, glyoxylic, and oxalic acids.[14]
-
Mineralization: These simple organic acids are then further oxidized to CO₂ and H₂O.
Caption: Proposed AOP degradation pathway initiated by hydroxyl radical attack.
Comparative Degradation Efficiency
The efficiency of degradation depends heavily on the chosen method and experimental conditions. The table below summarizes reported efficiencies for structurally similar compounds, providing a benchmark for expected performance.
| Compound | Degradation System | Efficiency | Time | Reference |
| 2,4-Dichlorophenol | Immobilized White Rot Fungi | 99.33% | 96 h | [6][9] |
| 2,4-Dichlorophenol | Laccase Enzyme | 94% | 10 h | [8] |
| 2,4-Dichlorophenol | Laccase/[Cu-H-TiO₂] (Visible Light) | ~95% | 12 h | [15] |
| 2,4-Dichlorophenol | Ag/AgBr (Visible Light) | 89.4% | 5 h | [16] |
| 4-Chloro-3,5-dimethylphenol | nZVI/H₂O₂ (Fenton-like) | 100% | 30 min | [12][13] |
Experimental Methodologies
To investigate the degradation of 2-chloro-3,4-dimethylphenol, a systematic experimental approach is required. This involves setting up degradation experiments and employing robust analytical techniques to monitor the parent compound and its metabolites.
Caption: A generalized workflow for studying the degradation of 2-chloro-3,4-dimethylphenol.
Protocol 1: Microbial Degradation Assay
This protocol outlines a batch experiment to assess the degradation capability of a microbial culture.
-
Medium Preparation: Prepare a mineral salts medium (MSM) appropriate for the test organism (e.g., bacterial or fungal). The medium should contain all necessary nutrients except for a carbon source.
-
Inoculum Preparation: Grow the selected microbial strain in a rich medium until it reaches the mid-logarithmic phase of growth. Harvest the cells by centrifugation and wash with sterile MSM to remove residual carbon sources.
-
Experimental Setup:
-
In sterile flasks, add 100 mL of MSM.
-
Spike the medium with a stock solution of 2-chloro-3,4-dimethylphenol to a final concentration of 20-50 mg/L.
-
Inoculate the flasks with the washed microbial culture.
-
Prepare control flasks: a sterile control (no inoculum) to check for abiotic degradation and a biotic control (no contaminant) to monitor microbial health.
-
-
Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).
-
Sampling: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw aliquots for analysis.
Protocol 2: Sample Preparation and HPLC-DAD Analysis
This protocol describes the extraction and analysis of aqueous samples to quantify the parent compound and identify polar metabolites.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a 10 mL aqueous sample and acidify to pH ~2 with HCl.
-
Transfer the sample to a separatory funnel.
-
Add 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (lower) layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[17]
-
Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.[18]
-
-
HPLC-DAD Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).[18][19]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.[18]
-
Injection Volume: 20 µL.
-
Detection: Monitor multiple wavelengths. The DAD allows for the acquisition of UV-Vis spectra for each peak, aiding in the identification of intermediates.
-
Quantification: Create a calibration curve using standards of 2-chloro-3,4-dimethylphenol of known concentrations.
-
Conclusion and Future Directions
The degradation of 2-chloro-3,4-dimethylphenol can be achieved through both microbial and advanced oxidative processes. Microbial pathways, driven by powerful oxygenase and peroxidase enzymes, offer a sustainable remediation approach by mineralizing the compound. Abiotic AOPs, particularly Fenton-like reactions, provide a rapid and highly effective alternative for water treatment applications.
Future research should focus on isolating and characterizing novel microbial strains with high degradation efficiency for this specific compound. Elucidating the complete genetic and enzymatic basis of these pathways will enable the development of optimized bioremediation technologies. For AOPs, research into novel, more efficient catalysts and the integration of different processes (e.g., photo-Fenton) could further enhance performance and reduce treatment costs. A deeper understanding of the toxicity of degradation intermediates is also crucial to ensure the complete detoxification of contaminated environments.
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Methodological & Application
use of 2-Chloro-3,4-dimethylphenol in organic synthesis
An In-Depth Technical Guide to the Application of 2-Chloro-3,4-dimethylphenol in Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Phenolic Building Block
2-Chloro-3,4-dimethylphenol, a member of the halogenated xylenol family, is a highly versatile and strategically important building block in modern organic synthesis.[1] Its unique substitution pattern—a reactive hydroxyl group, a chlorine atom ortho to the hydroxyl, and two methyl groups on the aromatic ring—provides a scaffold ripe for diverse chemical transformations. This structure allows for precise control over reactivity and regioselectivity, making it an invaluable precursor in the synthesis of high-value molecules, particularly in the agrochemical, pharmaceutical, and specialty chemical industries.[2][3]
The presence of the hydroxyl group offers a nucleophilic handle for etherification, esterification, and the formation of carbamates. The chlorine atom, while generally deactivating the ring towards electrophilic substitution, can itself be a site for nucleophilic aromatic substitution or a directing group for further functionalization. The dimethyl substitution pattern influences the steric and electronic environment, guiding the outcomes of subsequent reactions.
This guide provides an in-depth exploration of the synthetic utility of 2-Chloro-3,4-dimethylphenol. It details field-proven protocols for key transformations and explains the underlying chemical principles that govern these reactions, offering researchers and drug development professionals a practical framework for leveraging this compound in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | 2-chloro-3,4-dimethylphenol | PubChem[1] |
| Molecular Formula | C₈H₉ClO | PubChem[1] |
| Molecular Weight | 156.61 g/mol | PubChem[1] |
| CAS Number | 10283-15-5 | PubChem[1] |
| Appearance | Crystalline solid (typical) | General Knowledge |
| XLogP3 | 2.9 | PubChem[1] |
Note: Spectroscopic data (NMR, IR, MS) for related isomers like 2-chloro-4,5-dimethylphenol are well-documented and can serve as a reference for characterizing reaction products.[4][5]
Application I: Synthesis of Hindered Phenolic Antioxidants via Electrophilic Alkylation
Hindered phenolic compounds are a cornerstone of antioxidant chemistry, widely used to prevent oxidative degradation in polymers, fuels, and lubricants. 2-Chloro-3,4-dimethylphenol can be used to synthesize complex, sterically hindered phenols. A key strategy involves the acid-catalyzed condensation of a phenol with an aldehyde or its equivalent. In this example, we outline a protocol for the synthesis of a methylene-bridged bisphenol, a common motif in high-performance antioxidants.
The underlying mechanism is an electrophilic aromatic substitution. The phenol, activated by its hydroxyl group, attacks a protonated aldehyde (or a related electrophile), leading to the formation of a new carbon-carbon bond. The reaction typically occurs at the positions ortho or para to the hydroxyl group that are sterically accessible.
Logical Workflow: Synthesis of a Methylene-Bridged Bisphenol
Caption: Workflow for acid-catalyzed synthesis of a bisphenol antioxidant.
Experimental Protocol: Synthesis of 2-[(5-chloro-4,6-dimethyl-2-hydroxyphenyl)methyl]-4,6-di-tert-butylphenol
This protocol is adapted from general methods for synthesizing methylene-bridged phenols and serves as an illustrative example.
Materials:
-
2-Chloro-3,4-dimethylphenol (1.0 eq)
-
2,4-Di-tert-butylphenol (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-3,4-dimethylphenol, 2,4-di-tert-butylphenol, and toluene. Stir until all solids dissolve.
-
Addition of Reagents: Add paraformaldehyde to the solution. With gentle stirring, slowly add the catalytic amount of concentrated sulfuric acid.
-
Causality: Sulfuric acid protonates the paraformaldehyde, generating a highly electrophilic species that is attacked by the electron-rich aromatic rings of the phenols. Toluene is chosen as the solvent for its ability to dissolve the reactants and for its suitable boiling point for reflux.
-
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing the mixture with saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine.
-
Causality: The washing steps remove the acid catalyst, unreacted formaldehyde, and any water-soluble byproducts, simplifying the subsequent purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often an oil or solid, can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate mixture) or by column chromatography on silica gel.
Application II: Synthesis of Agrochemical and Pharmaceutical Intermediates via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and fundamental transformation in organic chemistry, proceeding via an SN2 mechanism.[6] It is widely used to convert phenols into ethers, which are common intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] 2-Chloro-3,4-dimethylphenol can be readily deprotonated by a suitable base to form a nucleophilic phenoxide ion, which then displaces a halide from a primary or secondary alkyl halide to form the corresponding ether.
The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and safer for larger-scale operations. The reaction is typically performed in a polar aprotic solvent like DMF or acetone, which effectively solvates the cation of the base without interfering with the nucleophilicity of the phenoxide.
Mechanism: SN2 Pathway of Williamson Ether Synthesis
Caption: SN2 mechanism of the Williamson ether synthesis.
Experimental Protocol: Synthesis of 1-Chloro-2-ethoxy-3,4-dimethylbenzene
Materials:
-
2-Chloro-3,4-dimethylphenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Ethyl Iodide (or Ethyl Bromide) (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Water & Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Phenoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Chloro-3,4-dimethylphenol in anhydrous DMF. Add anhydrous potassium carbonate.
-
Causality: An inert atmosphere prevents potential oxidation of the phenoxide. K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol, forming the potassium phenoxide salt in situ.
-
-
Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes.
-
Alkyl Halide Addition: Add the alkyl halide (ethyl iodide) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.
-
Causality: Heating increases the rate of the SN2 reaction. Ethyl iodide is a highly reactive alkylating agent due to the excellent leaving group ability of iodide.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with 1M HCl (to remove any remaining base), followed by water and brine.
-
Causality: The aqueous work-up removes the DMF solvent and inorganic salts (KBr, excess K₂CO₃).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ether can be purified by column chromatography on silica gel if necessary, typically eluting with a hexane/ethyl acetate gradient.
Safety and Handling
2-Chloro-3,4-dimethylphenol is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information before use.
Conclusion
2-Chloro-3,4-dimethylphenol is a potent and versatile intermediate in organic synthesis. Its functional handles allow for straightforward elaboration into more complex molecular architectures. The protocols detailed herein for electrophilic alkylation and Williamson ether synthesis represent just two of the many possible transformations. By understanding the underlying mechanistic principles and exercising careful experimental technique, researchers can effectively utilize this building block to construct novel compounds for a wide range of applications in the pharmaceutical, agrochemical, and material science fields.
References
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Application Notes and Protocols: 2-Chloro-3,4-dimethylphenol as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of Halogenated Phenolic Scaffolds
In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Halogenated phenols, in particular, represent a class of intermediates prized for their chemical versatility. The presence of a hydroxyl group provides a handle for a multitude of transformations such as etherification and esterification, while the halogen atom serves as a reactive site for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This guide focuses on 2-Chloro-3,4-dimethylphenol (also known as 2-Chloro-3,4-xylenol), a substituted phenolic compound with significant potential as an intermediate in the synthesis of novel pharmaceutical agents. While its direct incorporation into currently marketed blockbuster drugs is not extensively documented, its structural motifs are present in a variety of biologically active molecules. The strategic placement of the chloro, hydroxyl, and two methyl groups on the benzene ring offers a unique combination of steric and electronic properties that can be exploited by medicinal chemists to fine-tune the pharmacological profile of a lead compound.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis of 2-Chloro-3,4-dimethylphenol from its logical precursor, 3,4-dimethylphenol, and outlines robust protocols for its subsequent derivatization into structures of pharmaceutical interest. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is crucial for its safe handling and effective use in synthesis.
| Property[1] | Value |
| CAS Number | 10283-15-5 |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol |
| Appearance | Solid (form may vary) |
| Boiling Point | (Predicted) ~230-240 °C |
| Melting Point | (Data not widely available) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and chlorinated solvents. |
Safety Profile:
2-Chloro-3,4-dimethylphenol is classified as a corrosive substance.[1]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]
-
Precautionary Measures: Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[1]
Synthesis of 2-Chloro-3,4-dimethylphenol: A Protocol Grounded in Electrophilic Aromatic Substitution
The most direct route to 2-Chloro-3,4-dimethylphenol is the electrophilic chlorination of 3,4-dimethylphenol. The hydroxyl group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution. The two methyl groups are also activating and ortho, para-directing. In 3,4-dimethylphenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para to the hydroxyl group (already occupied by a methyl group) are activated. Therefore, chlorination is expected to occur primarily at the 2 and 6 positions. Achieving regioselectivity for the 2-position over the 6-position can be challenging and often results in a mixture of isomers.
The following protocol is a representative method for the chlorination of 3,4-dimethylphenol, with the understanding that optimization may be required to maximize the yield of the desired 2-chloro isomer.
Caption: Workflow for the synthesis of 2-Chloro-3,4-dimethylphenol.
Experimental Protocol: Synthesis of 2-Chloro-3,4-dimethylphenol
Materials:
-
3,4-Dimethylphenol (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.0 - 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethylphenol (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Chlorinating Agent: Add sulfuryl chloride (1.0 - 1.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the internal temperature below 5 °C.
-
Causality Note: Sulfuryl chloride is a convenient and effective source of electrophilic chlorine.[2] The reaction is performed at low temperature to minimize the formation of side products, including dichlorinated species.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The different isomers will have different polarities, allowing for their separation.
-
Combine the fractions containing the desired 2-Chloro-3,4-dimethylphenol isomer (as identified by analytical techniques such as NMR and MS) and concentrate under reduced pressure to yield the purified product.
-
Application in Pharmaceutical Synthesis: Key Transformations
Once synthesized, 2-Chloro-3,4-dimethylphenol can be elaborated into more complex molecular architectures through reactions targeting its hydroxyl and chloro substituents.
Caption: Key synthetic transformations of 2-Chloro-3,4-dimethylphenol.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming aryl ethers, a common motif in pharmaceuticals.
Procedure:
-
Deprotonation: In a suitable flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). To this suspension, add a solution of 2-Chloro-3,4-dimethylphenol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Causality Note: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the corresponding sodium phenoxide, a potent nucleophile.
-
-
Alkylation: After stirring for 30 minutes at room temperature, add the desired alkyl halide (R-X, 1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ether by column chromatography.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling reactions are powerful tools in modern pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the formation of a C-N bond, replacing the chlorine atom with a nitrogen-containing group.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-Chloro-3,4-dimethylphenol (1.0 eq), the desired amine (R₂NH, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).
-
Reaction: Evacuate and backfill the tube with an inert gas (e.g., argon). Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C.
-
Causality Note: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand, facilitates the oxidative addition of the aryl chloride, followed by coordination of the amine and reductive elimination to form the C-N bond.
-
-
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Outlook
2-Chloro-3,4-dimethylphenol, while not a widely cited intermediate for specific, high-volume pharmaceuticals, possesses all the necessary chemical attributes to be a valuable building block in drug discovery and development. Its synthesis from readily available 3,4-dimethylphenol is achievable through standard electrophilic chlorination, and its functional handles—the hydroxyl and chloro groups—can be selectively manipulated to build molecular complexity. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and utilize this versatile intermediate. As the demand for novel chemical scaffolds continues to grow in the pharmaceutical industry, the exploration of underutilized intermediates like 2-Chloro-3,4-dimethylphenol will be crucial for accessing new chemical space and developing the next generation of therapeutic agents.
References
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PubChem. (n.d.). 2-Chloro-3,4-dimethylphenol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols: The Role of Substituted Phenols in Photoresist Technology with a Hypothetical Case Study of 2-Chloro-3,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoresist technology is a cornerstone of microlithography, enabling the fabrication of intricate patterns essential for the semiconductor and microelectronics industries. The performance of a photoresist is critically dependent on the chemical composition of its components, particularly the polymer resin. While a vast body of literature exists on various photoresist formulations, direct and detailed applications of 2-Chloro-3,4-dimethylphenol are not prominently documented in publicly available scientific or patent literature. However, the fundamental principles of photoresist chemistry, particularly concerning phenolic resins, allow for a comprehensive exploration of its potential role.
This document provides a detailed guide on the well-established application of substituted phenols in photoresist technology, primarily as monomers for novolac resins in positive photoresists.[1][2][3] We will use this established framework to build a hypothetical case study for 2-Chloro-3,4-dimethylphenol, extrapolating its likely impact on photoresist properties based on the known effects of its constituent functional groups.
The Central Role of Phenolic Resins in Photoresists
Phenolic resins, most notably novolacs, are a class of polymers that have been extensively used as the binder resin in positive photoresists, especially for g-line (436 nm) and i-line (365 nm) lithography.[4] Novolacs are synthesized through the acid-catalyzed condensation of a phenol (or a mixture of substituted phenols) with an aldehyde, typically formaldehyde.[2][3]
The key property of novolac resins that makes them suitable for photoresists is their aqueous alkali solubility.[3] In a formulated photoresist, the novolac resin is mixed with a photoactive compound (PAC), which is typically a diazonaphthoquinone (DNQ). The DNQ acts as a dissolution inhibitor, significantly reducing the solubility of the novolac resin in an aqueous alkaline developer.
Upon exposure to UV light, the DNQ undergoes a chemical transformation to form an indene carboxylic acid. This reaction product does not inhibit the dissolution of the novolac resin; in fact, it can increase the dissolution rate.[5] This change in solubility between the exposed and unexposed regions of the photoresist film allows for the formation of a positive tone image after development.
Influence of Phenolic Substituents on Photoresist Performance
The choice of phenolic monomers used in the synthesis of the novolac resin has a profound impact on the final properties of the photoresist. Substituents on the phenol ring can modulate several key characteristics:
-
Dissolution Rate: The type, position, and number of substituents on the phenolic ring influence the acidity of the hydroxyl group and the overall hydrophobicity of the polymer, thereby affecting its dissolution rate in the alkaline developer. For instance, methyl-substituted phenols have been shown to be effective in controlling the dissolution behavior.[1]
-
Thermal Stability: The structure of the novolac resin, dictated by the monomer composition, affects its glass transition temperature (Tg) and thermal stability. Higher thermal stability is crucial to prevent pattern deformation during subsequent processing steps like plasma etching.
-
Interaction with PAC: The polymer's microstructure, including the ratio of intra- to intermolecular hydrogen bonds, can be controlled by the selection of phenolic monomers.[1] This, in turn, influences the interaction between the resin and the PAC, affecting the dissolution inhibition and contrast of the photoresist.
-
Etch Resistance: Aromatic polymers like novolacs generally exhibit good plasma etch resistance due to the stability of the aromatic rings. The elemental composition of the polymer can also play a role in its etch characteristics.
Hypothetical Case Study: 2-Chloro-3,4-dimethylphenol as a Novolac Comonomer
While direct evidence is lacking, we can hypothesize the role of 2-Chloro-3,4-dimethylphenol as a comonomer in a novolac resin for photoresist applications.
Chemical Structure of 2-Chloro-3,4-dimethylphenol:
Figure 2: Generalized workflow for the synthesis of a novolac resin.
Characterization of Novolac Resins and Photoresist Formulations
To evaluate the properties of a newly synthesized novolac resin and the corresponding photoresist formulation, a series of characterization techniques are employed:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and polydispersity (PDI) of the synthesized resin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the resin and the incorporation of the comonomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the resin and to study the chemical changes upon exposure and baking.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and glass transition temperature of the polymer.
-
Lithographic Evaluation:
-
Formulation: The synthesized resin is dissolved in a suitable solvent (e.g., PGMEA) along with a photoactive compound and other additives.
-
Spin Coating: The formulated photoresist is spin-coated onto a silicon wafer to form a thin film of uniform thickness.
-
Soft Bake: The coated wafer is baked to remove the solvent.
-
Exposure: The photoresist film is exposed to UV light through a photomask.
-
Post-Exposure Bake (PEB): In some cases, a bake after exposure is performed.
-
Development: The exposed wafer is immersed in an aqueous alkaline developer (e.g., tetramethylammonium hydroxide - TMAH) to dissolve the exposed regions.
-
Hard Bake: A final bake may be performed to improve the adhesion and stability of the patterned resist.
-
Analysis: The resulting patterns are inspected using optical microscopy and scanning electron microscopy (SEM) to evaluate resolution, line edge roughness, and pattern fidelity.
-
Conclusion
While the direct application of 2-Chloro-3,4-dimethylphenol in photoresist technology is not well-documented, the principles governing the use of substituted phenols in novolac resins provide a strong basis for understanding its potential. The introduction of chloro and methyl substituents would likely modulate the dissolution characteristics, etch resistance, and thermal properties of the resulting polymer. The hypothetical case study presented here illustrates how the known structure-property relationships in photoresist chemistry can be used to predict the behavior of new materials. Further empirical research would be necessary to validate these hypotheses and to fully explore the potential of 2-Chloro-3,4-dimethylphenol as a comonomer in advanced photoresist formulations.
References
[1]Kajita, T., Ota, T., Nemoto, H., Yumoto, Y., & Miura, T. (n.d.). Novel novolak resins using substituted phenols for high-performance positive photoresist. SPIE Proceedings. [Link]
[6]Synthesis and Characterization of Novel Photoresist for Extreme UV Lithography. (n.d.). reposiTUm. [Link]
[2]Synthesis of Phenolic-Based Resist Materials for Photolithography. (2014). Oriental Journal of Chemistry. [Link]
[7]US Patent for Photoresist develop and strip solvent compositions and method for their use. (n.d.). Google Patents.
[3]Request PDF: Synthesis of Phenolic-Based Resist Materials for Photolithography. (n.d.). ResearchGate. [Link]
[8]Willson, C. G. (1997). Photoresist materials: A historical perspective. SPIE Proceedings. [Link]
[5]Development of Photoresists. (n.d.). MicroChemicals. [Link]
[9]2-(Morpholinothio)benzothiazole CAS 102-77-2. (n.d.). Henan Tianfu Chemical. [Link]
[4]New Chemically Amplified Positive Photoresist with Phenolic Resin Modified by GMA and BOC Protection. (2023). MDPI. [Link]
[10]n,n-dibutyl-1,3-propanediamine cas 102-83-0. (n.d.). Henan Tianfu Chemical. [Link]
[11]2- (Morpholinothio) benzothiazole CAS 102-77-2. (n.d.). Henan Tianfu Chemical. [Link]
[12]2-(Morpholinothio)benzothiazole CAS 102782-92-3. (n.d.). Henan Tianfu Chemical. [Link]
[13]4,4,5a-trimethylperhydro-1-benzoxiren-2-one cas 10276-21-8. (n.d.). Henan Tianfu Chemical. [Link]
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- 9. 2-(Morpholinothio)benzothiazole CAS 102-77-2 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
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- 13. China 4,4,5A-TRIMETHYLPERHYDRO-1-BENZOXIREN-2-ONE CAS 10276-21-8 Fabricantes [es.tianfuchem.com]
Application Notes and Protocols for the Analytical Determination of 2-Chloro-3,4-dimethylphenol
Introduction
2-Chloro-3,4-dimethylphenol is a halogenated phenolic compound of significant interest in environmental monitoring and toxicology. Its presence in various matrices, including water, soil, and biological samples, necessitates robust and sensitive analytical methods for accurate quantification. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary analytical techniques for the detection and quantification of 2-Chloro-3,4-dimethylphenol, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to ensure scientific integrity, providing a foundation for method development and validation. The chemical structure of 2-Chloro-3,4-dimethylphenol is presented below.
Chemical Structure of 2-Chloro-3,4-dimethylphenol
SECTION 1: Method Selection and Comparative Overview
The choice of an analytical method for 2-Chloro-3,4-dimethylphenol is contingent on several factors, including the sample matrix, required sensitivity, available instrumentation, and sample throughput. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent techniques for the analysis of chlorophenols.[2][3] A comparative summary of these methods is presented in Table 1.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] |
| Common Detectors | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS).[4] | Diode Array Detector (DAD), Ultraviolet (UV) Detector, Mass Spectrometry (MS).[2][5] |
| Derivatization | Often required to improve volatility and thermal stability.[6][7] | Generally not required.[2] |
| Sensitivity | Generally higher, especially with ECD and MS detectors, reaching low µg/L to ng/L levels.[6][8] | Good sensitivity, typically in the µg/L to mg/L range.[2] |
| Selectivity | High, particularly with MS detection which provides structural information. | Moderate to high, depending on the detector and chromatographic conditions. |
| Sample Throughput | Can be lower due to longer run times and potential derivatization steps. | Generally higher due to shorter analysis times and direct injection. |
Table 1. Comparative overview of GC and HPLC for 2-Chloro-3,4-dimethylphenol analysis.
SECTION 2: Gas Chromatography (GC) Based Methods
GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like 2-Chloro-3,4-dimethylphenol. To enhance volatility and improve chromatographic peak shape, derivatization is a common practice in phenol analysis.[7]
Principle of GC Analysis of Chlorophenols
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase (an inert gas). Analytes with higher affinity for the stationary phase will move slower through the column, resulting in separation. The choice of the detector is crucial for achieving the desired sensitivity and selectivity. For halogenated compounds like 2-Chloro-3,4-dimethylphenol, an Electron Capture Detector (ECD) offers excellent sensitivity.[4] However, for unambiguous identification, a Mass Spectrometer (MS) is the preferred detector.[9][10]
Sample Preparation: Solid Phase Extraction (SPE) and Derivatization
A robust sample preparation protocol is critical for removing interferences and concentrating the analyte. Solid Phase Extraction (SPE) is a widely used technique for the extraction of phenols from aqueous samples.[11]
Protocol 2.2.1: Solid Phase Extraction of 2-Chloro-3,4-dimethylphenol from Water Samples
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 2 with concentrated sulfuric acid. Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped analytes with 5-10 mL of a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and methanol.
-
Concentration: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
Protocol 2.2.2: Derivatization with Acetic Anhydride
Acetylation is a common derivatization technique for phenols, converting them into their more volatile acetate esters.
-
To the 1 mL concentrated extract from the SPE step, add 100 µL of pyridine and 200 µL of acetic anhydride.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add 1 mL of a 5% sodium bicarbonate solution to neutralize excess acetic anhydride.
-
Vortex the mixture and allow the layers to separate.
-
Transfer the organic layer (containing the derivatized analyte) to a clean vial for GC analysis.
GC-ECD/MS Instrumental Parameters
The following table provides typical instrumental parameters for the analysis of derivatized 2-Chloro-3,4-dimethylphenol.
| Parameter | GC-ECD | GC-MS |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C | 280°C |
| Injection Mode | Splitless | Splitless |
| Oven Temperature Program | Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | Initial 70°C for 2 min, ramp to 290°C at 15°C/min, hold for 5 min |
| Carrier Gas | Nitrogen or Argon/Methane | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detector Temperature | 300°C | N/A |
| MS Source Temperature | N/A | 230°C |
| MS Quadrupole Temperature | N/A | 150°C |
| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |
| Scan Range | N/A | m/z 50-350 |
Table 2. Recommended GC-ECD and GC-MS parameters.
GC Workflow Diagram
Caption: Workflow for GC analysis of 2-Chloro-3,4-dimethylphenol.
SECTION 3: High-Performance Liquid Chromatography (HPLC) Based Methods
HPLC offers a significant advantage for the analysis of phenols as it typically does not require a derivatization step, simplifying the sample preparation process.[2]
Principle of HPLC Analysis of Chlorophenols
In reversed-phase HPLC, the most common mode for phenol analysis, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds are retained longer on the column. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which provides good sensitivity for aromatic compounds.[5] For enhanced selectivity and confirmation, HPLC can be coupled with a Mass Spectrometer (LC-MS).[12]
Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)
For solid samples like soil or tissue, Matrix Solid-Phase Dispersion (MSPD) is an efficient extraction and cleanup technique.
Protocol 3.2.1: MSPD Extraction of 2-Chloro-3,4-dimethylphenol from Soil Samples
-
Weigh 1.0 g of a homogenized soil sample into a glass mortar.
-
Add 2.0 g of C18 sorbent to the mortar and blend with the soil sample using a pestle until a homogeneous mixture is obtained.
-
Transfer the mixture to an empty SPE cartridge.
-
Elute the analytes by passing 10 mL of methanol or acetonitrile through the cartridge.
-
Collect the eluate and concentrate it to 1 mL under a gentle stream of nitrogen.
-
Filter the final extract through a 0.45 µm syringe filter prior to HPLC analysis.[2]
HPLC-DAD Instrumental Parameters
The following table provides typical instrumental parameters for the HPLC-DAD analysis of 2-Chloro-3,4-dimethylphenol.
| Parameter | Value |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or at the absorbance maximum of the analyte)[5] |
Table 3. Recommended HPLC-DAD parameters.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of 2-Chloro-3,4-dimethylphenol.
SECTION 4: Method Validation and Quality Control
To ensure the reliability of the analytical data, a thorough method validation should be performed. Key validation parameters include:
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed, and the correlation coefficient (r²) should be greater than 0.99.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovery. Acceptable recovery is generally within 80-120%.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). An RSD of less than 15% is generally acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Quality Control: Regular analysis of method blanks, spiked samples, and certified reference materials is essential for monitoring the performance of the analytical method over time.
Conclusion
Both GC and HPLC are suitable techniques for the determination of 2-Chloro-3,4-dimethylphenol. The choice between the two will depend on the specific requirements of the analysis. GC, particularly when coupled with MS, offers higher sensitivity and selectivity, but often requires a derivatization step. HPLC provides a simpler and faster alternative, especially for routine analysis. The protocols and guidelines presented in this document provide a solid foundation for developing and validating robust analytical methods for this important environmental contaminant.
References
- A Comparative Guide to Analytical Methods for 2-Chloro-4-methylphenol Detection in Soil Samples - Benchchem. (n.d.).
- AN10451: Determination of Chlorophenols in Water According to U.S. EPA Method 528 - Thermo Scientific AppsLab Library of Analytical Applications. (2016, August 10).
- Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ - EPA. (n.d.).
- Analytical Methods. (n.d.).
- NCASI Method CP-86.07 Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. (2007, March).
- Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture Detector. (2012, April 25). Journal of Chromatographic Science.
- Method 8041A: Phenols by Gas Chromatography. (2000, November).
- Technical Support Center: Resolving 2-Chloro-4-methylphenol and 4-chloro-3-methylphenol Peaks in HPLC - Benchchem. (n.d.).
- Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Chlorinated phenols Analysis of phenols to EPA 8040. (2011, October 31). Agilent.
- Separation of 2-Chloro-4,5-dimethylphenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (2007, February).
- Chlorophenol, nitrophenols and methylphenols Determination of methyl. (n.d.). Agilent.
- EPA-RCA: 8041A: Phenols by Gas Chromatography. (n.d.).
- Determination of Chlorophenols in water by LC-MS/MS. Case study. (n.d.).
- HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (2012, October 17). Asian Journal of Chemistry.
- MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. (2004, July).
- Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604. (2011, October 31). Agilent.
- 2-Chloro-3,4-dimethylphenol. (n.d.). PubChem.
- Sample preparation for the determination of chlorophenols. (2009, August 5). ResearchGate.
Sources
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- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
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- 6. academic.oup.com [academic.oup.com]
- 7. settek.com [settek.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. AN10451: Determination of Chlorophenols in Water According to U.S. EPA Method 528 - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
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- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Note: A Validated Method for the Quantification of 2-Chloro-3,4-dimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed, robust, and validated protocol for the analysis of 2-Chloro-3,4-dimethylphenol in aqueous samples. Due to the inherent polarity of phenolic compounds, which can lead to poor chromatographic peak shape and reduced sensitivity, this method incorporates an acetylation derivatization step prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation using Solid Phase Extraction (SPE), derivatization, instrument configuration, and quality control procedures designed to ensure data integrity and reproducibility. This comprehensive guide is intended for researchers, analytical scientists, and professionals in environmental monitoring and drug development who require a reliable method for the quantification of substituted phenols.
Introduction and Scientific Rationale
2-Chloro-3,4-dimethylphenol is a halogenated phenolic compound used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and pesticides. Its potential toxicity and persistence in the environment necessitate sensitive and accurate analytical methods for its detection and quantification.[1]
Gas Chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds. However, the direct analysis of polar analytes like phenols can be challenging. The free hydroxyl group on the phenol ring is prone to forming hydrogen bonds with active sites in the GC system (e.g., injector liner, column stationary phase), resulting in asymmetric or "tailing" peaks.[2] This chromatographic behavior compromises both resolution and the accuracy of quantification.
To overcome this, a derivatization step is employed.[3] Derivatization chemically modifies the analyte to make it more suitable for GC analysis.[4] This protocol utilizes acetylation, which replaces the active hydrogen of the polar hydroxyl group with a non-polar acetyl group.[2][5] The resulting ester is less polar, more volatile, and exhibits significantly improved chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.[2] This method is based on well-established principles outlined in environmental analysis methodologies, such as those developed by the U.S. Environmental Protection Agency (EPA).[6][7][8]
Overall Analytical Workflow
The analytical process is a multi-step procedure designed to isolate, concentrate, and derivatize the target analyte from the sample matrix before instrumental analysis. Each step is critical for achieving the required sensitivity and accuracy. The complete workflow is visualized below.
Caption: A flowchart of the complete analytical procedure.
Detailed Protocols
Part I: Sample Preparation via Solid Phase Extraction (SPE)
This protocol is adapted from U.S. EPA Method 528 for the analysis of phenols in drinking water.[9][10] The core principle is to pass the acidified water sample through a solid sorbent material that retains the analyte of interest while allowing interfering matrix components to pass through.
Rationale: Acidification of the sample to pH ≤ 2 ensures that the phenolic hydroxyl group is protonated, converting the analyte to its neutral form.[9] This state maximizes its affinity for the non-polar polystyrene-divinylbenzene (PS-DVB) sorbent through hydrophobic interactions.
Step-by-Step Protocol:
-
Sample Preservation: For each 1 L water sample, add 6N HCl until the pH is ≤ 2. If the sample may contain residual chlorine, add ~50 mg of sodium sulfite and stir.
-
Cartridge Conditioning:
-
Attach a 500 mg PS-DVB SPE cartridge to a vacuum manifold.
-
Wash the cartridge with 2 x 5 mL of dichloromethane (DCM).
-
Condition the cartridge with 2 x 5 mL of methanol, ensuring the sorbent does not go dry after the final wash.
-
Equilibrate the cartridge with 2 x 10 mL of reagent water acidified to pH ≤ 2. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the entire 1 L acidified water sample onto the cartridge.
-
Maintain a flow rate of approximately 10-15 mL/min. A fast drop-wise flow is ideal.
-
-
Sorbent Drying: After the entire sample has passed through, remove any remaining water from the cartridge by applying a full vacuum for 15-20 minutes. A dry sorbent is crucial for efficient elution with an organic solvent.[8]
-
Elution:
-
Place a collection vial inside the manifold.
-
Elute the retained analytes by passing 2 x 5 mL of DCM through the cartridge. Allow the solvent to soak the sorbent for 1 minute for the first elution.
-
-
Concentration:
-
Transfer the combined eluate to a concentrator tube.
-
Add 1-2 boiling chips and concentrate the extract to a final volume of approximately 0.9 mL under a gentle stream of nitrogen in a water bath set to 35-40°C.
-
Adjust the final volume to exactly 1.0 mL with DCM. This extract is now ready for derivatization.
-
Part II: Acetylation Derivatization
Rationale: This procedure converts the 2-Chloro-3,4-dimethylphenol into 2-Chloro-3,4-dimethylphenyl acetate. The reaction uses acetic anhydride as the acetylating agent and potassium carbonate as a base catalyst.[11] The resulting ester is significantly less polar, leading to superior chromatographic performance.[2]
Step-by-Step Protocol:
-
Reaction Setup: To the 1.0 mL concentrated extract from the SPE step, add 5 mL of a 10% aqueous potassium carbonate (K₂CO₃) solution and 0.5 mL of acetic anhydride.
-
Reaction: Cap the vial tightly and vortex for 2 minutes. Let the mixture stand at room temperature for 15 minutes to ensure the reaction goes to completion.
-
Extraction of Derivative:
-
Add 2 mL of hexane to the vial.
-
Vortex for 2 minutes to extract the acetylated derivative into the organic phase.
-
Allow the layers to separate. The top hexane layer contains the analyte.
-
-
Final Sample: Carefully transfer the top hexane layer to a 2 mL autosampler vial. The sample is now ready for GC-MS analysis.
Part III: GC-MS Instrumentation and Parameters
Rationale: The selected parameters are optimized for the separation and detection of acetylated chlorophenols. A low-polarity 5% phenyl-methylpolysiloxane column provides excellent resolving power for this class of compounds.[7] A splitless injection is used to ensure the maximum transfer of the analyte onto the column, which is essential for achieving low detection limits. Mass spectrometric detection provides high selectivity and allows for definitive identification based on the mass spectrum.
Instrument and Method Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise pneumatic and temperature control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification and quantification. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms, Thermo TraceGOLD TG-5SilMS)[7] | A robust, low-polarity phase ideal for separating a wide range of semi-volatile organic compounds. |
| Injector | Split/Splitless, 275 °C | High temperature ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless, 1 µL injection volume, 1 min purge time | Maximizes analyte transfer to the column for trace-level analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 60 °C, hold 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min | Temperature program designed to separate the analyte from potential interferences. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Acquisition Mode | Scan (m/z 45-450) or Selected Ion Monitoring (SIM) | Scan mode for initial identification; SIM mode for enhanced sensitivity during quantification. |
| SIM Ions | To be determined from standard analysis (Primary ion for quantification, secondary ions for confirmation) | SIM significantly increases the signal-to-noise ratio by monitoring only ions specific to the analyte. |
Quality Control and Method Validation
A robust analytical method requires a comprehensive quality control (QC) system to ensure the reliability and defensibility of the data. This is the foundation of a self-validating protocol.
Caption: Relationship between field samples and essential QC samples.
Key QC Procedures:
-
Initial Calibration: A 5 to 7-point calibration curve must be established before sample analysis. The coefficient of determination (R²) should be ≥ 0.995.
-
Method Blank (MB): An aliquot of reagent water carried through the entire analytical procedure. It is used to assess contamination. The result should be below the Limit of Quantification (LOQ).
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of the analyte. It measures the accuracy of the method. Recovery should be within 70-130%.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration of the analyte. They assess the effect of the sample matrix on the method's accuracy and precision. Recoveries should be within 70-130%, and the Relative Percent Difference (RPD) between the MS and MSD should be ≤ 20%.
Data Analysis and Expected Results
-
Identification: The analyte is identified by comparing its retention time to that of a known standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from the standard or a spectral library. The acetylated derivative of 2-Chloro-3,4-dimethylphenol (C₁₀H₁₁ClO₂) has a molecular weight of 198.65 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198 and a characteristic fragment from the loss of the acetyl group.
-
Quantification: The concentration of the analyte in the sample is calculated using the linear regression equation derived from the initial calibration curve.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Incomplete derivatization; Active sites in the injector liner or GC column. | Optimize derivatization reaction time/temperature; Replace injector liner (use a deactivated liner); Condition or replace GC column. |
| Low Recovery in LCS | Inefficient SPE extraction; Loss during solvent evaporation; Degradation of analyte. | Check SPE cartridge conditioning and elution steps; Ensure gentle nitrogen stream for concentration; Check standard stability. |
| Matrix Interference | Co-eluting compounds from the sample matrix not removed by SPE. | Improve SPE cleanup with a wash step; Use a different polarity GC column; Utilize GC-MS/MS for higher selectivity.[1][12] |
| No Peak Detected | Instrument failure; Incorrect standard preparation; Complete loss during preparation. | Verify GC-MS performance with a system suitability standard; Re-prepare standards; Review entire sample prep procedure. |
Conclusion
The method described in this application note provides a reliable and robust framework for the quantification of 2-Chloro-3,4-dimethylphenol in aqueous matrices. By incorporating a validated Solid Phase Extraction protocol and an essential acetylation derivatization step, common chromatographic issues associated with polar phenols are effectively mitigated. The use of GC-MS provides the necessary selectivity and sensitivity for trace-level analysis. Adherence to the detailed protocols and integrated quality control measures will ensure the generation of high-quality, defensible data for researchers and scientists in various fields.
References
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Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
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Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry. PubMed. [Link]
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Derivatization for Gas Chromatography. Phenomenex. [Link]
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EPA-RCA: 8041A: Phenols by Gas Chromatography. New Mexico State University. [Link]
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Chlorophenols in Drinking Water using GC/MS/MS. Teledyne Instruments. [Link]
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EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. UCT. [Link]
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Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [Link]
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Method 528: Determination of Phenols in Drinking Water. U.S. Environmental Protection Agency. [Link]
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Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]
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General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]
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Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
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Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. [Link]
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Sample preparation for the determination of chlorophenols. ResearchGate. [Link]
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MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. U.S. Environmental Protection Agency. [Link]
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Analysis of phenols according to EPA 604. Agilent Technologies. [Link]
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3,4-Dimethylphenol. PubChem, National Center for Biotechnology Information. [Link]
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Determination of methyl, chloro and nitrophenols. Agilent Technologies. [Link]
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Sample Preparation Fundamentals for Chromatography. Agilent Technologies. [Link]
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2-Chloro-3,4-dimethylphenol. PubChem, National Center for Biotechnology Information. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of 2-Chloro-3,4-dimethylphenol
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-3,4-dimethylphenol. This compound is of significant environmental and industrial interest, and its accurate quantification is crucial for monitoring and safety assessments. The described protocol outlines a complete workflow, from sample and standard preparation to chromatographic separation and data analysis. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision, making it suitable for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction: The Analytical Imperative for 2-Chloro-3,4-dimethylphenol
2-Chloro-3,4-dimethylphenol, a halogenated phenolic compound, sees use as an intermediate in the synthesis of various chemicals and pharmaceuticals.[1][2] Its presence in the environment, even at trace levels, can be a cause for concern due to the general toxicity associated with chlorinated phenols.[3][4] Consequently, a reliable and validated analytical method for its quantification is essential for quality control in manufacturing processes and for monitoring its presence in environmental matrices such as water and soil.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of a broad range of organic compounds.[5][6] Its high resolution, sensitivity, and adaptability make it an ideal choice for the analysis of 2-Chloro-3,4-dimethylphenol. This application note provides a comprehensive guide, grounded in established chromatographic principles, to facilitate the accurate and reproducible analysis of this compound.
Analyte Properties:
| Property | Value | Source |
| Chemical Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | Colorless to light tan crystalline powder or solid | [7] |
| Water Solubility | Low | [2][8] |
| LogP | 3.27 (for the related 4-chloro-3,5-dimethylphenol) | [9] |
The relatively nonpolar nature of 2-Chloro-3,4-dimethylphenol, as indicated by its low water solubility and a LogP value suggestive of hydrophobicity, makes reversed-phase HPLC the most appropriate chromatographic mode for its separation.
Experimental Workflow and Causality
The analytical workflow is designed to ensure the accurate and precise quantification of 2-Chloro-3,4-dimethylphenol. Each step has been optimized based on the physicochemical properties of the analyte and established chromatographic principles.
Caption: Overall workflow for the HPLC analysis of 2-Chloro-3,4-dimethylphenol.
Detailed Protocols
Reagents and Materials
-
2-Chloro-3,4-dimethylphenol standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (optional, for pH adjustment)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
0.45 µm syringe filters
Standard Preparation
Rationale: Accurate standard preparation is fundamental for the precise quantification of the analyte. A stock solution is prepared in a strong organic solvent to ensure complete dissolution, followed by serial dilutions to create a calibration curve that brackets the expected sample concentrations.
Protocol:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-Chloro-3,4-dimethylphenol standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards. A typical calibration range would be 0.5, 1, 5, 10, 25, and 50 µg/mL.
Sample Preparation
Rationale: Sample preparation is a critical step to remove potential interferences and concentrate the analyte, especially when dealing with complex matrices like environmental samples. The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) will depend on the sample matrix and the required level of cleanup and concentration.
Protocol for Water Samples (using SPE):
-
Acidify the water sample to a pH < 2 with a suitable acid (e.g., HCl) to ensure the phenol is in its neutral form.[10]
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 100 mL of the acidified water sample through the SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with 5 mL of ultrapure water to remove any polar impurities.
-
Elute the retained 2-Chloro-3,4-dimethylphenol with 5 mL of acetonitrile or methanol.[11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the final extract through a 0.45 µm syringe filter before injection.[12]
HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV or PDA detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v). The addition of 0.1% formic acid can improve peak shape.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV or PDA |
| Detection Wavelength | 280 nm (or optimized based on PDA scan) |
Method Validation
To ensure the reliability of the analytical results, the HPLC method should be validated according to established guidelines.[14] Key validation parameters include:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be ≥ 0.998.[4]
-
Accuracy: The accuracy of the method can be determined by analyzing spiked samples at different concentration levels. The recovery should typically be within 90-110%.[11]
-
Precision: The precision of the method is assessed by performing replicate injections of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision should be less than 5%.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[15]
Data Analysis and Interpretation
The concentration of 2-Chloro-3,4-dimethylphenol in the prepared samples is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standards. The final concentration in the original sample is then calculated by taking into account the dilution and concentration factors from the sample preparation steps.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of 2-Chloro-3,4-dimethylphenol. The combination of a reversed-phase C18 column, an acetonitrile/water mobile phase, and UV detection offers excellent chromatographic performance. By following the outlined procedures for sample preparation, standard preparation, and HPLC analysis, researchers and analysts can achieve accurate and precise results for the monitoring of this important compound in various matrices.
References
-
Qucosa - SLUB. (n.d.). false positives ii – chlorophenols identification towards hplc- dad-ms analysis compared to iso 17070:2015 technique. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of HPLC Method for DAAF and its Applications in Quality Control and Environmental Monitoring. Retrieved from [Link]
-
Liang, W., et al. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. Retrieved from [Link]
-
S4Science. (n.d.). Analysis of Chlorophenols in Water by UHPLC with PDA Detection. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
PubMed Central. (2024). Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3,4-dimethylphenol. Retrieved from [Link]
-
SciRP.org. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]
-
Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylphenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
ALS Environmental. (2023). Determination of Phenols in Soils by HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A Validated RP-HPLC Method for Monitoring Pollutants Removal during Microalgae Bioremediation of Polluted Waters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
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Application Notes & Protocols: 2-Chloro-3,4-dimethylphenol as a Versatile Synthon for Fine Chemicals
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of 2-chloro-3,4-dimethylphenol (CAS No: 10283-15-5), a key building block in the synthesis of high-value fine chemicals. We delve into its fundamental properties, critical safety protocols, and its application in pivotal synthetic transformations. Detailed, field-proven protocols for Williamson ether synthesis, carbamate formation, and further electrophilic aromatic substitution are presented, complete with mechanistic insights and workflow visualizations. The guide is structured to empower scientists to leverage the unique reactivity of this substituted phenol in their synthetic strategies, from agrochemicals to pharmaceutical intermediates.
Introduction: The Strategic Value of 2-Chloro-3,4-dimethylphenol
2-Chloro-3,4-dimethylphenol, also known as 2-chloro-3,4-xylenol, is a polysubstituted aromatic compound whose utility in organic synthesis is derived from the specific arrangement and interplay of its functional groups. The phenolic hydroxyl group serves as a nucleophilic handle and a site for derivatization. The chlorine atom and two methyl groups on the aromatic ring modulate the molecule's reactivity and lipophilicity, influencing both reaction outcomes and the properties of the resulting derivatives.
The electron-donating methyl groups and the hydroxyl group activate the ring towards electrophilic substitution, while the ortho-chloro substituent provides steric hindrance and an additional site for more complex cross-coupling reactions. This structural arrangement makes 2-chloro-3,4-dimethylphenol a valuable precursor for a range of target molecules, particularly in the agrochemical and pharmaceutical sectors where precise control over substitution patterns is paramount for biological activity.[1][2]
Physicochemical & Spectroscopic Data
A clear understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis, ensuring proper handling, reaction setup, and purification strategies.
| Property | Value | Source |
| IUPAC Name | 2-chloro-3,4-dimethylphenol | [3] |
| CAS Number | 10283-15-5 | [3] |
| Molecular Formula | C₈H₉ClO | [3] |
| Molecular Weight | 156.61 g/mol | [3] |
| Appearance | Colorless to light tan crystalline solid/powder | [4] |
| Melting Point | 64-66 °C | [5] |
| Boiling Point | 235 °C (approx.) | [5] |
| SMILES | CC1=C(C(=C(C=C1)O)Cl)C | [3] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry can be found in public databases like PubChem and the NIST WebBook for verification of starting material identity and purity.[6][7]
Safety & Handling: A Critical Prerequisite
2-Chloro-3,4-dimethylphenol is a hazardous substance that requires strict adherence to safety protocols. It is classified as corrosive and toxic.[3][8]
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H301 + H311 (Toxic if swallowed or in contact with skin), H411 (Toxic to aquatic life with long lasting effects).[8][9]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[10][11]
-
Handling Precautions: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale. Ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible.[10]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Due to its aquatic toxicity, avoid release to the environment.[8]
Core Synthetic Applications & Protocols
The following sections provide detailed protocols for key transformations using 2-chloro-3,4-dimethylphenol as the starting material. The causality behind reagent choice and reaction conditions is explained to provide a deeper understanding of the synthetic process.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and fundamental method for preparing ethers, which are common motifs in pharmaceuticals and agrochemicals.[1] The reaction proceeds via an S_N2 mechanism where the phenoxide, generated by deprotonating the phenol, acts as a nucleophile to displace a halide from an alkyl halide.
Causality: A moderately strong, non-nucleophilic base like potassium carbonate is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it promotes side reactions like elimination of the alkyl halide. A polar aprotic solvent like DMF or acetone is used to solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.
Caption: Workflow for Williamson ether synthesis.
Experimental Protocol: Synthesis of 1-Chloro-2-ethoxy-3,4-dimethylbenzene
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3,4-dimethylphenol (5.00 g, 31.9 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (6.61 g, 47.9 mmol, 1.5 eq) and 40 mL of anhydrous dimethylformamide (DMF).
-
Phenoxide Formation: Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add ethyl bromide (C₂H₅Br) (2.85 mL, 38.3 mmol, 1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into 150 mL of cold water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield the pure ether product.
| Reactant/Reagent | Molar Ratio | Role | Typical Yield |
| 2-Chloro-3,4-dimethylphenol | 1.0 eq | Starting Material | 85-95% |
| Potassium Carbonate | 1.5 eq | Base | - |
| Ethyl Bromide | 1.2 eq | Alkylating Agent | - |
| DMF | - | Solvent | - |
Synthesis of Carbamates for Agrochemicals
O-aryl carbamates are a significant class of compounds used widely as insecticides and herbicides.[1] They are readily synthesized by reacting a phenol with an isocyanate, often catalyzed by a tertiary amine base.
Causality: The reaction is a nucleophilic addition of the phenolic oxygen to the electrophilic carbon of the isocyanate. A tertiary amine base like triethylamine (TEA) acts as a catalyst by activating the phenol through hydrogen bonding, increasing its nucleophilicity without forming a significant concentration of the free phenoxide, which could lead to side reactions. An aprotic solvent like toluene is used to avoid any reaction with the highly reactive isocyanate.
Caption: Workflow for carbamate synthesis.
Experimental Protocol: Synthesis of 2-chloro-3,4-dimethylphenyl methylcarbamate
-
Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-chloro-3,4-dimethylphenol (5.00 g, 31.9 mmol, 1.0 eq) in 50 mL of dry toluene.
-
Base Addition: Add triethylamine (0.44 mL, 3.19 mmol, 0.1 eq) to the solution.
-
Isocyanate Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add methyl isocyanate (CH₃NCO) (1.97 mL, 33.5 mmol, 1.05 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor by TLC.
-
Workup: Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure carbamate product.
| Reactant/Reagent | Molar Ratio | Role | Typical Yield |
| 2-Chloro-3,4-dimethylphenol | 1.0 eq | Starting Material | 90-98% |
| Methyl Isocyanate | 1.05 eq | Electrophile | - |
| Triethylamine | 0.1 eq | Catalyst | - |
| Toluene | - | Solvent | - |
Further Halogenation: Electrophilic Aromatic Substitution
The existing substituents on the phenol ring direct the position of further electrophilic substitutions. The strongly activating hydroxyl group and the moderately activating methyl groups will direct incoming electrophiles to the available ortho and para positions. This allows for the synthesis of more highly functionalized phenols.
Causality: Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ is an effective chlorinating agent for activated aromatic rings.[12] The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The regioselectivity is dictated by the directing effects of the existing -OH, -Cl, and -CH₃ groups. The most likely position for further chlorination is C-6, which is ortho to the powerful hydroxyl directing group and avoids steric hindrance from the C-3 methyl group.
Caption: Workflow for further chlorination.
Experimental Protocol: Synthesis of 2,6-Dichloro-3,4-dimethylphenol
-
Setup: To a 50 mL round-bottom flask, add 2-chloro-3,4-dimethylphenol (3.00 g, 19.1 mmol, 1.0 eq) and a catalytic amount of anhydrous iron(III) chloride (FeCl₃) (approx. 50 mg).
-
Solvent: Add 20 mL of dichloromethane (DCM).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂) (1.62 mL, 20.1 mmol, 1.05 eq) dropwise over 20 minutes.
-
Reaction: Stir the mixture at room temperature for 2 hours after the addition is complete. Monitor the reaction by GC-MS or TLC.[12]
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of cold water.
-
Workup: Extract the organic components with DCM (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the dichlorinated product.
| Reactant/Reagent | Molar Ratio | Role | Typical Yield |
| 2-Chloro-3,4-dimethylphenol | 1.0 eq | Starting Material | 70-85% |
| Sulfuryl Chloride | 1.05 eq | Chlorinating Agent | - |
| Iron(III) Chloride | Catalytic | Lewis Acid Catalyst | - |
| Dichloromethane | - | Solvent | - |
Conclusion
2-Chloro-3,4-dimethylphenol stands out as a highly adaptable and strategic building block for the synthesis of fine chemicals. Its pre-defined substitution pattern and the versatile reactivity of its phenolic hydroxyl group provide chemists with a reliable platform for constructing complex molecular architectures. The protocols detailed herein for O-alkylation, carbamoylation, and further halogenation represent fundamental transformations that unlock a wide array of potential target molecules. By understanding the principles behind these reactions and adhering to stringent safety measures, researchers can effectively integrate this valuable synthon into their discovery and development pipelines for novel pharmaceuticals, agrochemicals, and specialty materials.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 247338, 2-Chloro-3,4-dimethylphenol. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70754, 2-Chloro-4,5-dimethylphenol. Retrieved from [Link]
-
CPAChem. (2023, December 5). Safety data sheet for 3,4-Dimethylphenol. Retrieved from [Link]
-
Mitch, W. A., & Sedlak, D. L. (2004). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 38(5), 1445–1451. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Chloro-4,5-dimethylphenol. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7249, 3,4-Dimethylphenol. Retrieved from [Link]
- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
-
Xylenol (Dimethylphenol): Core Production Technologies. (n.d.). Retrieved from [Link]
-
G. S. S. S. N. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130509. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Chloro-2,6-dimethylphenol. In NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2015). Use of fluidized bed reactor in 2,6-dimethylphenol synthesis. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 2,4-dimethylphenol. In AERU. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,4-xylenol 3,4-dimethylphenol. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Carbamate Agrochemicals from 2-Chloro-3,4-dimethylphenol
Introduction: The Role of Substituted Phenols in Agrochemical Synthesis
Substituted phenols are a cornerstone in the synthesis of a wide array of agrochemicals, serving as versatile precursors for herbicides, insecticides, and fungicides. Their chemical structure allows for targeted modifications to fine-tune the biological activity, selectivity, and environmental persistence of the final active ingredient. 2-Chloro-3,4-dimethylphenol is a prime example of such a building block, with its specific substitution pattern offering a unique scaffold for the development of novel crop protection agents.
This document provides a detailed guide for researchers and chemical development professionals on the utilization of 2-Chloro-3,4-dimethylphenol in the synthesis of N-methylcarbamate insecticides. While this specific precursor may be used to develop proprietary compounds, we will detail a scientifically analogous and well-documented procedure for the synthesis of a carbamate insecticide from the closely related 3,4-dimethylphenol. This established protocol serves as a robust template that can be adapted for 2-Chloro-3,4-dimethylphenol, allowing for the exploration of new chemical entities with potential insecticidal properties.
The core of this application note is the synthesis of a carbamate through the reaction of a phenol with phosgene and an amine. This one-pot synthesis is an efficient method for the production of carbamate insecticides.[1]
Part 1: Synthesis of 3,4-Dimethylphenyl Methylcarbamate - A Model System
To illustrate the principles of carbamate synthesis from a substituted phenol, we will first detail the preparation of 3,4-dimethylphenyl methylcarbamate, a known insecticide, from 3,4-dimethylphenol. This reaction provides a clear and citable blueprint for the subsequent application involving 2-Chloro-3,4-dimethylphenol.
Reaction Principle
The synthesis proceeds via the concurrent reaction of 3,4-dimethylphenol with phosgene and methylamine in an aprotic solvent. The phenol reacts with phosgene to form a highly reactive chloroformate intermediate. This intermediate is then immediately reacted in situ with methylamine to yield the final N-methylcarbamate product. The hydrogen chloride generated during the reaction is removed as a gas, driving the reaction to completion without the need for an additional acid-binding agent.[1]
Experimental Workflow Diagram
Sources
determination of 2-Chloro-3,4-dimethylphenol in environmental samples
An In-Depth Technical Guide to the Determination of 2-Chloro-3,4-dimethylphenol in Environmental Samples
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the quantitative determination of 2-Chloro-3,4-dimethylphenol in various environmental matrices. It is designed for researchers, analytical scientists, and professionals in environmental monitoring and drug development who require robust and reliable analytical methodologies. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for method selection, ensuring a deeper understanding and successful implementation.
Introduction: The Significance of Monitoring 2-Chloro-3,4-dimethylphenol
2-Chloro-3,4-dimethylphenol, a substituted chlorophenol, is a compound of significant environmental concern. Its presence in the environment can be attributed to its use as an intermediate in the synthesis of pesticides and disinfectants, as well as its formation as a byproduct in industrial processes such as the chlorination of water containing naturally occurring phenols.[1] Chlorinated phenols are recognized for their toxicity and persistence in the environment, with some, like pentachlorophenol and 2,4,6-trichlorophenol, being classified as priority pollutants by the U.S. Environmental Protection Agency (EPA).[2][3] The potential for bioaccumulation and adverse effects on aquatic life and human health necessitates sensitive and specific analytical methods for its detection and quantification in complex environmental samples such as water, soil, and sediment.
The analytical challenge lies in the low concentration levels at which these compounds are often found and the complexity of the sample matrices, which can contain numerous interfering substances. Therefore, a successful analytical workflow must incorporate efficient sample preparation techniques for analyte extraction and concentration, coupled with highly selective and sensitive instrumental analysis. This guide will focus on methodologies based on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that provides definitive identification and quantification.[4]
The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)
While High-Performance Liquid Chromatography (HPLC) can be used for the analysis of phenols, GC-MS is often the method of choice due to its superior sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.[2][4]
-
The Principle of Separation and Detection: In GC-MS, the sample extract is first vaporized and introduced into a gas chromatograph. The separation of 2-Chloro-3,4-dimethylphenol from other components in the mixture is achieved based on its partitioning between a gaseous mobile phase (typically helium) and a liquid or solid stationary phase within a long, thin capillary column.[4] As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification. Quantification is achieved by comparing the analyte's response to that of a known standard.[4]
-
The Need for Derivatization: Phenols, being polar and acidic, can exhibit poor peak shape (tailing) and may not be sufficiently volatile for optimal GC analysis. To overcome this, a derivatization step is often employed. This chemical reaction converts the polar hydroxyl group into a less polar, more volatile ether or ester. Common derivatization reagents include acetic anhydride, diazomethane, or pentafluorobenzyl bromide (PFBBr).[5][6] Derivatization with PFBBr, for instance, creates pentafluorobenzyl ethers, which are highly responsive to an Electron Capture Detector (ECD) and also provide excellent mass spectra for MS analysis.[5][6]
Sample Preparation: From Raw Sample to Analyzable Extract
The quality of the final analytical result is critically dependent on the sample preparation stage. The primary goals are to isolate the target analyte from the sample matrix, remove interfering compounds, and concentrate the analyte to a level suitable for instrumental detection. The choice of method is dictated by the sample matrix.
Aqueous Samples (e.g., River Water, Wastewater)
For water samples, Solid-Phase Extraction (SPE) is a widely adopted technique that offers significant advantages over traditional Liquid-Liquid Extraction (LLE), including reduced solvent consumption, higher sample throughput, and the potential for automation.[7]
-
Causality of SPE: The principle of SPE involves passing the water sample through a cartridge packed with a solid sorbent. 2-Chloro-3,4-dimethylphenol, being a moderately nonpolar organic compound, will be retained on a nonpolar sorbent (like C18 or a polystyrene-divinylbenzene copolymer) while the polar water matrix passes through.[7][8] After extraction, the analyte is eluted from the sorbent using a small volume of an organic solvent. The U.S. EPA Method 528, for example, outlines the use of a modified polystyrene-divinylbenzene solid-phase sorbent for the extraction of phenols from drinking water.[7][9]
Solid and Semi-Solid Samples (e.g., Soil, Sediment)
Extracting 2-Chloro-3,4-dimethylphenol from solid matrices requires more vigorous techniques to overcome the strong analyte-matrix interactions.
-
Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses conventional solvents at elevated temperatures and pressures.[2][3] These conditions increase the efficiency and speed of the extraction process, significantly reducing solvent usage compared to traditional methods like Soxhlet extraction. For chlorophenols in soil, ASE using water or water with a small amount of organic modifier (e.g., 5% acetonitrile) has been shown to be effective.[3] The elevated temperature of the water helps to disrupt analyte-matrix interactions, facilitating the extraction.
-
Matrix Cleanup: Extracts from soil and sediment are often complex and require a cleanup step to remove co-extracted interferences that could affect the GC-MS analysis. This can be achieved using techniques such as SPE or by performing an acid-base partition cleanup as suggested in EPA Method 8041A.[5]
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Laboratories should perform their own validation to ensure the methods meet their specific data quality objectives.[10][11][12]
Protocol 1: Determination in Water by Solid-Phase Extraction (SPE) and GC-MS
This protocol is based on the principles outlined in U.S. EPA Method 528.[7][9]
Step 1: Sample Collection and Preservation
-
Collect a 1-liter representative water sample in a clean glass bottle.
-
If residual chlorine is present, add 80 mg of sodium thiosulfate per liter.
-
Acidify the sample to a pH < 2 with hydrochloric or sulfuric acid. This is crucial to ensure the phenolic compounds are in their non-ionized form, which is necessary for efficient retention on the SPE sorbent.
-
Store the sample at 4°C and extract within 14 days of collection.[7]
Step 2: Solid-Phase Extraction (SPE)
-
Sorbent Selection: Use a 500 mg SPE cartridge containing a polystyrene-divinylbenzene (PS-DVB) copolymer sorbent.
-
Cartridge Conditioning: Sequentially pass 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water (pH < 2) through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Pass the 1-liter water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.
-
Sorbent Drying: After the entire sample has passed through, draw air or nitrogen through the cartridge for 10-20 minutes to remove residual water.
Step 3: Elution and Derivatization
-
Elution: Elute the trapped analytes by passing 5-10 mL of dichloromethane through the cartridge.
-
Drying and Concentration: Dry the eluate by passing it through a small column of anhydrous sodium sulfate. Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
(Optional but Recommended) Derivatization with Acetic Anhydride:
-
Add 100 µL of pyridine and 50 µL of acetic anhydride to the concentrated extract.
-
Heat at 60-70°C for 15-20 minutes.
-
Allow to cool, add 1 mL of a 5% sodium chloride solution, and vortex.
-
Transfer the organic layer (now containing the acetylated phenol) to a GC vial.
-
Step 4: GC-MS Analysis
-
Inject 1 µL of the final extract into the GC-MS system.
-
Refer to Table 2 for suggested GC-MS operating conditions.
Protocol 2: Determination in Soil/Sediment by ASE and GC-MS
This protocol is adapted from methodologies combining accelerated solvent extraction with subsequent analysis.[2][3]
Step 1: Sample Preparation
-
Air-dry the soil or sediment sample and sieve to remove large debris (<2 mm).
-
Homogenize the sample thoroughly.
-
Determine the moisture content on a separate subsample to allow for reporting results on a dry weight basis.
-
Weigh 10 g of the homogenized sample and mix it with an equal amount of diatomaceous earth or anhydrous sodium sulfate.
Step 2: Accelerated Solvent Extraction (ASE)
-
Place the sample mixture into an 11 mL stainless steel extraction cell.
-
ASE Parameters:
-
Solvent: Dichloromethane:Acetone (1:1, v/v).
-
Pressure: 1500 psi.
-
Temperature: 100 °C.
-
Static Time: 5 minutes.
-
Cycles: 2.
-
-
Collect the extract in a collection vial.
Step 3: Extract Cleanup and Concentration
-
Concentrate the ASE extract to approximately 1 mL.
-
Perform a cleanup using a C18 or Florisil SPE cartridge to remove polar interferences.
-
Elute the analyte from the cleanup cartridge with a suitable solvent (e.g., dichloromethane).
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
Proceed with derivatization as described in Protocol 1, Step 3, if necessary.
Step 4: GC-MS Analysis
-
Inject 1 µL of the final extract into the GC-MS system.
-
Refer to Table 2 for suggested GC-MS operating conditions.
Data Presentation and Method Performance
Method validation is a critical requirement to ensure that the analytical method is fit for its intended purpose.[10][11][12][13] The tables below summarize typical instrumental conditions and expected performance characteristics for the analysis of 2-Chloro-3,4-dimethylphenol.
Table 1: Typical GC-MS Operating Conditions
| Parameter | Condition | Rationale |
| GC System | ||
| Injector | Splitless mode, 250 °C | Maximizes the transfer of analyte onto the column for trace-level analysis.[4] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms) | A robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.[4] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | A temperature gradient is necessary to elute compounds with different boiling points effectively.[4] |
| MS System | ||
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS.[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Scan (m/z 50-350) for identification, SIM for quantification | Scan mode provides full mass spectra for compound confirmation. SIM mode enhances sensitivity by monitoring only specific ions of the target analyte. |
| Target Ions (for 2-Chloro-3,4-dimethylphenol) | To be determined from the mass spectrum of a standard (e.g., molecular ion and key fragment ions) |
Table 2: Typical Method Performance Characteristics
| Validation Parameter | Expected Performance | Reference |
| Linearity (R²) | > 0.995 | [14][15] |
| Recovery | 70 - 130% | [14][16] |
| Precision (%RSD) | < 15% | [14][16] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L (water); 1 - 10 µg/kg (soil) | Varies by matrix and instrumentation |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L (water); 5 - 50 µg/kg (soil) | Varies by matrix and instrumentation |
Visualization of Analytical Workflows
Visual diagrams help to clarify the sequence of operations in the analytical process.
Caption: Workflow for the analysis of 2-Chloro-3,4-dimethylphenol in water.
Caption: Workflow for the analysis of 2-Chloro-3,4-dimethylphenol in soil.
Conclusion
The reliable is achievable through the careful application of modern extraction techniques and sensitive instrumental analysis. The combination of Solid-Phase Extraction or Accelerated Solvent Extraction with GC-MS provides a robust framework for obtaining high-quality, defensible data. The specific protocols and performance characteristics detailed in this guide serve as a comprehensive resource for laboratories to establish and validate their own methods for monitoring this important environmental contaminant. Adherence to rigorous quality control and validation procedures is paramount for ensuring the accuracy and reliability of the results.[10][13]
References
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Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. (2023). Annual Review of Analytical Chemistry. [Link]
-
Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. (2004). Journal of Chromatography A. [Link]
-
Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. (2023). Repositori UPF. [Link]
-
Solid-phase extraction of chlorophenols in seawater using a magnetic ionic liquid molecularly imprinted polymer with incorporated silicon dioxide as a sorbent. (2018). Journal of Chromatography A. [Link]
-
On-line solid-phase microextraction of triclosan, bisphenol A, chlorophenols, and selected pharmaceuticals in environmental water samples by high-performance liquid chromatography-ultraviolet detection. (2012). Analytical and Bioanalytical Chemistry. [Link]
-
Determination of Pentachlorophenol in Water and Aquifer Sediments by High-Performance Liquid Chromatography. (1981). U.S. Geological Survey. [Link]
-
Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. (2000). Analytical Chemistry. [Link]
-
Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. (2000). ACS Publications. [Link]
-
Optimization of Solid-Phase and Liquid-Liquid Extraction of Chlorophenols in Water and Sediment Samples. (2013). Trade Science Inc. [Link]
-
Efficient validation strategies in environmental analytical chemistry: a focus on organic micropollutants in water samples. (2023). Annual Review of Analytical Chemistry. [Link]
-
Determination of Chlorophenols in Soils by a Method Involving Alkaline Extraction and Solid-phase Preconcentration Prior to High. (1993). Journal of the Chinese Chemical Society. [Link]
-
Determination of Chlorophenols in Water According to U.S. EPA Method 528. LabRulez GCMS. [Link]
-
Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (2000). U.S. EPA. [Link]
-
Validation of analytical methods and laboratory procedures for chemical measurements. (2014). ResearchGate. [Link]
-
Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method. (2022). Journal of Chromatographic Science. [Link]
-
Method 8041A: Phenols by Gas Chromatography. (2000). U.S. EPA. [Link]
-
Analytical Methods for Dichlorvos. Agency for Toxic Substances and Disease Registry. [Link]
-
Analysis of Chlorophenols in Water by UHPLC with PDA Detection. S4Science. [Link]
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Determination of Phenols in Environmental Samples by Liquid Chromatography-electrochemistry. (1998). ResearchGate. [Link]
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Determination Of Phenols In Industrial and Municipal Wastewaters. U.S. EPA. [Link]
-
Approved CWA Test Methods: Organic Compounds. U.S. EPA. [Link]
-
Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. (2024). National Institutes of Health. [Link]
-
Method 8041A: Phenols by Gas Chromatography. U.S. EPA. [Link]
-
Determination of methyl,-nitro-and chlorophenols in water. Agilent. [Link]
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Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. (2020). Brazilian Journal of Analytical Chemistry. [Link]
-
Solubility of 4-chloro-2,6-dimethylphenol in water. NIST. [Link]
-
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). International Organisation of Vine and Wine. [Link]
-
Determination of alkylphenols by GC/negative-ion chemical-ionization MS. (2001). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3,4-dimethylphenol
Introduction
Welcome to the technical support center for the synthesis of 2-Chloro-3,4-dimethylphenol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for optimizing reaction yields and overcoming common challenges. The synthesis, primarily achieved through the electrophilic chlorination of 3,4-dimethylphenol, is sensitive to various parameters that can significantly impact the purity and overall yield of the desired product. This document offers a structured approach to troubleshooting, grounded in established chemical principles and practical field experience.
Frequently Asked Questions (FAQs)
Here we address high-level questions frequently encountered during the synthesis of 2-Chloro-3,4-dimethylphenol.
Q1: What is the most common synthetic route and what are its primary challenges?
The most prevalent and direct method for synthesizing 2-Chloro-3,4-dimethylphenol is the electrophilic aromatic substitution of 3,4-dimethylphenol using a chlorinating agent.[1][2] The primary challenge is controlling the regioselectivity of the chlorination. The hydroxyl (-OH) and the two methyl (-CH3) groups are all activating, ortho-, para-directing groups.[1] This leads to a complex product mixture, including the desired 2-chloro isomer, the 6-chloro isomer, and dichlorinated byproducts, which complicates purification and reduces the yield of the target molecule.
Q2: Why is my overall yield consistently low despite complete consumption of the starting material?
Low isolated yields, even with full conversion of 3,4-dimethylphenol, typically point to two main issues:
-
Poor Regioselectivity: A significant portion of the starting material is converted into undesired isomers (e.g., 6-Chloro-3,4-dimethylphenol) or di/polychlorinated products.[3] The directing effects of the substituents on the phenol ring make multiple positions susceptible to electrophilic attack.
-
Product Degradation or Side Reactions: Phenols are susceptible to oxidation, which can lead to the formation of tarry materials, especially under harsh reaction conditions (e.g., high temperatures, presence of strong oxidants).[4] Additionally, some chlorinating agents can lead to ring cleavage or other degradation pathways under certain conditions.[5][6]
Q3: Which chlorinating agent is recommended for this synthesis?
Sulfuryl chloride (SO2Cl2) is a commonly used and effective chlorinating agent for phenols.[7] It is a convenient liquid source of chlorine and often provides better selectivity compared to gaseous chlorine, especially when reaction conditions are carefully controlled.[7] The reaction mechanism involves a heterolytic attack of the sulfuryl chloride molecule on the activated phenol ring. Other reagents like N-chlorosuccinimide (NCS) or hypochlorous acid (HOCl) can also be used, but may require different catalytic systems and conditions to achieve high selectivity.[3][5]
Q4: How critical is the choice of solvent?
The solvent plays a crucial role in modulating the reactivity of the chlorinating agent and influencing the selectivity of the reaction.
-
Non-polar solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride are often preferred. They can help to minimize the formation of polychlorinated species.
-
Polar solvents can sometimes increase the reaction rate but may also lead to lower selectivity and increased side reactions. Kinetic studies have shown that solvent choice (e.g., benzene vs. chlorobenzene) can significantly alter the reaction rate constant, indicating the heterolytic nature of the reaction.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis.
Issue 1: Low Conversion of 3,4-Dimethylphenol
If you observe a significant amount of unreacted starting material after the expected reaction time, consider the following causes and solutions.
| Potential Cause | Explanation | Recommended Action |
| Inactive Chlorinating Agent | Sulfuryl chloride can decompose over time, especially if exposed to moisture, into SO2 and Cl2.[7] Older reagents may have reduced potency. | Use freshly distilled or a newly opened bottle of sulfuryl chloride. Ensure storage in a cool, dry place, tightly sealed. |
| Insufficient Reagent Stoichiometry | Using less than one molar equivalent of the chlorinating agent will naturally lead to incomplete conversion. | Carefully check the stoichiometry. A slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent can help drive the reaction to completion, but a large excess should be avoided to prevent dichlorination. |
| Low Reaction Temperature | Electrophilic aromatic substitution is an activated process. If the temperature is too low, the reaction rate may be impractically slow. | Monitor the reaction temperature. For sulfuryl chloride, reactions are often run at or slightly below room temperature. If conversion is slow, consider a modest increase in temperature (e.g., to 30-40°C) while carefully monitoring byproduct formation via TLC or GC. |
| Catalyst Inactivity (if used) | If a Lewis acid catalyst (e.g., FeCl3, AlCl3) is employed to enhance chlorination, it can be deactivated by moisture in the reagents or solvent. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., N2 or Ar). Use anhydrous solvents and reagents. |
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low starting material conversion.
Issue 2: Poor Selectivity & Formation of Multiple Byproducts
This is the most common cause of low yield. The goal is to favor chlorination at the C2 position over the C6 position and to prevent dichlorination.
| Potential Cause | Explanation | Recommended Action |
| High Reaction Temperature | Higher temperatures provide more energy to overcome the activation barriers for substitution at less-favored positions, reducing selectivity. | Conduct the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. This kinetic control often favors the sterically more accessible C2 position. |
| Incorrect Order of Addition | Adding the phenol to the chlorinating agent creates a temporary high local concentration of the chlorinating agent, promoting multiple chlorinations on a single molecule. | Slowly add the chlorinating agent (e.g., dropwise over 1-2 hours) to a solution of the 3,4-dimethylphenol.[8] This maintains a low concentration of the electrophile and favors mono-chlorination. |
| Suboptimal Solvent Choice | As discussed in the FAQs, solvent polarity can impact selectivity. | Use a non-polar aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). |
| Use of Catalysts | While catalysts can increase the reaction rate, strong Lewis acids can sometimes decrease regioselectivity. However, specific organocatalysts have been shown to direct chlorination to either ortho or para positions.[9] Microporous catalysts like zeolites have also been used to achieve shape-selective para-chlorination of phenols.[10] | For this specific substrate, it is often best to run the reaction without a catalyst first. If a catalyst is needed, screen mild options. Recent literature shows promise in using organocatalysts to tune selectivity, which could be adapted for this system.[9] |
Reaction Scheme: Major Products and Byproducts
Caption: Reaction pathways in the chlorination of 3,4-dimethylphenol.
Issue 3: Difficult Purification
The close boiling points and similar polarities of the isomeric products make purification challenging.
| Potential Cause | Explanation | Recommended Action |
| Co-elution in Chromatography | The desired 2-chloro and undesired 6-chloro isomers often have very similar Rf values on silica gel, making separation by standard column chromatography inefficient. | Optimize Chromatography: Use a shallow solvent gradient with a low-polarity eluent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM). Consider using a high-performance flash chromatography system for better resolution. |
| Co-crystallization | If crystallization is used for purification, the isomeric byproduct may co-crystallize with the desired product, leading to low purity. | Fractional Crystallization: This can be attempted, but may require multiple recrystallization steps and will likely lead to significant loss of the desired product in the mother liquor. |
| Close Boiling Points | Fractional distillation is often not a viable method for separating these closely-boiling isomers on a lab scale.[11] | Chemical Separation: A patented method for separating chlorinated phenol isomers involves preferential complexation with a metal halide salt, such as calcium bromide.[11] One isomer forms a complex that can be physically separated, and the pure phenolic can then be recovered. This is an advanced technique but can be highly effective.[11] |
| Aqueous Workup Emulsions | Phenols can form stable emulsions during aqueous workup, trapping product and making phase separation difficult. | Add a small amount of a saturated brine solution to the aqueous layer to increase its ionic strength and help break the emulsion. Gentle, rather than vigorous, shaking during extraction can also help. |
Recommended Experimental Protocol
This protocol is a baseline procedure designed to maximize the yield of 2-Chloro-3,4-dimethylphenol by controlling selectivity.
Materials:
-
3,4-Dimethylphenol (CAS 95-65-8)
-
Sulfuryl chloride (SO2Cl2) (CAS 7791-25-5)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is dry.
-
Dissolution: To the flask, add 3,4-dimethylphenol (1.0 eq.) and anhydrous dichloromethane (approx. 5-10 mL per gram of phenol). Stir the mixture under a nitrogen atmosphere until the phenol is completely dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (1.05 eq.) in a small amount of anhydrous dichloromethane.
-
Slow Addition: Add the sulfuryl chloride solution dropwise to the stirred phenol solution over a period of 1-2 hours. Maintain the reaction temperature at 0°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for another 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding cold water.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO3 solution (to neutralize HCl and SO2 byproducts), water, and finally, brine.
-
Separate the organic layer and dry it over anhydrous MgSO4.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a low-polarity eluent system (e.g., a gradient of 2% to 10% ethyl acetate in hexanes) to separate the desired 2-chloro isomer from the 6-chloro isomer and any unreacted starting material.
References
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- 5. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 8. 2,4-Dichloro-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 9. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-3,4-dimethylphenol
Welcome to the technical support guide for the purification of 2-Chloro-3,4-dimethylphenol (IUPAC Name: 2-chloro-3,4-dimethylphenol). This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during the purification of this polysubstituted phenol.
Compound Profile: 2-Chloro-3,4-dimethylphenol
Understanding the physicochemical properties of your target compound is the cornerstone of developing a successful purification strategy. Below is a summary of key data for 2-Chloro-3,4-dimethylphenol.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | PubChem[1] |
| Molecular Weight | 156.61 g/mol | PubChem[1] |
| Appearance | Colorless to light tan crystalline solid (Expected) | General Phenol Chemistry[2] |
| Hazards | Corrosive. Causes severe skin burns and eye damage. | PubChem[1] |
Note: Detailed experimental data such as melting point, boiling point, and specific solvent solubilities for 2-Chloro-3,4-dimethylphenol are not widely published. Purification strategies are therefore based on the known behavior of similar substituted phenols.
Frequently Asked Questions (FAQs)
Q1: My sample of 2-Chloro-3,4-dimethylphenol is pink/brown. What causes this discoloration and can it be removed?
A1: This is a classic issue with phenolic compounds. The discoloration is due to the oxidation of the phenol to form highly colored quinone-type impurities.[3] This process is accelerated by exposure to air (oxygen), light, and trace metal contaminants.
-
Prevention: To minimize oxidation, handle and store the compound under an inert atmosphere (like nitrogen or argon) whenever possible, especially during prolonged heating or solvent evaporation. Use amber glass containers to protect it from light.
-
Removal: Minor color can often be removed during recrystallization. For more intense coloration, you may add a small amount of activated charcoal to the hot solution before filtration. However, be cautious as excessive charcoal can adsorb your product and reduce yield.[4]
Q2: What are the most likely impurities I'll encounter when purifying 2-Chloro-3,4-dimethylphenol?
A2: The impurity profile depends heavily on the synthetic route. However, for chlorination of 3,4-dimethylphenol, you can typically expect:
-
Unreacted Starting Material: 3,4-Dimethylphenol.[2]
-
Isomeric Byproducts: Other chlorinated isomers, such as 4-chloro-2,3-dimethylphenol or 6-chloro-3,4-dimethylphenol.
-
Over-reaction Products: Dichloro-3,4-dimethylphenol isomers.[5]
-
Residual Solvents & Reagents: Solvents used in the reaction (e.g., dichloroethane, chlorobenzene) and residual chlorinating agents or their byproducts.[6]
Q3: Which purification technique should I choose?
A3: The choice depends on the scale of your purification, the nature of the impurities, and the required final purity. The following diagram outlines a general decision-making process.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids.[7] Success hinges on selecting a solvent where the compound is highly soluble when hot but sparingly soluble when cold.[8]
Problem: My compound "oils out" instead of forming crystals.
-
Cause: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase. This is common when using a recrystallization solvent with a very high boiling point.[9]
-
Solution:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount of a "better" co-solvent (one in which the compound is more soluble) to lower the supersaturation point.[9]
-
Alternatively, switch to a single solvent with a lower boiling point.
-
Allow the solution to cool much more slowly to give crystals time to nucleate properly.
-
Problem: No crystals form, even after cooling in an ice bath.
-
Cause 1: Too much solvent was used. The solution is not supersaturated, even at low temperatures.[3]
-
Solution: Gently boil off a portion of the solvent to concentrate the solution. Continue until you see slight turbidity (cloudiness), then add a few drops of hot solvent to redissolve it before allowing it to cool again.[4]
-
-
Cause 2: The solution cooled too rapidly. This can prevent crystal nucleation.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a towel, before moving it to an ice bath.
-
-
Cause 3: Lack of nucleation sites.
Caption: Troubleshooting common recrystallization problems.
Troubleshooting Guide: Flash Column Chromatography
This is the preferred method for separating complex mixtures or for high-purity isolation on a smaller scale.[10]
Problem: My phenolic compound is streaking or "tailing" on the TLC plate and column.
-
Cause: This is a very common issue with phenols on silica gel. The acidic hydroxyl group (-OH) of the phenol interacts strongly (via hydrogen bonding) with the slightly acidic silanol groups (Si-OH) on the silica surface. This causes a portion of the compound to "stick" and elute more slowly, resulting in a tailed peak.[3]
-
Solution:
-
Add a polar modifier to the eluent. Add a small amount of a weak acid, like acetic acid (0.5-1%), to your mobile phase. The acetic acid will preferentially interact with the active sites on the silica gel, allowing your phenolic compound to elute more symmetrically.
-
Use a different stationary phase. If tailing is severe, consider using a less acidic stationary phase like alumina or a reverse-phase (C18) silica gel.[11]
-
Problem: My compound won't come off the column.
-
Cause 1: The eluent is not polar enough. Your solvent system does not have sufficient strength to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
-
Cause 2: The compound may have decomposed on the silica. Some sensitive compounds can degrade on acidic silica gel.[11]
-
Solution: First, test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If it is unstable, you can use a deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina.[11]
-
Experimental Protocols
Safety First: 2-Chloro-3,4-dimethylphenol is corrosive and toxic.[12][13] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated fume hood.[14]
Protocol 1: Recrystallization
This protocol provides a general workflow. The ideal solvent must be determined experimentally through small-scale solubility tests.[9] Common solvents for phenols include toluene, heptane/ethyl acetate mixtures, or ethanol/water.[9][15]
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude solid in 0.5 mL of various solvents. A good solvent will dissolve the solid when hot but show low solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to just dissolve the solid completely.[3][8]
-
Hot Filtration (if necessary): If there are insoluble impurities (or if you used decolorizing charcoal), perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[3][4]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[9]
-
Drying: Transfer the crystals to a watch glass and allow them to dry completely, preferably in a vacuum desiccator.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., hexane/ethyl acetate) that gives your target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (as a slurry). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often results in better separation. Apply this concentrated sample carefully to the top of the packed column.
-
Elution: Begin adding the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by periodically analyzing the collected fractions using TLC.
-
Solvent Removal: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator to yield the purified 2-Chloro-3,4-dimethylphenol.[3]
References
- Technical Support Center: Purification of Polysubstituted Phenols. Benchchem.
-
2-Chloro-3,4-dimethylphenol | C8H9ClO | CID 247338. PubChem. Available from: [Link]
- Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. Benchchem.
-
2-Chloro-4,5-dimethylphenol | C8H9ClO | CID 70754. PubChem. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
Method 8041A: Phenols by Gas Chromatography. EPA. Available from: [Link]
-
Recrystallization. Professor Dave Explains via YouTube. Available from: [Link]
-
Column chromatography. Columbia University. Available from: [Link]
-
Determination of methyl,-nitro-and chlorophenols in water. Agilent. Available from: [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. MIT OpenCourseWare via YouTube. Available from: [Link]
- Purification of impure phenols by distillation with an organic solvent. Google Patents.
-
3,4-Dimethylphenol | C8H10O | CID 7249. PubChem. Available from: [Link]
- Synthesis method of 4-chloro-3, 5-dimethylphenol. Google Patents.
- Method for producing 2-alkyl-3-chlorophenols. Google Patents.
-
Buffered Phenol Troubleshooting. Protocol Online. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Available from: [Link]
-
Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Available from: [Link]
- Method for separating and purifying 4-chloro-3,5-xylenol. Google Patents.
- Preparation method of parachlorometaxylenol. Google Patents.
-
Preparation of 2-chloro-4-(chloromethyl)phenol. PrepChem.com. Available from: [Link]
Sources
- 1. 2-Chloro-3,4-dimethylphenol | C8H9ClO | CID 247338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN103880604A - Method for separating and purifying 4-chloro-3,5-xylenol - Google Patents [patents.google.com]
- 6. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. columbia.edu [columbia.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Regioselective Chlorination of 3,4-Dimethylphenol
Welcome to the technical support center for the regioselective chlorination of 3,4-dimethylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support the success of your experiments.
Section 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues you may encounter during the regioselective chlorination of 3,4-dimethylphenol.
Issue 1: Poor Regioselectivity - Formation of Multiple Isomers
Question: My reaction is producing a mixture of chlorinated 3,4-dimethylphenol isomers (e.g., 2-chloro-, 5-chloro-, and 6-chloro-3,4-dimethylphenol), and I am unable to isolate the desired isomer in high yield. What is causing this, and how can I improve the regioselectivity?
Root Cause Analysis:
The hydroxyl (-OH) and methyl (-CH3) groups of 3,4-dimethylphenol are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. The interplay of their electronic and steric effects dictates the position of chlorination.
-
Electronic Effects: The hydroxyl group is a stronger activating group than the methyl groups, primarily directing the incoming electrophile to the positions ortho and para to it (positions 2, 6, and briefly, the occupied 4-position). The methyl groups further activate the ring.
-
Steric Hindrance: The methyl groups can sterically hinder attack at adjacent positions. For instance, the C-2 and C-5 positions are ortho to one methyl group, while the C-6 position is ortho only to the hydroxyl group.
The formation of multiple isomers indicates that the reaction conditions are not sufficiently controlled to favor one position over the others.
Troubleshooting Steps:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is crucial. Highly reactive agents like chlorine gas (Cl2) can lead to poor selectivity and over-chlorination.
-
Solvent Effects: The solvent can influence the distribution of isomers by stabilizing transition states differently.
-
Recommendation: Screen a range of solvents with varying polarities. Nonpolar solvents like carbon tetrachloride or hexane may favor different isomer distributions compared to more polar solvents like dichloromethane or acetonitrile.
-
-
Temperature Control: Electrophilic aromatic substitutions are often sensitive to temperature.
-
Recommendation: Perform the reaction at lower temperatures (e.g., 0 °C to -20 °C) to enhance selectivity. Lower kinetic energy can favor the pathway with the lowest activation energy, often leading to a higher proportion of the thermodynamically favored product.
-
-
Catalyst-Controlled Chlorination: The use of specific catalysts can dramatically influence regioselectivity.
-
Ortho-Selective Catalysts: Certain catalysts, such as Nagasawa's bis-thiourea catalyst, have been shown to favor ortho-chlorination of phenols.[3][4][5]
-
Para-Selective Catalysts: Conversely, catalysts like a phosphine sulfide derived from BINAP can enhance the innate para-preference.[3][4] Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3) in conjunction with sulfur-containing moderators can also promote para-selectivity.[1][2][6]
-
Experimental Protocol: Catalyst-Controlled Para-Selective Chlorination
-
To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the para-directing catalyst (e.g., 1-10 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of the chlorinating agent (e.g., SO2Cl2, 1.05 eq) in the same solvent.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate).
-
Extract the product, dry the organic layer, and purify by column chromatography.
Issue 2: Formation of Dichlorinated and Polychlorinated Byproducts
Question: I am observing significant amounts of dichlorinated and other polychlorinated products in my reaction mixture, which complicates purification and lowers the yield of the desired monochlorinated product. How can I prevent this over-chlorination?
Root Cause Analysis:
The activating nature of the hydroxyl and methyl groups in 3,4-dimethylphenol makes the initial monochlorinated product also susceptible to further electrophilic substitution. If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, over-chlorination will occur.
Troubleshooting Steps:
-
Stoichiometry of the Chlorinating Agent: This is the most critical parameter to control.
-
Recommendation: Use a slight excess (e.g., 1.0 to 1.1 equivalents) of the chlorinating agent. A large excess will inevitably lead to polychlorination.
-
-
Rate of Addition: A rapid addition of the chlorinating agent can create localized high concentrations, promoting multiple chlorinations on a single molecule before all the starting material has reacted once.
-
Recommendation: Add the chlorinating agent slowly and dropwise to the reaction mixture, preferably using a syringe pump for precise control.
-
-
Reaction Time and Monitoring: Allowing the reaction to proceed for too long after the starting material is consumed can lead to the slow formation of polychlorinated byproducts.
-
Recommendation: Monitor the reaction closely using an appropriate analytical technique (TLC, GC-MS, or HPLC). Quench the reaction as soon as the starting material is consumed or when the optimal yield of the desired product is reached.
-
-
Temperature: Higher temperatures increase the reaction rate, which can make it more difficult to control and can favor over-chlorination.
-
Recommendation: Maintain a low reaction temperature throughout the addition of the chlorinating agent and for the duration of the reaction.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: The boiling points and polarities of the different chlorinated isomers of 3,4-dimethylphenol are very similar, making separation by distillation or column chromatography challenging. What are the best practices for isolating the desired product?
Root Cause Analysis:
The structural similarity of the isomers results in comparable physical properties, which is the primary challenge in their separation.
Troubleshooting Steps:
-
High-Performance Column Chromatography: Standard column chromatography may not provide sufficient resolution.
-
Recommendation: Utilize a high-performance flash chromatography system with high-quality silica gel (smaller particle size for better resolution). A shallow solvent gradient can improve separation.
-
-
Alternative Separation Techniques:
-
Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC can be an effective, albeit more expensive, separation method.
-
Fractional Crystallization: If the desired isomer is a solid and has a significantly different solubility profile from the other isomers in a particular solvent system, fractional crystallization can be a viable purification method.
-
-
Derivatization: In some cases, converting the phenolic hydroxyl group to another functional group (e.g., an ester or ether) can alter the physical properties of the isomers enough to facilitate separation. The protecting group can then be removed in a subsequent step.
-
Complexation: Certain metal halides can form complexes preferentially with one isomer, allowing for its separation as a solid. This complex can then be decomposed to recover the purified phenol.[7]
Analytical Methods for Isomer Ratio Determination:
-
Gas Chromatography (GC): A capillary GC with a suitable column (e.g., DB-5 or equivalent) can effectively separate and quantify the different isomers.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and a methanol/water or acetonitrile/water mobile phase is also excellent for separating and quantifying the isomers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the isomer ratio in the crude product mixture by integrating characteristic peaks for each isomer.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected "natural" regioselectivity for the chlorination of 3,4-dimethylphenol without any specific catalyst?
A1: In the absence of a controlling catalyst, the chlorination of 3,4-dimethylphenol is governed by the combined directing effects of the hydroxyl and methyl groups. The hydroxyl group strongly directs ortho and para. Since the para position is blocked, it directs to the C-2 and C-6 positions. The methyl groups also provide activation. The C-2 position is ortho to the hydroxyl and one methyl group. The C-6 position is ortho to the hydroxyl group. The C-5 position is ortho to the other methyl group and meta to the hydroxyl group. Generally, a mixture of isomers is expected, with the major products often being the 2-chloro and 6-chloro isomers due to the powerful ortho-directing effect of the hydroxyl group. The exact ratio can be influenced by the reaction conditions.
Q2: How does the pH of the reaction medium affect the chlorination of phenols?
A2: The pH can have a significant impact, especially when using hypochlorous acid (HOCl) as the chlorinating agent. The rate of chlorination of phenols is highly pH-dependent, with maximum rates often observed in the neutral or slightly alkaline range.[9] This is due to the equilibrium between the phenol and the more reactive phenoxide ion.[10][11] However, for many organocatalytic systems using reagents like NCS or SO2Cl2 in organic solvents, the reaction is typically run under anhydrous and neutral conditions.
Q3: Can I use a Lewis acid like AlCl3 alone to catalyze the chlorination of 3,4-dimethylphenol?
A3: While Lewis acids are commonly used in electrophilic aromatic substitutions, their use with phenols can be problematic. The Lewis acid can coordinate with the lone pairs on the hydroxyl group, which deactivates the ring towards electrophilic attack. However, in some systems, particularly with sulfuryl chloride and in the presence of sulfur-containing co-catalysts, Lewis acids like AlCl3 or FeCl3 are used as activators.[2][12]
Q4: Are there any safety precautions I should be aware of when performing this reaction?
A4: Yes, several safety precautions are essential:
-
Corrosive Reagents: Chlorinating agents like sulfuryl chloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxic Byproducts: The reaction can produce hydrogen chloride (HCl) gas as a byproduct. Ensure the reaction setup is equipped with a trap to neutralize acidic gases.
-
Solvent Hazards: Organic solvents are often flammable and can be toxic. Handle them with care and avoid ignition sources.
-
Product Toxicity: Chlorinated phenols are generally toxic and should be handled with care.[13] Refer to the Safety Data Sheet (SDS) for 3,4-dimethylphenol and its chlorinated derivatives.
Section 3: Visualizations and Diagrams
Reaction Pathway and Isomer Formation
The following diagram illustrates the primary monochlorination products of 3,4-dimethylphenol.
Caption: Possible monochlorination products of 3,4-dimethylphenol.
Troubleshooting Workflow for Poor Regioselectivity
This flowchart provides a logical sequence for addressing issues with regioselectivity.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
-
Maddox, S. M., Dinh, A. N., Armenta, F., Um, J., & Gustafson, J. L. (2016). The Catalyst-Controlled Regiodivergent Chlorination of Phenols. Organic Letters, 18(21), 5476–5479. [Link]
-
Ertürk, E., & Yeşil, T. A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(19), 12558–12573. [Link]
-
Smith, K., & El-Hiti, G. A. (2011). Electrophilic Aromatic Substitution. Journal of the Serbian Chemical Society, 76(9), 1219-1249. [Link]
-
Lee, C.-F., & von Gunten, U. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 54(4), 2234–2244. [Link]
-
Gallardo, H., et al. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2). [Link]
-
National Center for Biotechnology Information (n.d.). 3,4-Dimethylphenol. PubChem Compound Summary for CID 7249. [Link]
- Lee, S. H., & Fuchs, P. L. (2009). Process for separating chlorinated phenols. U.S.
-
Sportorno, G., et al. (1951). Kinetics of Chlorination of Phenol — Chlorophenolic Tastes and Odors. Journal (American Water Works Association), 43(7), 561-567. [Link]
-
Gallastegui, A., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(2), 133-154. [Link]
-
Soper, F. G., & Smith, G. F. (1926). The halogenation of phenols. Part I. The velocity of interaction of phenol with chlorine and bromine. Journal of the Chemical Society (Resumed), 1582-1591. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols [mdpi.com]
- 3. The Catalyst-Controlled Regiodivergent Chlorination of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Catalyst-Controlled Regiodivergent Chlorination of Phenols [agris.fao.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. gfredlee.com [gfredlee.com]
- 10. researchgate.net [researchgate.net]
- 11. Chlorination of phenols: kinetics and formation of chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Optimizing GC-MS Parameters for 2-Chloro-3,4-dimethylphenol Analysis
Welcome to the technical support center for the analysis of 2-Chloro-3,4-dimethylphenol by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. My aim is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Foundational Knowledge & Initial Parameter Selection
This section addresses the most common initial questions regarding the setup of a GC-MS method for 2-Chloro-3,4-dimethylphenol.
FAQ 1: Why is derivatization necessary for analyzing 2-Chloro-3,4-dimethylphenol by GC-MS?
Answer: The direct analysis of phenolic compounds like 2-Chloro-3,4-dimethylphenol by GC-MS is often problematic due to the polar hydroxyl (-OH) group. This polarity leads to several analytical challenges:
-
Poor Peak Shape: The active hydrogen on the hydroxyl group can interact with any active sites (silanol groups) in the GC inlet liner or on the column itself. This interaction causes peak tailing, a distortion where the peak skews asymmetrically, making accurate integration and quantification difficult.[1][2][3]
-
Low Volatility: The hydrogen bonding capability of the hydroxyl group increases the boiling point of the molecule, making it less volatile. Efficient gas chromatography relies on the analyte being readily vaporized in the heated inlet and transported through the column in the gas phase.[4][5]
-
Thermal Instability: At the high temperatures required for volatilization in the GC inlet, some phenolic compounds can degrade, leading to inaccurate quantification and the appearance of artifact peaks.
Derivatization is a chemical process that replaces the active hydrogen of the hydroxyl group with a non-polar functional group.[5] This modification increases the volatility and thermal stability of the analyte, leading to sharper, more symmetrical peaks and improved sensitivity.[4] The two most common derivatization strategies for phenols are silylation and acetylation.
FAQ 2: Should I choose silylation or acetylation for derivatization?
Answer: Both silylation and acetylation are effective, and the choice often depends on the laboratory's specific needs, available reagents, and the complexity of the sample matrix.
-
Silylation (e.g., using BSTFA): This is a very common and effective method. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with the hydroxyl group to form a trimethylsilyl (TMS) ether.[4][5] The resulting TMS derivative is significantly more volatile and less polar. Silylation reactions are generally fast and can often be completed at room temperature.[4] However, silylating reagents and their derivatives are highly sensitive to moisture, so a dry sample extract is crucial for a successful reaction.[5][6]
-
Acetylation (e.g., using Acetic Anhydride): This method involves reacting the phenol with acetic anhydride, often in the presence of a base like pyridine or potassium carbonate, to form an acetate ester.[7][8] Acetylated derivatives are very stable and less susceptible to hydrolysis than TMS derivatives, which can be an advantage for complex sample matrices or when delayed analysis is necessary. The reaction may require heating to proceed to completion.
Recommendation: For routine analysis with clean sample extracts, silylation with BSTFA is often faster and more straightforward. For samples with potential moisture content or when higher derivative stability is required, acetylation is a robust alternative.
FAQ 3: What type of GC column is best suited for this analysis?
Answer: The goal is to select a column that provides good separation of 2-Chloro-3,4-dimethylphenol from any isomers or matrix components. For this purpose, a non-polar to mid-polarity column is generally recommended.
A 5% Phenyl-Methylpolysiloxane stationary phase is the industry standard and an excellent starting point. These columns are versatile, robust, and provide good selectivity for a wide range of semi-volatile compounds, including derivatized phenols. Common trade names for this phase include DB-5, HP-5MS, and TG-5SilMS.
Recommended Column Dimensions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Length | 30 m | Provides a good balance of resolution and analysis time. |
| Internal Diameter | 0.25 mm | Offers high efficiency and is compatible with standard MS vacuum systems. |
| Film Thickness | 0.25 µm | A standard thickness suitable for most applications. Thicker films can be used for highly volatile compounds, while thinner films are better for high molecular weight analytes.[9] |
Using a column specifically designed for mass spectrometry (often denoted with "MS") is highly advantageous. These columns have lower bleed characteristics, which results in a more stable baseline and better signal-to-noise ratios.
Section 2: Detailed Experimental Protocols & Workflows
This section provides step-by-step procedures for sample preparation, derivatization, and GC-MS parameter setup.
Protocol 1: Sample Preparation (Liquid-Liquid Extraction from Aqueous Samples)
This protocol is a standard method for extracting phenolic compounds from a water matrix.
-
pH Adjustment: In a separatory funnel, acidify 100 mL of the aqueous sample to a pH of ≤ 2 with sulfuric acid (1:1 v/v). This ensures the phenolic compound is in its protonated, less water-soluble form, maximizing extraction efficiency.
-
Solvent Extraction: Add 30 mL of dichloromethane to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The dichloromethane, being denser than water, will be the bottom layer.
-
Collection: Drain the bottom organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction process (steps 2-4) two more times with fresh 30 mL aliquots of dichloromethane, combining all organic extracts. This ensures quantitative recovery of the analyte.
-
Drying: Add anhydrous sodium sulfate to the combined extract to remove any residual water. Water can interfere with the derivatization process.
-
Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 1 mL. Avoid evaporating to complete dryness.
Protocol 2: Derivatization Procedures
Option A: Silylation with BSTFA + 1% TMCS
-
Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst to enhance the reaction rate, especially for any hindered functional groups.[10]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.
-
Cool the vial to room temperature before injection into the GC-MS.
Option B: Acetylation with Acetic Anhydride
-
Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.
-
Add 100 µL of pyridine (acts as a catalyst and acid scavenger) and 200 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 20 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and vortex to quench the reaction.
-
Add 1 mL of hexane and vortex to extract the derivatized analyte into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a new vial for injection.
Workflow Diagram: From Sample to Analysis
The following diagram illustrates the complete workflow from sample collection to data acquisition.
Caption: Complete workflow for the analysis of 2-Chloro-3,4-dimethylphenol.
Section 3: GC-MS Parameter Optimization
Fine-tuning your GC-MS parameters is critical for achieving optimal separation, sensitivity, and peak shape.
Recommended GC-MS Parameters
The following table provides a robust starting point for your method development.
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | Ideal for trace analysis, ensuring the entire sample volume is transferred to the column for maximum sensitivity. |
| Injector Temp. | 250 °C | Hot enough to ensure rapid and complete vaporization of the derivatized analyte without causing thermal degradation. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for a 0.25 mm ID column, providing a good balance between analysis speed and resolution. |
| Oven Program | ||
| - Initial Temp. | 60 °C, hold for 2 min | A low initial temperature allows for solvent focusing, resulting in sharp peaks for early eluting compounds.[1] |
| - Ramp | 10 °C/min to 280 °C | A moderate ramp rate provides good separation of components with different boiling points. |
| - Final Hold | Hold at 280 °C for 5 min | Ensures that all heavier components are eluted from the column before the next injection, preventing carryover. |
| MS Transfer Line | 280 °C | Must be hot enough to prevent condensation of the analyte as it transfers from the column to the MS source. |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization (EI) sources. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable and characteristic fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates reproducible mass spectra found in library databases. |
| Acquisition Mode | Full Scan & SIM | |
| - Full Scan Range | m/z 50-350 | Used for initial method development and qualitative identification. |
| - SIM Ions | See FAQ 4 | Used for quantitative analysis to maximize sensitivity and selectivity. |
FAQ 4: How do I select the right ions for Selected Ion Monitoring (SIM) mode?
Answer: To perform quantitative analysis using SIM mode, you need to identify the key fragment ions of your derivatized analyte. While a library spectrum for derivatized 2-Chloro-3,4-dimethylphenol may not be available, we can predict the most likely ions based on its structure and common fragmentation patterns.
The molecular weight of underivatized 2-Chloro-3,4-dimethylphenol is 156.61 g/mol .[11]
-
For the TMS derivative: The molecular weight will be 156.61 - 1 (H) + 73 (Si(CH₃)₃) = 228.61 g/mol .
-
The molecular ion (M+) at m/z 228 should be present. Due to the chlorine isotope pattern, you will also see a peak at m/z 230 with roughly one-third the intensity.
-
A very common fragmentation for TMS derivatives is the loss of a methyl group (-CH₃). This will result in a prominent ion at M-15, which is m/z 213 . This is often the base peak.
-
-
For the Acetate derivative: The molecular weight will be 156.61 - 1 (H) + 43 (COCH₃) = 198.61 g/mol .
-
The molecular ion (M+) at m/z 198 (and the M+2 peak at m/z 200 ) should be monitored.
-
A characteristic fragmentation of acetate esters is the loss of ketene (-CH₂CO), which has a mass of 42. This would result in an ion at M-42, which is m/z 156 , corresponding to the underivatized phenol.
-
SIM Ion Selection Strategy:
-
Quantifier Ion: Select the most abundant and specific ion for quantification. This is often the M-15 peak (m/z 213) for the TMS derivative or the molecular ion (m/z 198) for the acetate derivative.
-
Qualifier Ions: Select one or two other characteristic ions (e.g., the molecular ion and its isotope peak). The ratio of the qualifier ions to the quantifier ion should remain constant across all standards and samples, providing confident identification.
Section 4: Troubleshooting Common Issues
Even with an optimized method, problems can arise. This section provides a logical approach to diagnosing and solving common issues.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common GC-MS issues.
FAQ 5: My peaks for 2-Chloro-3,4-dimethylphenol are tailing badly. What should I check first?
Answer: Peak tailing for active compounds like phenols is one of the most common problems encountered. Follow this systematic approach:
-
Check the Inlet Liner: The inlet liner is the first point of contact for your sample and a common source of activity. Even if it looks clean, active silanol groups can be present. Action: Replace the inlet liner with a new, deactivated one. This is the quickest and often most effective solution.[1][12]
-
Column Contamination: The front end of the GC column can accumulate non-volatile residues from samples, leading to active sites. Action: Trim 10-20 cm from the inlet side of the column. This removes the contaminated section and exposes a fresh, inert surface.[3]
-
Incomplete Derivatization: If the derivatization reaction was incomplete, you will be injecting the underivatized, polar phenol, which will tail significantly. Action: Review your derivatization protocol. Ensure your reagents are not expired and have been stored correctly (especially silylating reagents, which are moisture-sensitive). Prepare a fresh standard and re-derivatize.
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, dead volume can be created, leading to peak broadening and tailing. Action: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.[1]
FAQ 6: I am having trouble separating 2-Chloro-3,4-dimethylphenol from another isomeric impurity. What can I do?
Answer: Isomeric separation can be challenging. If you are co-eluting with another chlorodimethylphenol isomer, you need to improve the chromatographic resolution.
-
Lower the Oven Ramp Rate: A slower temperature ramp (e.g., decrease from 10 °C/min to 5 °C/min) will give the analytes more time to interact with the stationary phase, which can significantly improve separation.
-
Use a Longer Column: If slowing the ramp rate is insufficient, switching to a longer column (e.g., 60 m instead of 30 m) will increase the total number of theoretical plates and enhance resolving power.
-
Consider a Different Stationary Phase: If co-elution persists, the selectivity of your current column may not be sufficient. Consider a column with a different polarity, such as a 50% Phenyl-Methylpolysiloxane (e.g., DB-17 or HP-50+), which will alter the elution order based on different intermolecular interactions.
References
-
Agilent Technologies. (n.d.). GC Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
- Lee, H. B., & Chau, A. S. Y. (1984). Derivatization with Acetic Anhydride - Analysis of 15 Chlorophenols. Journal of the Association of Official Analytical Chemists, 67(4), 789-794.
-
NIST. (n.d.). Phenol, 2-chloro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3,4-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Lee, H. B., Peart, T. E., & Svoboda, M. L. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
-
Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
-
Dickie, A. (2024, March 6). Fixing GC Peak Tailing for Cleaner Results. Separation Science. Retrieved from [Link]
- Baker, G. B., Coutts, R. T., & Martin, I. L. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148.
- Baker, G. B., LeGatt, D. F., & Coutts, R. T. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of pharmacological and toxicological methods, 31(3), 141–148.
-
Pierce. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenol, 2-chloro-4-methyl- [webbook.nist.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2-Chloro-3,4-dimethylphenol | C8H9ClO | CID 247338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Navigating the Chromatographic Maze: A Technical Support Guide to Resolving Chlorodimethylphenol Isomers by HPLC
For researchers, scientists, and professionals in drug development, the successful separation of chlorodimethylphenol isomers is a critical step in ensuring product purity, safety, and efficacy. The subtle structural similarities between these isomers present a significant analytical challenge, often leading to co-elution and inaccurate quantification. This technical support center provides a comprehensive resource, including in-depth troubleshooting guides and frequently asked questions (FAQs), to empower you to overcome these hurdles and achieve robust, reproducible HPLC separations.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate chlorodimethylphenol isomers?
A1: Chlorodimethylphenol isomers are positional isomers, meaning they share the same chemical formula and molecular weight but differ in the substitution pattern of the chlorine atom and methyl groups on the phenol ring. This results in very similar physicochemical properties, such as hydrophobicity and polarity. Standard reversed-phase HPLC columns, like C18, primarily separate compounds based on these properties, which are often insufficient to resolve molecules with such minor structural variances, leading to poor resolution or co-elution.
Q2: What are the most common isomers of chlorodimethylphenol I might encounter?
A2: The most prevalent isomers include 4-chloro-3,5-dimethylphenol (chloroxylenol), 2-chloro-3,5-dimethylphenol, 2-chloro-4,5-dimethylphenol, and dichlorinated variants like 2,4-dichloro-3,5-dimethylphenol. The specific isomers present will depend on the synthesis route and potential impurities.
The Isomeric Challenge: Visualizing the Structures
Understanding the subtle structural differences is the first step in developing a successful separation strategy.
Caption: Structures of common chlorodimethylphenol isomers.
Troubleshooting Guide: From Tailing Peaks to Baseline Resolution
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of chlorodimethylphenol isomers.
Problem 1: Poor or No Resolution of Isomeric Peaks
This is the most frequent challenge. A single, broad, or shouldered peak where multiple isomers are expected indicates co-elution.
Root Cause Analysis and Solutions:
-
Inadequate Stationary Phase Selectivity: Standard C18 columns often lack the necessary selectivity for positional isomers.
-
Solution: Employ a column with an alternative stationary phase chemistry.
-
Phenyl-Hexyl Phases: These columns offer π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analytes. This additional interaction mechanism can significantly enhance selectivity for aromatic positional isomers.[1]
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them highly effective for separating halogenated aromatic compounds.[2][3]
-
-
-
Suboptimal Mobile Phase Composition: The choice of organic modifier and its ratio with the aqueous phase is critical.
-
Solution:
-
Switching Organic Solvents: If using acetonitrile, consider switching to methanol, or vice versa. These solvents exhibit different selectivities for aromatic compounds and can alter the elution order.[2] Methanol can enhance π-π interactions on phenyl-based columns.[1]
-
Adjusting Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (weaker mobile phase) will increase retention times and may provide better separation of closely eluting peaks.[2][4]
-
-
-
Mobile Phase pH Not Optimized: Chlorodimethylphenols are weakly acidic, and their ionization state can significantly impact retention and selectivity.
-
Solution: Adjust the mobile phase pH. For acidic compounds like phenols, a mobile phase pH of around 2.5-3.5 is often a good starting point to ensure they are in their neutral form, promoting retention on a reversed-phase column. It is generally recommended to keep the mobile phase pH at least 2 units away from the analyte's pKa.[2] The pKa of 4-chloro-3,5-dimethylphenol is approximately 9.7.[5]
-
Workflow for Optimizing Isomer Separation
Caption: A systematic workflow for troubleshooting poor isomer resolution.
Problem 2: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate integration and quantification.
Root Cause Analysis and Solutions:
-
Secondary Interactions with Residual Silanols: Uncapped silanol groups on the silica support of the stationary phase can interact with the polar hydroxyl group of the phenols, causing tailing.
-
Solution:
-
Use a Low-Silanol Activity Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize silanol interactions.
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) will suppress the ionization of residual silanols, reducing these secondary interactions.
-
Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this can affect column longevity and is not always compatible with mass spectrometry.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.
-
Solution:
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.
-
Flush the Column: Reverse flushing the column with a strong solvent may remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Recommended Starting HPLC Method
This table provides a robust starting point for the separation of chlorodimethylphenol isomers. Optimization will likely be required based on the specific isomers present in your sample and your HPLC system.
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl or Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 or 5 µm | Provides alternative selectivity mechanisms (π-π interactions) crucial for resolving positional isomers.[1][2][3] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid | Acidic modifier suppresses silanol activity and ensures phenols are in their neutral form. Formic acid is MS-compatible.[6][7] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. Methanol may offer better selectivity on phenyl-based columns.[1][2] |
| Gradient | 30% to 70% B over 15 minutes | A gradient elution is recommended to effectively separate isomers with slightly different hydrophobicities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature can improve peak shape and reproducibility. |
| Detection | UV at 275-280 nm | Chlorodimethylphenols exhibit strong absorbance in this range. A Diode Array Detector (DAD) is recommended to check for peak purity.[2] |
| Injection Volume | 5-10 µL | A smaller injection volume minimizes the risk of column overload. |
Conclusion
The successful resolution of chlorodimethylphenol isomers by HPLC is an achievable goal with a systematic and informed approach. By understanding the underlying principles of separation and employing the troubleshooting strategies outlined in this guide, researchers can develop robust and reliable analytical methods. Remember to change only one parameter at a time during method development and to meticulously document your results. This will not only solve your immediate separation challenges but also build a foundation of expertise for future analytical endeavors.
References
- BenchChem. Resolving co-eluting isomers in HPLC analysis of chloromethylphenols. BenchChem. Accessed January 17, 2026.
- BenchChem. Technical Support Center: Resolving 2-Chloro-4-methylphenol and 4-chloro-3-methylphenol Peaks in HPLC. BenchChem. Accessed January 17, 2026.
- SIELC Technologies. Separation of 2-Chloro-4,5-dimethylphenol on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 17, 2026.
- SIELC Technologies. Separation of 4-Chloro-3,5-dimethylphenol on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 17, 2026.
- PubChem. 4-Chloro-3,5-dimethylphenol.
- Thermo Fisher Scientific. A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination. Thermo Fisher Scientific. Accessed January 17, 2026.
- Long, W. Easy Method Transfer and Improved Performance with Agilent InfinityLab Poroshell 120 4 µm Columns. Agilent Technologies, Inc. Accessed January 17, 2026.
- Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. Accessed January 17, 2026.
- PubChem. Chloroxylenol.
- Regis Technologies. Getting Started with Chiral Method Development. Regis Technologies. Published October 14, 2022.
- Human Metabolome Database. Showing metabocard for 2,5-Dimethylphenol (HMDB0030540).
- Tache, F., Udrescu, S., & Găină, L. I. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(3), 599.
- University of Wisconsin-Madison. Bordwell pKa Table. Department of Chemistry, University of Wisconsin-Madison. Accessed January 17, 2026.
- NIST. Chloroxylenol. NIST Chemistry WebBook. Accessed January 17, 2026.
- Tummanapelli, A. K., & Vasudevan, S. (2015). Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: The dissociation of phthalic acid and its isomers. The Journal of Chemical Physics, 143(15), 154505.
- Supelco. HPLC Column Comparison Screening Study for Reversed Phase Columns. Sigma-Aldrich. Accessed January 17, 2026.
- Pragst, F. (2007). UV Spectra of Toxic Compounds. In Toxicological Analysis (pp. 53-114). Humana Press.
- Chemistry LibreTexts. 7.10: Reverse Phase Chromatography. Chemistry LibreTexts.
- Cruceru, I., Florescu, A., Badea, I. A., & Vladescu, L. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment, 184(10), 6061–6070.
- Science.gov. simultaneous hplc determination: Topics by Science.gov. Science.gov. Accessed January 17, 2026.
- Agilent Technologies. HPLC Column and Separation and Separation Troubleshooting. Agilent Technologies. Published October 11, 2007.
- Zhang, Y., Wang, L., Li, J., & Wang, T. (2021). Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation. RSC Advances, 11(23), 13967-13976.
Sources
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of 2-Chloro-4,5-dimethylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 4-Chloro-3,5-dimethylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing By-Product Formation in 2-Chloro-3,4-dimethylphenol Reactions
Welcome to the technical support center for 2-Chloro-3,4-dimethylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Purity is paramount, as even minor by-products can significantly impact downstream reaction yields, biological activity, and final product safety. This document provides in-depth troubleshooting guides and FAQs to help you identify, control, and minimize the formation of common impurities during the synthesis and subsequent reactions of 2-Chloro-3,4-dimethylphenol.
Part 1: Synthesis of 2-Chloro-3,4-dimethylphenol - Troubleshooting & FAQs
The most common industrial route to 2-Chloro-3,4-dimethylphenol is the electrophilic chlorination of 3,4-dimethylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators, which can lead to a mixture of chlorinated isomers and over-chlorinated species. Controlling the regioselectivity is the primary challenge.
FAQ 1: What are the most common by-products formed during the chlorination of 3,4-dimethylphenol, and why do they form?
During the chlorination of 3,4-dimethylphenol, the electrophilic chlorine can attack several positions on the aromatic ring. The primary by-products arise from chlorination at undesired positions and multiple chlorination events.
Table 1: Common By-Products in the Synthesis of 2-Chloro-3,4-dimethylphenol
| By-Product Name | Structure | Reason for Formation |
| 6-Chloro-3,4-dimethylphenol | Isomer | The hydroxyl group strongly directs ortho and para. Since the para position is blocked, both ortho positions (2 and 6) are activated. Steric hindrance from the adjacent methyl group at position 3 slightly disfavors position 2, but a mixture is often inevitable. |
| 2,6-Dichloro-3,4-dimethylphenol | Dichlorinated Product | The initial product, 2-Chloro-3,4-dimethylphenol, is still an activated ring. If excess chlorinating agent is used or reaction conditions are too harsh, a second chlorination can occur at the other activated ortho position (position 6).[1] |
| Unreacted 3,4-dimethylphenol | Starting Material | Incomplete reaction due to insufficient chlorinating agent, low temperature, or short reaction time. |
Diagram: Synthesis Pathway and By-Product Formation
Caption: Synthesis of 2-Chloro-3,4-dimethylphenol and common by-products.
Troubleshooting Guide: Chlorination of 3,4-dimethylphenol
Problem: Low yield of 2-Chloro-3,4-dimethylphenol and high percentage of the 6-Chloro isomer.
-
Potential Cause 1: Inadequate Temperature Control.
-
Explanation: Higher reaction temperatures often reduce the selectivity of electrophilic aromatic substitution, leading to a higher proportion of the thermodynamically stable isomer or a statistical mixture.
-
Solution: Perform the reaction at a lower temperature. The addition of the chlorinating agent should be slow and controlled while maintaining the reaction mixture at a consistent, reduced temperature (e.g., 0-5 °C) to favor the kinetically preferred product.
-
-
Potential Cause 2: Incorrect Choice of Solvent or Catalyst.
-
Explanation: The solvent polarity and the choice of Lewis acid catalyst can influence the regioselectivity of the chlorination. Some sulfur-containing catalysts have been shown to improve para-selectivity in phenol chlorinations, which, while not directly applicable here (para-position is blocked), suggests that catalyst choice is critical for ortho-selectivity as well.[2]
-
Solution: Screen different solvents. A non-polar solvent like dichloromethane or tetrachloroethylene is often used.[1] For the catalyst, a mild Lewis acid like FeCl3 or AlCl3 is common.[3] Experiment with catalyst loading; sometimes a lower catalyst concentration can improve selectivity.
-
Problem: Significant formation of 2,6-Dichloro-3,4-dimethylphenol.
-
Potential Cause: Over-chlorination.
-
Explanation: This is a straightforward consequence of using too much chlorinating agent relative to the 3,4-dimethylphenol starting material.
-
Solution: Carefully control the stoichiometry. Use a slight sub-stoichiometric amount or exactly 1.0 equivalent of the chlorinating agent (e.g., sulfuryl chloride). Add the agent dropwise to the reaction mixture to avoid localized areas of high concentration. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting material is consumed.
-
Part 2: Downstream Reactions - O-Acylation & Ether Synthesis
Once synthesized, 2-Chloro-3,4-dimethylphenol is often used in reactions involving its hydroxyl group, such as O-acylation or Williamson ether synthesis. The primary challenge here is preventing side reactions involving the aromatic ring.
FAQ 2: In a Williamson ether synthesis using 2-Chloro-3,4-dimethylphenol, my yield is low and I've isolated an unexpected isomer. What is happening?
This is likely due to C-alkylation competing with the desired O-alkylation.
-
Causality: The phenoxide ion, formed by deprotonating the phenol with a base, is an ambident nucleophile . This means it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly the activated ortho and para positions). While O-alkylation is usually favored, C-alkylation can become a significant side reaction under certain conditions.[4]
-
Mechanism: The reaction can proceed via either nucleophilic attack by the oxygen (leading to the desired ether) or by the ring (leading to a C-alkylated by-product).
Diagram: O-Alkylation vs. C-Alkylation
Caption: Competing pathways in the alkylation of a phenoxide.
Troubleshooting Guide: O-Substitution Reactions
Problem: Formation of C-acylated or C-alkylated by-products.
-
Potential Cause 1: Inappropriate Solvent Choice.
-
Explanation: Polar aprotic solvents (like DMF or DMSO) solvate the cation of the base but leave the phenoxide anion relatively free, enhancing its nucleophilicity at the oxygen and favoring O-alkylation/acylation.[4] Polar protic solvents (like ethanol) can hydrogen-bond with the oxygen, hindering its reactivity and promoting C-alkylation.
-
Solution: Use a polar aprotic solvent such as DMF, acetone, or acetonitrile.
-
-
Potential Cause 2: Strong, Hard Base.
-
Explanation: Using a very strong or "hard" base like sodium hydride (NaH) can sometimes favor C-alkylation. A weaker, "softer" base may favor reaction at the "softer" oxygen atom.
-
Solution: Use a milder base like potassium carbonate (K2CO3).[5] This is often sufficient to deprotonate the acidic phenol without promoting side reactions.
-
Problem: Low conversion in O-acylation reactions.
-
Potential Cause: Insufficiently activated acylating agent or poor reaction conditions.
-
Explanation: Acylation of phenols can sometimes be sluggish.
-
Solution: Use Phase-Transfer Catalysis (PTC). This is a highly efficient method for O-acylation.[6] A quaternary ammonium salt (e.g., tetrabutylammonium chloride) is used to transport the phenoxide from an aqueous basic phase into an organic phase containing the acyl chloride. This method is rapid, often works at low temperatures (e.g., 0 °C), and typically gives high yields of the O-acylated product with minimal by-products.[7]
-
Part 3: General Purification & Troubleshooting
Even with optimized reaction conditions, some by-products may be unavoidable. Effective purification is the final step to achieving the required product quality.
Experimental Protocol: Purification by Recrystallization
This protocol is a general guideline for purifying crude 2-Chloro-3,4-dimethylphenol that is solid at room temperature.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A hexane/ethyl acetate or toluene/hexane mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Troubleshooting Purification
Problem: The product "oils out" instead of crystallizing during recrystallization.
-
Potential Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool more slowly. Seeding the solution with a pure crystal of the product can help initiate proper crystallization.[8]
Problem: Poor separation of isomers by column chromatography.
-
Potential Cause: The isomers have very similar polarities.
-
Solution: Use a less polar solvent system and a longer column to increase the number of theoretical plates. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. High-Performance Liquid Chromatography (HPLC) may be required for high-purity separation. For troubleshooting HPLC issues, consult a dedicated guide.[9][10]
Diagram: Logical Workflow for Troubleshooting
Caption: A systematic workflow for troubleshooting by-product formation.
References
-
Benchchem. (2025). Application of 2-Chloro-3-methylphenol in Organic Synthesis. 5
-
Benchchem. (2025). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol. 4
-
Benchchem. (2025). Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. 8
-
PubChem. 2-Chloro-3,4-dimethylphenol. National Center for Biotechnology Information.
-
Gedye, R., et al. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Ingenta Connect.
-
Aeschbacher, M., et al. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology.
-
Prasse, C., et al. (2022). Chlorination of para-substituted phenols: Formation of α, β-unsaturated C4-dialdehydes and C4-dicarboxylic acids. ResearchGate.
-
Smith, K., et al. (2021). Commercially Important Chlorinated Phenols. ResearchGate.
-
Google Patents. (2014). CN103880604A - Method for separating and purifying 4-chloro-3,5-xylenol.
-
Smith, K., et al. (2018). Chlorination of m-xylenol. Journal of Sulfur Chemistry.
-
ResearchGate. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase Transfer Catalyst Conditions.
-
Phenomenex. (n.d.). Troubleshooting Guide.
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
Sources
- 1. CN103880604A - Method for separating and purifying 4-chloro-3,5-xylenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichloro-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phenomenex.com [phenomenex.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
stability issues of 2-Chloro-3,4-dimethylphenol in solution
Introduction: Navigating the Stability of 2-Chloro-3,4-dimethylphenol
Welcome to the dedicated technical support guide for 2-Chloro-3,4-dimethylphenol. As researchers and drug development professionals, you understand that the stability and integrity of your compounds in solution are paramount to generating reproducible and reliable data. 2-Chloro-3,4-dimethylphenol, like many substituted phenols, presents unique stability challenges that can impact experimental outcomes if not properly managed.
This guide is structured to provide you with direct, actionable insights into the stability issues you may encounter. We move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and proactively design robust experimental plans. Here, you will find a comprehensive resource built on established scientific literature and practical field experience, covering everything from solution discoloration to managing degradation pathways.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, observable problems you might encounter during your work. Each answer is designed to provide both an immediate explanation and a long-term solution.
Q1: Why is my 2-Chloro-3,4-dimethylphenol solution turning yellow or brown upon storage?
A: This discoloration is a classic indicator of degradation, primarily through oxidation. Phenolic compounds are susceptible to oxidation, which converts the phenol into a series of intermediates, including phenoxy radicals and ultimately quinone-type structures. These quinones are highly conjugated and absorb visible light, appearing as yellow or brown in solution.
Several factors can initiate or accelerate this process:
-
Exposure to Atmospheric Oxygen: Dissolved oxygen in your solvent is a primary culprit.
-
Presence of Metal Ions: Trace metal contaminants (e.g., iron, copper) can catalytically accelerate oxidation reactions.[1][2]
-
Light Exposure: UV and even ambient light can provide the energy needed to initiate photo-oxidative processes, leading to the formation of radicals that drive degradation.[3][4][5]
-
Elevated pH: At basic pH, the phenolic proton is removed, forming a phenoxide anion. This anion is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol.[6][7]
Solution: To mitigate this, prepare solutions fresh whenever possible. If storage is necessary, use an amber glass vial to block light, purge the headspace with an inert gas like argon or nitrogen to displace oxygen, and store at a reduced temperature (e.g., 4°C). Ensure high-purity solvents are used to minimize metal ion contamination.
Q2: My analyte concentration is decreasing over time, even when the solution is stored in the dark at 4°C. What could be the cause?
A: If obvious oxidative degradation is controlled, a gradual loss of concentration points to more subtle mechanisms:
-
pH-Dependent Reactions: The pH of your solution is a critical factor. Chlorophenols can participate in various pH-dependent degradation reactions.[8][9][10] Even in unbuffered aqueous solutions, the inherent acidity of the phenol can alter the local pH over time, potentially influencing its stability.
-
Adsorption to Surfaces: 2-Chloro-3,4-dimethylphenol is a moderately hydrophobic molecule. It can adsorb to the surfaces of storage containers, especially plastics like polypropylene. This removes it from the solution phase, leading to an apparent decrease in concentration when you analyze the liquid.
-
Reaction with Solvent or Matrix Components: While less common in standard solvents like acetonitrile or methanol, complex biological matrices or buffered solutions may contain components that can slowly react with your compound.
Solution: First, verify the pH of your solution and buffer it if necessary for your experimental needs, preferably in a slightly acidic range (pH 4-6) to maintain the phenol in its less reactive protonated form. Second, use borosilicate glass or silanized glass vials to minimize surface adsorption. If you must use plastic, run a preliminary test to quantify potential losses.
Q3: I am observing poor reproducibility and peak tailing in my HPLC analysis. Could this be related to stability?
A: Absolutely. Inconsistent analytical results are often a symptom of ongoing instability during the analytical process itself.
-
On-Autosampler Degradation: If samples sit in an autosampler for an extended period, they can degrade due to exposure to light and ambient temperature. This is especially true for the first and last samples in a long sequence, which will show different concentrations.
-
Interaction with Metal Components: The stainless steel components of an HPLC system (tubing, frits) can sometimes contribute to the degradation of sensitive compounds, although this is less common for robust molecules like chlorophenols.
-
In-Situ Formation of Degradants: If the compound is actively degrading, you may be injecting a mixture of the parent compound and its degradants. These degradants can have different chromatographic properties, potentially co-eluting or causing peak tailing and interfering with accurate quantification.
Solution: Minimize the time samples spend in the autosampler. If possible, use a refrigerated autosampler. Prepare samples in small batches just before analysis. When developing an analytical method, perform a forced degradation study (see protocols below) to identify potential degradants and ensure your chromatographic method can separate them from the parent peak. This is a core tenant of a self-validating, stability-indicating method.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for stock solutions of 2-Chloro-3,4-dimethylphenol?
For long-term stability, solutions should be stored under conditions that minimize the key degradation drivers: oxidation, light exposure, and pH-mediated reactions.
| Parameter | Recommendation | Rationale |
| Temperature | 4°C (short-term) or -20°C (long-term) | Reduces the rate of chemical reactions. |
| Container | Tightly sealed amber borosilicate glass vial | Prevents solvent evaporation and protects from light.[11] |
| Atmosphere | Purge with inert gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation. |
| Solvent | High-purity, HPLC-grade solvent (e.g., Acetonitrile, Methanol) | Minimizes reactive impurities and water content. |
| pH (for aqueous solutions) | Slightly acidic (pH 4-6) | Keeps the phenol protonated, reducing susceptibility to oxidation. |
How does pH specifically influence the degradation of 2-Chloro-3,4-dimethylphenol?
The pH of the solution dictates the ionization state of the phenolic hydroxyl group.[6] Chlorophenols are weak acids.[6]
-
In acidic to neutral pH , the compound exists predominantly in its protonated (unionized) form (Ar-OH). This form is relatively stable.
-
In alkaline (basic) pH , the hydroxyl group deprotonates to form the phenoxide anion (Ar-O⁻). This anion has a higher electron density on the aromatic ring, making it much more susceptible to electrophilic attack and oxidation.[7][8][9][10]
Therefore, maintaining a pH below the compound's pKa is crucial for preventing rapid oxidative degradation.
What are the primary degradation pathways for this compound?
Based on studies of similar chlorophenols, degradation can proceed through several routes:
-
Oxidation: The initial step is often the formation of a phenoxy radical, which can then lead to the formation of hydroxylated derivatives (catechols, hydroquinones) and quinones. Further oxidation can lead to the opening of the aromatic ring.[12][13]
-
Photodegradation: Exposure to UV light can promote dechlorination (removal of the chlorine atom) or the formation of other radical species, accelerating the degradation process.[3][4][5][14] Ring cleavage products can also form under high irradiation.[15]
-
Biodegradation: In environmental or biological systems, microorganisms can degrade the compound, often starting with hydroxylation of the aromatic ring.[16][17][18][19]
The following diagram illustrates the key factors that can compromise the stability of 2-Chloro-3,4-dimethylphenol in solution.
Caption: Key environmental factors contributing to the degradation of 2-Chloro-3,4-dimethylphenol.
Experimental Protocols
To ensure the integrity of your results, it is essential to validate the stability of your compound under your specific experimental conditions. Below are two fundamental protocols.
Protocol 1: Standard Stability Assessment in Solution
This protocol is designed to evaluate the stability of 2-Chloro-3,4-dimethylphenol under your intended storage and experimental conditions.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of 2-Chloro-3,4-dimethylphenol in a high-purity solvent (e.g., Acetonitrile).
-
Working Solution Preparation: Dilute the stock solution to your target experimental concentration in the final solution matrix (e.g., buffer, cell culture media).
-
Aliquoting: Dispense the working solution into multiple amber glass vials, one for each time point and condition.
-
Condition Setup: Store sets of vials under different conditions:
-
Control: -20°C (assumed stable).
-
Refrigerated: 4°C.
-
Ambient/Benchtop: ~25°C, exposed to typical lab lighting.
-
Light Protected: ~25°C, wrapped in aluminum foil.
-
-
Time Points: Pull one vial from each condition at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze the samples by a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of the parent compound.[20][21][22]
-
Data Evaluation: Plot the concentration versus time for each condition. Stability is typically defined as remaining within 90-110% of the initial (Time 0) concentration.
Caption: Workflow for assessing the stability of 2-Chloro-3,4-dimethylphenol in solution.
Protocol 2: Forced Degradation (Stress Testing)
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products. This is critical for developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare several vials of your 2-Chloro-3,4-dimethylphenol solution at a known concentration.
-
Stress Conditions (Treat each vial separately):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4-8 hours (basic conditions are often more aggressive for phenols).
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 4-8 hours.
-
Thermal Stress: Heat a solution at 60°C for 24 hours (protect from light).
-
Photolytic Stress: Expose a solution to a high-intensity UV lamp (e.g., 254 nm) for 4-8 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution method like HPLC with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for:
-
A decrease in the parent compound peak area.
-
The appearance of new peaks (degradation products).
-
Ensure the analytical method achieves baseline separation between the parent peak and all major degradant peaks.
-
References
-
Graham, N., et al. (2004). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Chemosphere, 56(10), 949-956.[8][9][10]
-
U.S. Centers for Disease Control and Prevention (CDC). Toxicological Profile for Chlorophenols.[6]
-
Kuśmierek, K., et al. (2016). Oxidative degradation of 2-chlorophenol by persulfate. ResearchGate.[23]
-
De Morais, P., et al. (2014). Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures. Journal of AOAC International, 97(1), 179-82.[11][24]
-
Water Quality Australia. Chlorophenols in freshwater and marine water.
-
British Columbia Ministry of Environment. (1987). Ambient Water Quality Guidelines for Chlorophenols.[3]
-
Arora, P. K., et al. (2014). Bacterial degradation of chlorophenols and their derivatives. PMC - PubMed Central.[16]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105.[7]
-
Merck Millipore. (2024). SAFETY DATA SHEET - 3,4-Dimethylphenol.[25]
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Chloro-4-methylphenol Detection in Soil Samples.[20]
-
O'Neil, P., et al. (2017). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols Using H2O2 Sensitized Cu2O and Visible Light. TSI Journals.[4][5]
-
Japan Ministry of the Environment. (1998). III Analytical Methods.[26]
-
Baciocchi, E., et al. (2021). Enhanced degradation of 2,6-dimethylphenol by photocatalytic systems using TiO2 assisted with H2O2 and Fe(III). PubMed.[1][2]
-
Agilent Technologies. Chlorophenol, nitrophenols and methylphenols Determination of methyl.[21]
-
Chang, C., et al. (2012). Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts. PMC - PubMed Central.[12]
-
Olaniran, A. O., et al. (2004). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. PubMed.[17][18]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.[22]
-
Humayun, M., et al. (2019). Highly efficient degradation of 2, 4-dichlorophenol over CeO2/g-C3N4 composites under visible-light irradiation: detailed reaction pathway and mechanism. Journal of Hazardous Materials, 364, 635–644.[14]
-
Zhang, T., et al. (2024). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Applied and Environmental Microbiology.[19]
-
Bors, D. A., & Ingold, K. U. (1962). THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL. Canadian Journal of Chemistry.[13]
-
Le, T., et al. (2017). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology.[15]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Enhanced degradation of 2,6-dimethylphenol by photocatalytic systems using TiO2 assisted with H2O2 and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 11. Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
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- 22. epa.gov [epa.gov]
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- 25. merckmillipore.com [merckmillipore.com]
- 26. env.go.jp [env.go.jp]
troubleshooting sample preparation for 2-Chloro-3,4-dimethylphenol analysis
Technical Support Center: Analysis of 2-Chloro-3,4-dimethylphenol
Welcome to the technical support center for the analysis of 2-Chloro-3,4-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into sample preparation and troubleshooting. Here, we will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible analytical method.
Troubleshooting Guide: Common Issues in Sample Preparation
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or Inconsistent Analyte Recovery
Question: My recovery of 2-Chloro-3,4-dimethylphenol is consistently low (<70%) or highly variable between samples. What are the likely causes and how can I fix this?
Answer:
Low and erratic recovery is one of the most common challenges in phenol analysis and typically points to issues in the extraction phase. The root cause often lies in the partitioning behavior of the analyte between the aqueous sample matrix and the organic extraction solvent, which is highly dependent on pH.
Potential Causes & Solutions:
-
Improper pH of the Aqueous Sample:
-
Explanation: 2-Chloro-3,4-dimethylphenol is a weak acid. To ensure it is in its neutral, non-ionized form, which is more soluble in organic solvents, the pH of the aqueous sample must be acidified.[1][2] The goal is to have the pH at least 2 units below the pKa of the analyte. At a pH above its pKa, the phenol will deprotonate to form the phenoxide ion, which is highly water-soluble and will not efficiently partition into the organic phase.
-
Solution: Before extraction, adjust the sample pH to ≤ 2 using a strong acid like sulfuric or hydrochloric acid. Verify the pH with a calibrated pH meter. This is a critical step for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3]
-
-
Insufficient Extraction Solvent Polarity or Volume (LLE):
-
Explanation: The choice of solvent is crucial. While a non-polar solvent is needed, it must have sufficient polarity to interact with the phenol.
-
Solution: Dichloromethane (DCM) or a mixture of hexane and acetone are commonly used for phenol extraction from water or soil.[4] Ensure you are using an adequate volume of solvent and performing multiple extractions (e.g., 3x with fresh solvent) to improve recovery. Gentle, consistent mixing (not vigorous shaking that can cause emulsions) is key.
-
-
Incomplete Elution from SPE Cartridge:
-
Explanation: The analyte may be strongly retained on the SPE sorbent. The elution solvent might not be strong enough to desorb it completely.
-
Solution: Polystyrene-divinylbenzene (PS-DVB) based sorbents are effective for phenol extraction.[3] Ensure the cartridge is properly conditioned first with methanol and then with acidified water.[3][4] If recovery is low, try a stronger elution solvent or increase the volume of the current solvent. For example, if using methanol, consider a small addition of a stronger solvent like acetone or using multiple small-volume elutions.
-
-
Analyte Volatility and Loss:
-
Explanation: Phenols can be volatile. During solvent evaporation steps (e.g., using a nitrogen stream), the analyte can be lost if the process is too aggressive or carried on for too long.
-
Solution: Concentrate samples at a controlled temperature (e.g., 30-40°C) under a gentle stream of nitrogen. Do not evaporate to complete dryness. Stop when a small volume (e.g., 0.5-1.0 mL) remains and then bring to the final volume with your reconstitution solvent.
-
Troubleshooting Flowchart for Low Recovery
Below is a systematic workflow to diagnose and resolve low recovery issues.
Caption: Troubleshooting workflow for low analyte recovery.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Question: My analyte peak is tailing badly when analyzing underivatized 2-Chloro-3,4-dimethylphenol by GC. What's causing this?
Answer:
Poor peak shape for underivatized phenols is a classic problem in gas chromatography. The primary cause is the acidic nature of the phenolic hydroxyl group.
Potential Causes & Solutions:
-
Active Sites in the GC System:
-
Explanation: The free hydroxyl group of the phenol can interact strongly with active sites (e.g., free silanol groups) in the GC inlet liner, column, or detector.[5] This secondary interaction causes the analyte molecules to "drag" through the system, resulting in a tailing peak.
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Change the liner frequently, as matrix components can expose active sites over time.
-
Column Choice: Use a column specifically designed for polar or acidic compounds. A wax-type column or a low-bleed 5% phenyl-methylpolysiloxane column is often suitable.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure a stable, inert stationary phase.
-
-
-
Analyte Overload:
-
Explanation: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
The "Gold Standard" Solution: Derivatization:
-
Explanation: The most robust solution to eliminate peak tailing and improve sensitivity is to derivatize the phenol.[6][7] Derivatization replaces the active hydrogen on the hydroxyl group with a non-polar group, making the molecule less polar and more volatile.[8][9] This dramatically reduces interactions with active sites.
-
Recommended Protocol (Acetylation): A simple and effective method is acetylation with acetic anhydride.[10]
-
To the final extract, add a small amount of a base catalyst (e.g., potassium carbonate).
-
Add acetic anhydride.
-
Heat gently (e.g., 60°C for 15-20 minutes).
-
After cooling, the derivatized analyte can be injected directly into the GC.
-
-
Other Derivatizing Agents: Silylation reagents like BSTFA or MTBSTFA are also highly effective.[8][11]
-
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize 2-Chloro-3,4-dimethylphenol for HPLC analysis?
No, derivatization is generally not required for HPLC analysis.[12] HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase at ambient temperatures, so volatility and thermal stability are not primary concerns.[13] A standard reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is typically sufficient for good peak shape and retention.
Q2: What are "matrix effects" and how can they affect my analysis?
Matrix effects refer to the alteration of the analytical signal (either suppression or enhancement) due to co-extracted, non-target compounds from the sample matrix (e.g., soil, water, plasma).[14][15] In GC-MS, for instance, co-eluting matrix components can interfere with the ionization of the target analyte in the MS source, leading to inaccurate quantification.
To mitigate matrix effects:
-
Improve Sample Cleanup: Incorporate a cleanup step after extraction, such as passing the extract through a silica or Florisil cartridge.
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank extract of the same matrix as your samples. This ensures that the standards and samples experience similar matrix effects.
-
Use an Internal Standard: An isotopically labeled version of the analyte is ideal, as it will behave almost identically to the native analyte during extraction, cleanup, and analysis, effectively compensating for any signal suppression or enhancement.
Q3: What are the recommended storage conditions for samples collected for phenol analysis?
Samples should be collected in amber glass containers to prevent photodegradation. They should be stored at or below 4°C and protected from light. For water samples, acidification to pH < 2 is often recommended to inhibit microbial degradation of the phenols. The specific holding time before extraction can vary, but it is generally recommended to extract samples as soon as possible, often within 7 to 14 days of collection. Always consult the specific regulatory method (e.g., EPA methods) for official storage and holding time requirements.
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Water Samples
This protocol is a general guideline and should be optimized for your specific application.
| Step | Procedure | Rationale & Key Insights |
| 1. Sample Prep | For a 500 mL water sample, add a surrogate or internal standard. Acidify to pH ≤ 2 with concentrated H₂SO₄. | Acidification is critical to keep the phenol in its neutral form for efficient retention on the reversed-phase sorbent.[3] |
| 2. Cartridge Conditioning | Sequentially pass 5-10 mL of elution solvent (e.g., DCM/Methanol), followed by 5-10 mL of methanol, and finally 5-10 mL of acidified reagent water (pH ≤ 2). Do not let the sorbent go dry. | Conditioning solvates the sorbent material, and equilibration with acidified water prepares it for the sample matrix, ensuring consistent interaction.[4] |
| 3. Sample Loading | Load the entire 500 mL sample onto the cartridge at a steady flow rate of 5-10 mL/min. | A consistent, slow flow rate allows for maximum interaction between the analyte and the sorbent, maximizing retention. |
| 4. Sorbent Washing | (Optional) Wash the cartridge with 5-10 mL of acidified reagent water to remove any polar interferences. | This step can improve the cleanliness of the final extract but may lead to a slight loss of more polar phenols. Evaluate if necessary for your matrix. |
| 5. Sorbent Drying | Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-20 minutes until no more water is visible. | Removing residual water is crucial, especially if the elution solvent is not miscible with water (like DCM). Water can significantly reduce elution efficiency. |
| 6. Analyte Elution | Elute the analyte with 2-3 small aliquots of elution solvent (e.g., 3 x 3 mL of DCM). Allow the solvent to soak the sorbent for 1-2 minutes for each aliquot before drawing it through. | Multiple small elutions are more effective than a single large one. Soaking ensures the solvent fully penetrates the sorbent for complete desorption of the analyte. |
| 7. Concentration | Collect the eluate, add a keeper solvent (e.g., ethylene glycol) if necessary, and concentrate under a gentle stream of nitrogen to a final volume of 1.0 mL. | The extract is now ready for direct analysis or derivatization. |
References
- Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (n.d.).
- EPA-RCA: 8041A: Phenols by Gas Chromatography. (n.d.).
- SW-846 Test Method 8041A: Phenols by Gas Chromatography | US EPA. (n.d.).
- Chlorinated Phenol Analysis Using Off-Line Solid-Phase Extraction and Capillary Electrophoresis Coupled With Amperometric Detection and a Boron-Doped Diamond Microelectrode. (n.d.). PubMed.
- Method 8041A. (n.d.).
- Derivatization for Gas Chromatography. (n.d.). Phenomenex.
- The effects of pH and salts on nucleic acid partitioning during phenol extraction. (n.d.). PubMed.
- The effects of pH and salts on nucleic acid partitioning during phenol extraction. (2019, March 29).
- SW-846 Test Method 8041A: Phenols by Gas Chromatography. (n.d.). US EPA.
- Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate.
- The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (n.d.). ProQuest.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI.
- Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019, February 22). MDPI.
- Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020, January 16). Global NEST Journal.
- General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate.
- Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. (n.d.). Africa Research Connect.
- Determination of chlorophenols in sediment using ultrasonic solvent extraction followed by solid-phase extraction, derivatization, and GC-MS analysis. (2017, April 22). IWA Publishing.
- Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. (n.d.). ResearchGate.
- Solid phase extraction applied to chlorinated phenolics present in the effluent from a pulp mill. (n.d.). ResearchGate.
- A Comparative Guide to Analytical Methods for 2-Chloro-4-methylphenol Detection in Soil Samples. (n.d.). Benchchem.
- Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection. (n.d.). PubMed Central.
- troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol. (n.d.). Benchchem.
- 2-Chloro-3,4-dimethylphenol. (n.d.). PubChem.
- Improving HPLC Separation of Polyphenols. (n.d.). LCGC International.
- Improving chromatographic analysis of phenolic compounds. (n.d.). Chula Digital Collections.
- Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/. (n.d.). EPA.
- A Look at Matrix Effects. (2016, August 19).
- phenol gc method reproducibility issues. (2011, December 12). Chromatography Forum.
- Gradient conditions for HPLC analysis of phenols. (n.d.). ResearchGate.
- HPLC vs GC: What Sets These Methods Apart. (n.d.). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.).
- Chlorophenol, nitrophenols and methylphenols Determination of methyl. (n.d.). Agilent.
- Matrix Effects on Water Analysis for Alkylphenols Using Solid Phase Extraction Gas Chromatography-Mass Spectrometry. (n.d.). Semantic Scholar.
- Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. (2024, June 1). MDPI.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- 244 4-Chloro-2.6-dimethylphenol Arah. Bioahem. Biophys. 1955,54(1),55-71. (n.d.).
- Troubleshooting Guide. (n.d.). Phenomenex.
- Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
- Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604. (n.d.). Agilent.
- 3,4-Dimethylphenol. (n.d.). ChemicalBook.
- 3,4-xylenol 3,4-dimethylphenol. (n.d.). The Good Scents Company.
- 4-Chloro-3,5-dimethylphenol. (n.d.). ChemicalBook.
- 2,4-Dimethylphenol. (n.d.). PubChem.
Sources
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- 2. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest [proquest.com]
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- 4. iwaponline.com [iwaponline.com]
- 5. phenol gc method reproducibility issues - Chromatography Forum [chromforum.org]
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- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
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- 15. Matrix Effects on Water Analysis for Alkylphenols Using Solid Phase Extraction Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Williamson Ether Synthesis with 2-Chloro-3,4-dimethylphenol
Welcome to the technical support center for optimizing the Williamson ether synthesis, with a specific focus on the challenging substrate, 2-chloro-3,4-dimethylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their etherification reactions. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles.
The Williamson ether synthesis, a cornerstone of organic chemistry for over 170 years, remains a highly relevant and widely used method for the formation of ethers in both academic and industrial settings.[1][2][3] The reaction typically involves the SN2 reaction of an alkoxide or phenoxide with a primary alkyl halide.[2][4][5] However, the synthesis can be nuanced, particularly when dealing with sterically hindered or electronically deactivated substrates like 2-chloro-3,4-dimethylphenol.
This guide will provide a comprehensive, question-and-answer-based troubleshooting section, detailed experimental protocols, and a summary of optimized reaction conditions to empower you to achieve your synthetic goals with confidence.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the Williamson ether synthesis of 2-chloro-3,4-dimethylphenol.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the Williamson ether synthesis, especially with a substituted phenol, can stem from several factors. Let's break down the common culprits and their solutions:
-
Incomplete Deprotonation of the Phenol: The first step of the reaction is the formation of the phenoxide nucleophile.[5][6][7] Phenols are more acidic than aliphatic alcohols, but incomplete deprotonation will result in unreacted starting material.[6]
-
Troubleshooting:
-
Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be effective for simple phenols, a stronger base may be necessary for 2-chloro-3,4-dimethylphenol.[5] Consider using sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonate the alcohol, driving the equilibrium towards the phenoxide.[5][6] The byproduct of using a hydride base is hydrogen gas, which conveniently bubbles out of the reaction mixture.[5][6][8]
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Any moisture will consume the base and reduce the amount of phenoxide formed.
-
-
-
Steric Hindrance: The SN2 mechanism is highly sensitive to steric hindrance.[5][9] The presence of the chloro and methyl groups on your phenol can impede the approach of the alkyl halide to the phenoxide oxygen.
-
Troubleshooting:
-
Alkyl Halide Choice: Always opt for the least sterically hindered alkyl halide.[4][9] Methyl and primary alkyl halides are ideal.[2][5][9] Avoid secondary and tertiary alkyl halides, as they are prone to elimination side reactions.[2][5][9]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious, as excessively high temperatures can favor elimination.[9] A typical temperature range for Williamson ether synthesis is 50-100 °C.[2]
-
-
-
Reaction Time: The reaction may simply not have been allowed to proceed to completion. Williamson ether syntheses can take anywhere from 1 to 8 hours.[2][9]
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10]
-
Question 2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
Answer: The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from the E2 elimination pathway competing with the desired SN2 substitution.[9] This is especially prevalent with secondary and tertiary alkyl halides.[9]
-
Primary Alkyl Halide is Key: The most effective way to suppress elimination is to use a primary alkyl halide.[9] For instance, to synthesize an ether with a tert-butyl group, it is far better to use sodium tert-butoxide and methyl iodide than sodium methoxide and tert-butyl chloride.[9]
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[9] Therefore, lowering the reaction temperature will favor the SN2 pathway.[9]
-
Choice of Base: While a strong base is necessary, a very bulky base can sometimes favor elimination. However, for phenol deprotonation, this is less of a concern than the choice of the alkyl halide.
Question 3: My reaction is sluggish and doesn't seem to go to completion, even with a strong base and primary alkyl halide. What else can I try?
Answer: When fundamental conditions are met and the reaction is still not optimal, advanced techniques can be employed to enhance reactivity.
-
Phase-Transfer Catalysis (PTC): This is a powerful technique, particularly in industrial settings, for reactions involving an aqueous and an organic phase.[2] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the phenoxide from the aqueous or solid phase into the organic phase where the alkyl halide resides.[2][11][12] This increases the effective concentration of the nucleophile in the organic phase, accelerating the reaction.[11][12]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation of the phenoxide salt, leaving the anionic nucleophile more "naked" and reactive.[2][13] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[2]
-
Finkelstein Reaction Conditions: If you are using an alkyl chloride or bromide, adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction. The iodide, being a better nucleophile, can displace the other halide to form a more reactive alkyl iodide in situ.
Question 4: I am having difficulty purifying my product from the unreacted phenol. What are the best purification strategies?
Answer: Separating the desired ether from the starting phenol can be challenging due to their similar polarities.
-
Aqueous Workup: After the reaction is complete, a crucial step is to wash the organic layer with an aqueous base solution (e.g., 5% NaOH).[12] This will deprotonate the unreacted phenol, forming the water-soluble sodium phenoxide, which will be extracted into the aqueous layer. The ether product, being neutral, will remain in the organic layer.[12]
-
Chromatography: If the aqueous extraction is insufficient, column chromatography is the next step.[10][12] A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) will typically allow for good separation, with the less polar ether eluting before the more polar phenol.
Optimized Experimental Protocols
The following protocols provide a starting point for the Williamson ether synthesis with 2-chloro-3,4-dimethylphenol. Remember to always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Standard Conditions with a Carbonate Base
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3,4-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetonitrile (10-15 mL per gram of phenol).[1][10]
-
Add the primary alkyl halide (1.1-1.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 4-8 hours, monitoring the reaction progress by TLC.[1][2]
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with 5% aqueous NaOH, followed by water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 2: Enhanced Reactivity with a Hydride Base
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.[10]
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2-chloro-3,4-dimethylphenol (1.0 eq.) in anhydrous THF to the NaH suspension. Stir for 30-60 minutes at 0°C, allowing for the evolution of hydrogen gas to cease.[10]
-
Add the primary alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.[10]
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and follow the workup and purification steps outlined in Protocol 1.
Protocol 3: Phase-Transfer Catalysis Conditions
-
To a round-bottom flask, add 2-chloro-3,4-dimethylphenol (1.0 eq.), the primary alkyl halide (1.2 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and a biphasic solvent system of toluene and 50% aqueous NaOH.[12]
-
Stir the mixture vigorously at 60-80°C for 2-5 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography as needed.
Summary of Reaction Conditions
| Parameter | Protocol 1 (Standard) | Protocol 2 (Hydride) | Protocol 3 (PTC) |
| Base | K₂CO₃ | NaH | NaOH (aq) |
| Solvent | Acetonitrile | THF | Toluene/Water |
| Catalyst | None | None | TBAB |
| Temperature | Reflux (~82°C) | 0°C to RT | 60-80°C |
| Key Advantage | Simpler setup | High reactivity | Good for biphasic systems |
| Considerations | May be slow | Requires anhydrous/inert conditions | Vigorous stirring is essential |
Visualizing the Process
Williamson Ether Synthesis Mechanism
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.
Caption: The two-step mechanism of the Williamson ether synthesis.
Troubleshooting Workflow
This flowchart provides a logical approach to diagnosing and solving common issues in your synthesis.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- Williamson Ether Synthesis. (n.d.). Georgetown University.
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 18, 2026, from [Link]
-
Williamson ether synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Williamson Ether Synthesis. (2020, October 20). YouTube. Retrieved January 18, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
-
Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Synarchive. Retrieved January 18, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 18, 2026, from [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube. Retrieved January 18, 2026, from [Link]
-
Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved January 18, 2026, from [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. Retrieved January 18, 2026, from [Link]
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
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- 10. organic-synthesis.com [organic-synthesis.com]
- 11. youtube.com [youtube.com]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
overcoming matrix effects in the analysis of 2-Chloro-3,4-dimethylphenol
Welcome to the technical support center for the analysis of 2-Chloro-3,4-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this compound, with a specific focus on identifying and overcoming matrix effects. Here, we synthesize technical expertise with field-proven insights to provide robust, self-validating protocols and troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing Matrix Effects
This section addresses the critical first step: determining if your analysis is compromised by matrix effects.
Q1: What are matrix effects and why are they a concern for 2-Chloro-3,4-dimethylphenol analysis?
A: Matrix effects are the alteration of an analyte's signal—either suppression or enhancement—due to co-eluting, often unidentified, components of the sample matrix.[1][2] For an analyte like 2-Chloro-3,4-dimethylphenol, which may be analyzed in complex environmental samples (e.g., soil, wastewater) or biological fluids, these effects can lead to significant inaccuracies in quantification, poor reproducibility, and compromised method sensitivity.[1] Especially in liquid chromatography-mass spectrometry (LC-MS), matrix components can interfere with the ionization process in the MS source, leading to ion suppression or enhancement.[2][3][4]
Q2: How can I quantitatively assess if matrix effects are impacting my results?
A: The most direct way is to calculate the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.[5][6]
-
Formula: Matrix Factor (MF) = (Peak Area in Spiked Matrix Extract) / (Peak Area in Pure Solvent)
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Regulatory guidelines, such as those from the EMA and FDA, suggest this evaluation should be performed using matrix from at least six different sources to assess the variability of the effect.[5][7] The coefficient of variation (CV) of the internal standard-normalized MF should not exceed 15%.[5]
Q3: My internal standard (IS) response is erratic in some samples but stable in my calibrators. Could this be a matrix effect?
A: Yes, this is a classic sign of a matrix effect that varies between individual samples. An ideal internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, should co-elute and experience the same ionization effects as the analyte, thus normalizing the response.[2] If the IS response is inconsistent in unknown samples, it suggests that the matrix composition of those samples is different and more severe than in the matrix used for calibration standards, impacting the IS and, by extension, the analyte.[8] This can lead to failed batches and unreliable results.
Part 2: Troubleshooting Guide - Mitigation Strategies
Once a matrix effect is identified, the following strategies can be employed for mitigation. The choice of strategy depends on the nature of the matrix, the required sensitivity, and available resources.
Strategy 1: Advanced Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the target analyte.
A. Solid-Phase Extraction (SPE) for Water Samples
SPE is a highly effective technique for cleaning up and concentrating phenols from aqueous matrices.[9][10] Polystyrene-divinylbenzene (PS-DVB) based sorbents are particularly effective for retaining chlorophenols.[9][10][11]
Rationale: SPE provides superior selectivity compared to simple liquid-liquid extraction (LLE) by utilizing specific chemical interactions between the analyte, the sorbent, and various wash/elution solvents. This allows for the targeted removal of interferences.
Protocol: SPE for 2-Chloro-3,4-dimethylphenol in Water
-
Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to a pH of ~2 to ensure the phenol is in its neutral form.[10]
-
Cartridge Conditioning: Condition a PS-DVB SPE cartridge (e.g., 1000 mg) sequentially with 5 mL of elution solvent (e.g., dichloromethane/methanol), 5 mL of methanol, and 5 mL of acidified deionized water. Do not let the sorbent go dry.
-
Sample Loading: Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 20-30 minutes to remove residual water.
-
Elution: Elute the trapped 2-Chloro-3,4-dimethylphenol with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent like dichloromethane or acetone.[10]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
B. QuEChERS for Soil and Solid Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, is highly adaptable for extracting a wide range of analytes, including phenols, from complex solid matrices like soil.[12][13]
Rationale: QuEChERS combines a salting-out liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup. This two-step process efficiently removes a broad range of interferences like fats, pigments, and humic substances.[14]
Protocol: QuEChERS for 2-Chloro-3,4-dimethylphenol in Soil
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If using a stable isotope-labeled internal standard, spike it into the sample now.
-
Add 10 mL of water (if the soil is dry) and 10 mL of acetonitrile.[12]
-
Add the extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.[14]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL tube containing d-SPE sorbents. For soil, a common combination is 900 mg MgSO₄, 150 mg PSA (primary secondary amine), and 150 mg C18.
-
Justification: MgSO₄ removes residual water, PSA removes organic acids and sugars, and C18 removes non-polar interferences.
-
Vortex for 30 seconds and centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract: The supernatant is ready for direct injection or can be further concentrated and reconstituted in the mobile phase.
Strategy 2: Chromatographic and Instrumental Solutions
A. Optimizing Chromatographic Selectivity
Improving the separation between 2-Chloro-3,4-dimethylphenol and matrix components can significantly reduce ionization effects.[4]
-
Column Chemistry: Use a column with a different selectivity (e.g., a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase instead of a standard C18) to alter the elution order of the analyte and interferences.
-
Gradient Optimization: Employ a shallower, longer gradient to increase peak resolution.
-
Divert Valve: Use a divert valve to direct the early-eluting, highly polar matrix components (salts, etc.) to waste instead of the MS source, reducing contamination and suppression.[6]
B. Isotope Dilution Mass Spectrometry (IDMS)
This is considered the "gold standard" for overcoming matrix effects.[15][16] It involves adding a known quantity of a stable isotope-labeled (e.g., ¹³C- or D-labeled) version of 2-Chloro-3,4-dimethylphenol to the sample at the very beginning of the sample preparation process.[15]
Rationale: The SIL internal standard is chemically identical to the analyte and will behave the same way during extraction, derivatization, chromatography, and ionization.[16][17] Any loss or signal suppression/enhancement that affects the native analyte will also affect the SIL standard to the same degree. Quantification is based on the ratio of the native analyte to the SIL standard, which remains constant regardless of matrix effects or recovery losses.[2]
Decision-Making Workflow
The following diagram provides a logical workflow for troubleshooting matrix effects in your analysis.
Caption: A workflow for diagnosing and mitigating matrix effects.
Part 3: Comparative Data and Summary
The effectiveness of different mitigation strategies can be summarized based on typical outcomes.
| Mitigation Strategy | Typical Improvement in Accuracy (% Recovery) | Reduction in Signal Suppression | Key Advantage | Main Consideration |
| Simple Dilution | 5-20% | Low to Moderate | Easy to implement.[18] | Loss of sensitivity; may not be suitable for trace analysis.[6][18] |
| Matrix-Matched Calibrants | 20-50% | Compensates, does not remove | Corrects for consistent matrix effects. | Requires a representative blank matrix which may be unavailable or variable.[4] |
| Optimized SPE/QuEChERS | 40-80% | High | Physically removes interferences, improves sensitivity. | Requires method development and can be more time-consuming. |
| Isotope Dilution (IDMS) | >90% | Compensates fully | Considered the most accurate and robust method; corrects for all process variations.[15][19] | Requires availability and cost of a specific stable isotope-labeled standard.[16] |
References
-
Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Termopoli, V., & Trufelli, H. (2010). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 82(15), 6299–6306. [Link]
-
Abian, J., Carrascal, M., & Gallardo, O. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Journal of Proteomics, 96, 101–114. [Link]
-
Labcompare. (2021). LABTips: Handling 'Glitches' in the Environmental Matrix. Retrieved from [Link]
-
Vogl, J., & Pritzkow, W. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous solution. International Journal of Mass Spectrometry, 481, 116933. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
Blair, I. A. (2013). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Future Science OA, 5(4), 435–449. [Link]
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Africa Research Connect. (n.d.). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The essence of matrix effects for chromatographic assays. Retrieved from [Link]
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ResearchGate. (n.d.). Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. Retrieved from [Link]
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Bas-Agullo, C., et al. (2002). Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. Journal of Chromatography A, 947(2), 155-165. [Link]
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Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 16(8), 6812-6839. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
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ResearchGate. (2015). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. Retrieved from [Link]
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Islam, M. M., & Singh, M. (2023). Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science OA, 9(4), FSO876. [Link]
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Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 382-390. [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Li, H., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2056. [Link]
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ResearchGate. (n.d.). Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Retrieved from [Link]
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Le-Person, A., et al. (2021). Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater. Marine Pollution Bulletin, 173, 113032. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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Concha-Graña, E., et al. (2005). Fast determination of phenols in contaminated soils. Journal of Chromatography A, 1068(2), 215-221. [Link]
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Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC, 40(4), 154-158. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-Chloro-3,4-dimethylphenol Quantification
Introduction: The Imperative of Method Validation in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. 2-Chloro-3,4-dimethylphenol, a halogenated phenolic compound, can emerge as a process-related impurity or a degradation product. Its accurate quantification is critical, necessitating a rigorously validated analytical method. This guide provides an in-depth comparison and detailed protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of 2-Chloro-3,4-dimethylphenol, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The objective of such validation is to provide documented evidence that the analytical procedure is fit for its intended purpose.[3][4][5]
This document is designed for researchers, scientists, and drug development professionals, offering not just the "how" but the critical "why" behind each validation parameter and experimental choice.
Choosing the Right Tool: A Comparative Look at Analytical Techniques
While several techniques can be employed for the analysis of phenolic compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis. | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS). |
| Sample Derivatization | Not typically required for chromophoric compounds like 2-Chloro-3,4-dimethylphenol. | Often required to increase volatility and thermal stability. |
| Sensitivity | Generally high, especially with UV detection for aromatic compounds. | Can be very high, particularly with ECD for halogenated compounds or MS for high selectivity. |
| Throughput | Can be high with modern ultra-high-performance liquid chromatography (UHPLC) systems. | Can be lower due to longer run times and potential derivatization steps. |
| Strengths | Robust, versatile, and suitable for a wide range of compounds without derivatization. | Excellent for volatile and semi-volatile compounds; high sensitivity with specific detectors. |
| Limitations | Mobile phase consumption and disposal. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
For the purpose of this guide, we will focus on the validation of a reversed-phase HPLC method with UV detection. This choice is predicated on the inherent UV absorbance of 2-Chloro-3,4-dimethylphenol and the technique's robustness and common availability in quality control laboratories.[6][7][8][9]
The Validation Workflow: A Roadmap to a Reliable Method
A successful validation process follows a logical and systematic progression. The following diagram illustrates the key stages of analytical method validation.
Caption: A flowchart illustrating the sequential phases of analytical method validation.
Core Validation Parameters: Experimental Design and Acceptance Criteria
The following sections detail the experimental protocols for each key validation parameter, in accordance with ICH Q2(R1) guidelines.[1][2][3][4]
Specificity
Causality: Specificity demonstrates that the analytical method can accurately and specifically measure the analyte of interest without interference from other components that may be present in the sample matrix, such as impurities, degradants, or placebo components.[4]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the 2-Chloro-3,4-dimethylphenol reference standard.
-
Prepare a placebo solution (a mixture of all formulation components except the active pharmaceutical ingredient and the analyte).
-
Prepare a spiked sample by adding a known amount of the 2-Chloro-3,4-dimethylphenol reference standard to the placebo solution.
-
Subject the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
-
Chromatographic Analysis:
-
Inject and analyze each of the prepared solutions using the developed HPLC method.
-
-
Evaluation:
-
Compare the chromatograms. The chromatogram of the placebo should show no peak at the retention time of 2-Chloro-3,4-dimethylphenol.
-
The peak for 2-Chloro-3,4-dimethylphenol in the spiked sample should be well-resolved from any placebo peaks.
-
In the chromatograms of the stressed samples, the peak for 2-Chloro-3,4-dimethylphenol should be spectrally pure (if using a PDA detector) and well-resolved from any degradation products.
-
Linearity and Range
Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the response of the analytical method over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of the 2-Chloro-3,4-dimethylphenol reference standard to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Data Analysis:
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).
-
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
Example Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5.0 | 125,430 |
| 7.5 | 188,145 |
| 10.0 | 250,860 |
| 12.5 | 313,575 |
| 15.0 | 376,290 |
| Regression Analysis | Result |
| Correlation Coefficient (r) | 0.9998 |
| Coefficient of Determination (R²) | 0.9996 |
| Slope | 25,086 |
| Y-Intercept | 120 |
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by recovery studies, where a known amount of analyte is added to a placebo matrix and the percentage of the analyte recovered is calculated.
Experimental Protocol:
-
Sample Preparation: Prepare samples by spiking a placebo with 2-Chloro-3,4-dimethylphenol at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and determine the concentration of 2-Chloro-3,4-dimethylphenol in each.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Example Accuracy Data:
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 8.0 | 7.92 | 99.0% |
| 8.0 | 7.98 | 99.8% |
| 8.0 | 7.88 | 98.5% |
| Mean (80% level) | 99.1% | |
| 10.0 | 10.05 | 100.5% |
| 10.0 | 9.95 | 99.5% |
| 10.0 | 10.10 | 101.0% |
| Mean (100% level) | 100.3% | |
| 12.0 | 11.94 | 99.5% |
| 12.0 | 12.06 | 100.5% |
| 12.0 | 11.88 | 99.0% |
| Mean (120% level) | 99.7% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[4]
Experimental Protocols:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study with a different analyst, on a different day, and/or with a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not be more than 2.0%.
Example Precision Data:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Samples | 6 | 6 |
| Mean Concentration (µg/mL) | 10.02 | 10.05 |
| Standard Deviation | 0.08 | 0.10 |
| %RSD (Repeatability) | 0.80% | 1.00% |
| Overall Mean | \multicolumn{2}{c | }{10.035} |
| Overall Standard Deviation | \multicolumn{2}{c | }{0.095} |
| Overall %RSD (Intermediate Precision) | \multicolumn{2}{c | }{0.95%} |
Detection Limit (LOD) and Quantitation Limit (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on the standard deviation of the response and the slope):
-
Blank Analysis: Inject the blank solution (mobile phase or placebo) multiple times (e.g., 10 times) and determine the standard deviation of the peak area at the retention time of the analyte.
-
Slope Determination: Use the slope of the calibration curve from the linearity study.
-
Calculation:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S Where:
-
σ = the standard deviation of the response
-
S = the slope of the calibration curve
-
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution and a sample under each of the modified conditions.
-
Evaluate the impact on system suitability parameters (e.g., retention time, resolution, peak tailing) and the quantitative results.
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not significantly change.
System Suitability Testing: The Daily Check for Method Performance
Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis.[10][11][12]
Typical SST Parameters and Limits:
| Parameter | Purpose | Typical Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency. | N ≥ 2000 |
| Resolution (Rs) | Measures the separation between the analyte peak and the nearest eluting peak. | Rs ≥ 2.0 |
| %RSD of Peak Area | Measures the precision of replicate injections. | ≤ 2.0% for 5 or 6 injections |
Conclusion
The validation of an analytical method for the quantification of 2-Chloro-3,4-dimethylphenol is a comprehensive process that ensures the reliability, accuracy, and precision of the data generated. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of assurance in the method's performance can be achieved. Adherence to the principles outlined in the ICH Q2(R1) guidelines is paramount for regulatory acceptance and, most importantly, for ensuring the safety and quality of pharmaceutical products. This guide provides a robust framework for scientists to develop, validate, and implement analytical methods that are scientifically sound and fit for purpose.
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Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
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Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds . Philippine Journal of Science. [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Chlorodimethylphenol Isomers
Abstract
Chlorodimethylphenol isomers are pivotal intermediates in the synthesis of a wide array of commercial products, from antiseptics to pesticides.[1] Notably, 4-chloro-3,5-dimethylphenol (Chloroxylenol) is a widely used disinfectant and antiseptic agent.[1][2] The precise positioning of the chloro, hydroxyl, and methyl groups on the aromatic ring dictates the molecule's electronic and steric properties, leading to significant variations in chemical reactivity among isomers. This guide presents a comparative study of these isomers, offering both a theoretical framework for predicting reactivity and robust experimental protocols for empirical validation. We will focus on electrophilic aromatic substitution as a key benchmark for reactivity, providing researchers and drug development professionals with the foundational knowledge to optimize synthetic routes and predict reaction outcomes.
Theoretical Framework: Understanding Substituent Effects
The reactivity of a substituted phenol is governed by the interplay of electronic and steric effects imparted by its functional groups. In chlorodimethylphenol isomers, we must consider the directing influence of three distinct substituents: the hydroxyl group, two methyl groups, and a chlorine atom.
-
Hydroxyl Group (-OH): This is a powerful activating group that donates electron density to the aromatic ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions.[3][4]
-
Methyl Groups (-CH₃): These are weakly activating groups that donate electron density via an inductive effect and hyperconjugation, also directing electrophiles to ortho and para positions.[3][5]
-
Chloro Group (-Cl): Halogens present a unique case. They are deactivating due to their strong electron-withdrawing inductive effect, which lowers the overall reactivity of the ring. However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack at these positions.[3]
The net reactivity of an isomer is a cumulative function of these effects. The positions on the ring most susceptible to electrophilic attack will be those that are strongly activated by the hydroxyl and methyl groups and are sterically accessible. For instance, an isomer where the ortho and para positions relative to the -OH group are unhindered and not occupied by other groups will likely exhibit higher reactivity.
Experimental Design for Reactivity Comparison
To empirically compare the reactivity of chlorodimethylphenol isomers, we will employ a model electrophilic aromatic substitution (EAS) reaction: bromination . The rate of bromine consumption and the regioselectivity of the resulting products serve as excellent metrics for comparison.
The choice of solvent is critical. In aqueous or polar solvents, phenol ionizes to the highly reactive phenoxide ion, leading to rapid and often uncontrollable polybromination.[6] To ensure a controlled reaction that allows for meaningful kinetic comparison and favors mono-bromination, a non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) is employed.[7]
Workflow for Comparative Analysis
The following diagram outlines the comprehensive workflow for preparing, reacting, and analyzing the chlorodimethylphenol isomers.
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A Comparative Analysis of Antimicrobial Efficacy: 2-Chloro-3,4-dimethylphenol vs. 4-Chloro-3,5-dimethylphenol
Introduction
In the ongoing pursuit of novel and effective antimicrobial agents, the strategic modification of chemical structures plays a pivotal role. Phenolic compounds, in particular, have a long-standing history as disinfectants and antiseptics. The introduction of halogen and alkyl substituents to the phenol ring can significantly modulate their biological activity. This guide provides a detailed comparative analysis of two isomeric chlorinated dimethylphenols: 2-Chloro-3,4-dimethylphenol and 4-Chloro-3,5-dimethylphenol (commonly known as chloroxylenol or PCMX).
While 4-Chloro-3,5-dimethylphenol is a well-established, broad-spectrum antimicrobial agent used extensively in household and medical settings, its isomer, 2-Chloro-3,4-dimethylphenol, is a less-studied compound.[1][2][3] This guide will synthesize the available experimental data for 4-Chloro-3,5-dimethylphenol and leverage established principles of structure-activity relationships (SAR) to provide a scientifically grounded perspective on the anticipated antimicrobial profile of 2-Chloro-3,4-dimethylphenol. This comparative approach is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of how subtle changes in molecular architecture can profoundly impact antimicrobial efficacy.
Structural Distinction of the Isomers
The fundamental difference between these two compounds lies in the substitution pattern of the chlorine atom and two methyl groups on the phenol ring. This seemingly minor variation in structure can significantly influence the physicochemical properties of the molecules, such as lipophilicity, steric hindrance, and electronic distribution, which in turn dictate their interaction with microbial targets.
Caption: Chemical structures of the two isomers.
Antimicrobial Profile of 4-Chloro-3,5-dimethylphenol (Chloroxylenol)
4-Chloro-3,5-dimethylphenol is a potent antimicrobial agent with a broad spectrum of activity, though it is particularly effective against Gram-positive bacteria.[1][3][4] Its efficacy against a range of microorganisms has been documented in numerous studies. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for 4-Chloro-3,5-dimethylphenol against various bacteria and fungi. It is important to note that MIC values can vary depending on the specific strain and the testing methodology employed.
| Microorganism | Gram Stain/Type | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive | 32 | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 32 | [5] |
| Escherichia coli | Gram-negative | Varies | [6] |
| Pseudomonas aeruginosa | Gram-negative | Generally higher/less effective | [1][2][4] |
| Candida albicans | Fungal | Varies | [7] |
Note: The antimicrobial activity of chloroxylenol against E. coli and C. albicans is documented, but specific MIC values in µg/mL are not consistently reported across the reviewed literature. Some studies indicate that higher concentrations are often required for efficacy against Gram-negative bacteria like P. aeruginosa.[1][2][4]
Mechanism of Action: 4-Chloro-3,5-dimethylphenol
The primary mechanism of antimicrobial action for 4-Chloro-3,5-dimethylphenol involves the disruption of microbial cell membranes.[6] As a phenolic compound, its hydroxyl (-OH) group is crucial for its activity. The overall process can be summarized as follows:
-
Adsorption and Penetration: The lipophilic nature of the molecule, enhanced by the methyl groups, facilitates its partitioning into the lipid-rich cell membrane of the microorganism.
-
Membrane Disruption: The compound disrupts the membrane's structural integrity, leading to increased permeability.
-
Leakage of Intracellular Components: This disruption causes the leakage of essential intracellular components, such as ions and small molecules.
-
Enzyme Inactivation and Protein Denaturation: At higher concentrations, chloroxylenol can lead to the denaturation of essential cellular proteins and enzymes, further contributing to cell death.[3]
Caption: Proposed mechanism of action for 4-Chloro-3,5-dimethylphenol.
Theoretical Antimicrobial Profile of 2-Chloro-3,4-dimethylphenol: A Structure-Activity Relationship (SAR) Perspective
In the absence of direct experimental data for 2-Chloro-3,4-dimethylphenol, we can infer its likely antimicrobial activity based on established SAR principles for phenolic compounds.[8] The antimicrobial efficacy of these molecules is largely governed by their lipophilicity and the steric and electronic effects of their substituents.
-
Steric Hindrance: The positioning of the substituents around the hydroxyl group can impact its ability to interact with microbial targets. In 2-Chloro-3,4-dimethylphenol, the hydroxyl group is flanked by a chlorine atom at the ortho position. This may introduce some steric hindrance, potentially affecting its hydrogen-bonding capabilities, which are thought to be important for its interaction with the cell membrane. In contrast, the hydroxyl group in 4-Chloro-3,5-dimethylphenol is less sterically hindered by the adjacent methyl groups.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group, which can increase the acidity of the phenolic hydroxyl group. The position of this electron-withdrawing group influences the electronic distribution within the aromatic ring. The different substitution patterns of the two isomers will result in distinct electronic properties, which could modulate their reactivity and interaction with biological macromolecules.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To empirically determine and compare the antimicrobial efficacy of these two isomers, a standardized broth microdilution assay is recommended. This method allows for the quantitative determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
2-Chloro-3,4-dimethylphenol
-
4-Chloro-3,5-dimethylphenol
-
Appropriate solvent (e.g., dimethyl sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Bacterial or fungal cultures
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each test compound in a suitable solvent at a high concentration.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds. Include positive (inoculum only) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (visible growth). The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion
This comparative guide highlights the well-established antimicrobial properties of 4-Chloro-3,5-dimethylphenol (chloroxylenol) and provides a theoretical framework for understanding the potential efficacy of its lesser-known isomer, 2-Chloro-3,4-dimethylphenol. The available evidence confirms that 4-Chloro-3,5-dimethylphenol is a potent, broad-spectrum antimicrobial agent, particularly against Gram-positive bacteria, that functions by disrupting microbial cell membranes.
Based on structure-activity relationship principles, it is reasonable to predict that 2-Chloro-3,4-dimethylphenol also possesses antimicrobial properties. However, the different substitution pattern, specifically the presence of an ortho-chloro group, may influence its potency, potentially rendering it less active than the 4-chloro isomer due to steric effects.
This analysis underscores the critical need for empirical testing of 2-Chloro-3,4-dimethylphenol to validate these theoretical predictions and to fully elucidate its antimicrobial spectrum and mechanism of action. Such research would not only fill a significant knowledge gap but also contribute to a more comprehensive understanding of how isomeric variations in phenolic compounds can be harnessed for the development of new antimicrobial agents.
References
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The minimum inhibitory concentration values (MIC, µg/mL) of the compounds C1-C4, n = 3. (n.d.). ResearchGate. Retrieved from [Link]
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4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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4-Chloro-3,5-dimethylphenol. (n.d.). PubChem. Retrieved from [Link]
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The chemical structure of chloroxylenol by-products formed by the tested strain. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). ResearchGate. Retrieved from [Link]
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Effects of Anti-Pseudomonal Agents, Individually and in Combination, With or Without Clarithromycin, on Growth and Biofilm Formation by Antibiotic-Susceptible and -Resistant Strains of Pseudomonas aeruginosa, and the Impact of Exposure to Cigarette Smoke Condensate. (2022). MDPI. Retrieved from [Link]
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The antibacterial activity of chloroxylenol in combination with ethylenediaminetetra-acetic acid. (1976). National Center for Biotechnology Information. Retrieved from [Link]
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Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. (2022). MDPI. Retrieved from [Link]
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In Vitro Assessment of Antifungal and Antibiofilm Efficacy of Commercial Mouthwashes against Candida albicans. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms. (n.d.). Retrieved from [Link]
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Influence of subinhibitory concentrations of NH125 on biofilm formation & virulence factors of Staphylococcus aureus. (2017). National Center for Biotechnology Information. Retrieved from [Link]
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Liverpool Epidemic Strain Isolates of Pseudomonas aeruginosa Display High Levels of Antimicrobial Resistance during Both Planktonic and Biofilm Growth. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Antibacterial activity of chloroxylenol and thymol against pathogenic bacteria isolated from under long nails. (2020). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2022). MDPI. Retrieved from [Link]
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A Guide to Inter-Laboratory Comparison of 2-Chloro-3,4-dimethylphenol Analysis
This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Chloro-3,4-dimethylphenol, a compound of interest in environmental monitoring and as a potential impurity in pharmaceutical and chemical manufacturing. Recognizing the critical need for reliable and reproducible analytical data, this document is structured as a simulated inter-laboratory comparison study. It offers a framework for laboratories to assess and compare their performance, understand the nuances of different analytical techniques, and ultimately, improve the accuracy and consistency of their results.
The core of this guide is a hypothetical inter-laboratory study involving a cohort of laboratories utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 2-Chloro-3,4-dimethylphenol in a prepared water matrix. By presenting detailed experimental protocols, comparative performance data, and a discussion of the underlying scientific principles, this guide serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Analytical Precision
2-Chloro-3,4-dimethylphenol is a halogenated phenolic compound whose presence in various matrices requires sensitive and accurate detection. Inconsistencies in analytical results between laboratories can lead to significant challenges in regulatory compliance, product quality assessment, and environmental risk evaluation. Inter-laboratory comparison studies, also known as proficiency testing, are essential tools for evaluating and improving the quality and comparability of measurement results among different laboratories.[1][2][3] This guide simulates such a study to highlight the critical parameters and expected outcomes when analyzing this specific analyte.
Hypothetical Inter-Laboratory Study Design
This section outlines the design of a simulated inter-laboratory study for the analysis of 2-Chloro-3,4-dimethylphenol.
Objective: To assess the performance of participating laboratories in quantifying 2-Chloro-3,4-dimethylphenol in a standardized water sample and to compare the efficacy of GC-MS and HPLC methods.
Participants: A group of anonymous laboratories with expertise in trace organic analysis.
Test Material: A certified reference material of 2-Chloro-3,4-dimethylphenol was used to prepare a spiked water sample. The sample was stabilized and distributed to all participating laboratories.
Methodologies: Participants were instructed to use their in-house validated GC-MS or HPLC methods. This approach allows for a realistic comparison of the methods as they are routinely applied.
Data Reporting: Laboratories were required to report their quantitative results, along with key method validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy (recovery), and precision (repeatability).
Statistical Analysis: The collected data was statistically analyzed to determine the consensus value, laboratory performance (z-scores), and to compare the overall performance of the two analytical techniques.
Caption: Workflow of the hypothetical inter-laboratory comparison study.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision that impacts the quality and reliability of the data. Both GC-MS and HPLC are powerful techniques for the analysis of phenolic compounds, but they operate on different principles, leading to variations in performance.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and semi-volatile compounds like 2-Chloro-3,4-dimethylphenol. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it a robust and widely used method.[4][5]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For phenolic compounds, reversed-phase HPLC is commonly employed.[6][7][8][9] The choice of column and mobile phase composition is crucial for achieving good separation, especially for isomers.
The following table summarizes the expected performance characteristics for the analysis of 2-Chloro-3,4-dimethylphenol and its isomers based on validated methods for similar compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity and partitioning, with UV or MS detection. |
| Limit of Detection (LOD) | Low ng/L to µg/L range | ng/L to µg/L range |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range | ng/L to µg/L range |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 |
| Accuracy (Recovery) | 70-120% | 80-110% |
| Precision (%RSD) | < 15% | < 15% |
| Sample Derivatization | May be required to improve volatility and peak shape.[10] | Generally not required. |
| Strengths | High specificity and sensitivity, excellent for complex matrices. | Versatile, suitable for a wide range of compounds, including non-volatile ones. |
| Limitations | May require derivatization, not suitable for thermolabile compounds. | Resolution of isomers can be challenging, potential for matrix interference. |
Experimental Protocols
Detailed and well-documented experimental protocols are the foundation of reproducible scientific research. The following sections provide step-by-step methodologies for the analysis of 2-Chloro-3,4-dimethylphenol using GC-MS and HPLC.
GC-MS Analysis Protocol
This protocol is based on established methods for the analysis of chlorophenols in water.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction):
- To a 1 L water sample, add a suitable internal standard.
- Adjust the pH of the sample to ≤ 2 with a suitable acid.
- Extract the sample three times with 60 mL of dichloromethane in a separatory funnel.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization (Optional but Recommended):
- To the 1 mL extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS).
- Heat the mixture at 70°C for 30 minutes.
- Allow the sample to cool to room temperature before injection.
3. GC-MS Conditions:
- Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injector: Splitless mode at 250°C.
- Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Sample [label="1 L Water Sample"];
Add_IS [label="Add Internal Standard"];
Adjust_pH [label="Adjust pH to <= 2"];
LLE [label="Liquid-Liquid Extraction\n(Dichloromethane)"];
Dry_Extract [label="Dry Extract\n(Sodium Sulfate)"];
Concentrate [label="Concentrate to 1 mL"];
Derivatize [label="Derivatization (Optional)"];
GCMS_Analysis [label="GC-MS Analysis"];
Sample -> Add_IS -> Adjust_pH -> LLE -> Dry_Extract -> Concentrate -> Derivatize -> GCMS_Analysis;
}
Caption: Workflow for GC-MS analysis of 2-Chloro-3,4-dimethylphenol.
HPLC Analysis Protocol
This protocol is adapted from established methods for the analysis of phenolic compounds.[6][7][11][8][9]
1. Sample Preparation (Solid-Phase Extraction):
- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Load the 1 L water sample onto the cartridge at a flow rate of 5-10 mL/min.
- Wash the cartridge with deionized water to remove interferences.
- Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC-UV/DAD Conditions:
- Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.[6]
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting condition could be 40:60 (Acetonitrile:Water).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV/Diode Array Detector at the wavelength of maximum absorbance for 2-Chloro-3,4-dimethylphenol.
- Injection Volume: 20 µL.
Sample [label="1 L Water Sample"];
SPE_Condition [label="Condition C18 SPE Cartridge"];
Load_Sample [label="Load Sample onto Cartridge"];
Wash_Cartridge [label="Wash Cartridge"];
Elute_Analyte [label="Elute Analyte"];
Evaporate_Reconstitute [label="Evaporate & Reconstitute"];
HPLC_Analysis [label="HPLC-UV/DAD Analysis"];
Sample -> SPE_Condition -> Load_Sample -> Wash_Cartridge -> Elute_Analyte -> Evaporate_Reconstitute -> HPLC_Analysis;
}
Caption: Workflow for HPLC analysis of 2-Chloro-3,4-dimethylphenol.
Discussion and Interpretation of Results
In a real inter-laboratory study, the results would be compiled and analyzed to provide each laboratory with a performance assessment. The z-score is a common metric used for this purpose, indicating how far a laboratory's result deviates from the consensus value. A z-score between -2 and 2 is generally considered satisfactory.[12]
The comparison of results from GC-MS and HPLC methods would likely reveal that both are capable of accurately quantifying 2-Chloro-3,4-dimethylphenol. However, GC-MS may offer superior specificity, especially in complex matrices, due to the mass spectral data it provides. HPLC, on the other hand, might be preferred for its simplicity, as it often does not require a derivatization step. The choice between the two will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation.
Conclusion
This guide has presented a framework for an inter-laboratory comparison of 2-Chloro-3,4-dimethylphenol analysis, highlighting the key aspects of study design, analytical methodologies, and data interpretation. By engaging in such comparative exercises, laboratories can gain valuable insights into their performance, identify areas for improvement, and contribute to the overall enhancement of analytical data quality in the scientific community. The provided protocols for GC-MS and HPLC analysis serve as a practical starting point for laboratories looking to develop or refine their methods for this and other similar compounds.
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Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2014). Results of an interlaboratory comparison of analytical methods for contaminants of emerging concern in water. Analytical Chemistry, 86(3), 1667–1675. [Link]
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U.S. Environmental Protection Agency. (2014). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. [Link]
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Test Veritas. (n.d.). Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters. Retrieved from [Link]
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Fapas. (n.d.). Volatile Organic Carbons in Waste Water Proficiency Test. Retrieved from [Link]
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Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2014). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. ResearchGate. [Link]
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Scientific Laboratory Supplies. (n.d.). 4-Chloro-3-methylphenol, analytical standard. Retrieved from [Link]
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Institute for Occupational Safety and Health of the German Social Accident Insurance. (n.d.). Proficiency testing scheme for volatile organic compounds (VOC) with thermal desorption. Retrieved from [Link]
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LANXESS. (2015, July). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link]
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Vlase, L., Pătruț, F., & Muntean, D. (2011). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. PubMed. [Link]
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Vlase, L., Pătruț, F., & Muntean, D. (2011). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. ResearchGate. [Link]
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Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
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Gallo, P., Fares, C., & Vinci, G. (2022). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Beverages, 8(3), 59. [Link]
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Maczynski, M., & Skrzecz, A. (1987). 4-Chloro-3-methylphenol. Solubility Data Series, 28, 233-234. [Link]
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Cancho, B., Ventura, F., & Galceran, M. T. (2000). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Journal of Chromatography A, 896(1-2), 247-260. [Link]
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Cancho, B., Ventura, F., & Galceran, M. T. (2000). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 402(5), 1837-1849. [Link]
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Jitaru, P. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
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Chemetrix. (n.d.). GC and GC/MS. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-Chloro-3,4-dimethylphenol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of 2-Chloro-3,4-dimethylphenol and its structural analogs. It is designed to offer a clear, data-driven perspective for professionals engaged in antimicrobial, antioxidant, and cytotoxic research. While specific experimental data for 2-Chloro-3,4-dimethylphenol is limited in publicly accessible literature, this guide leverages extensive data on its well-studied isomer, 4-Chloro-3,5-dimethylphenol (Chloroxylenol or PCMX) , to draw scientifically grounded comparisons and discuss structure-activity relationships.
Introduction: The Versatile World of Phenols
Phenolic compounds, characterized by a hydroxyl group (-OH) attached to an aromatic ring, are a cornerstone of medicinal and materials chemistry. Their structural diversity gives rise to a vast spectrum of biological activities, including potent antimicrobial, antioxidant, and cytotoxic effects. The efficacy of a phenolic compound is not merely determined by the presence of the hydroxyl group but is profoundly influenced by the nature, number, and position of other substituents on the aromatic ring. This guide delves into the nuanced world of substituted phenols, focusing on how chlorination and methylation impact their biological profiles, with a specific lens on 2-Chloro-3,4-dimethylphenol and its comparators.
Profile of a Chlorinated Xylenol: 2-Chloro-3,4-dimethylphenol
2-Chloro-3,4-dimethylphenol is a halogenated derivative of 3,4-dimethylphenol (3,4-xylenol). Its structure combines a chlorine atom and two methyl groups on the phenol backbone. These substitutions are critical as they modulate the compound's lipophilicity, electronic properties, and steric hindrance, all of which dictate its interaction with biological targets.
-
Chemical Structure: C₈H₉ClO[1]
-
Key Features:
-
Phenolic Hydroxyl Group: The primary site for antioxidant activity and interaction with biological membranes and proteins.
-
Chlorine Atom: Increases lipophilicity, which can enhance membrane permeability. It is an electron-withdrawing group, which can influence the acidity of the hydroxyl proton.
-
Two Methyl Groups: These electron-donating groups also increase lipophilicity and can influence the redox potential and steric interactions of the molecule.
-
Due to the scarcity of direct studies on the 2-chloro isomer, we will heavily reference its commercially significant and thoroughly researched isomer, 4-Chloro-3,5-dimethylphenol (PCMX) . PCMX is the active ingredient in many antiseptic and disinfectant products, such as Dettol, making it an excellent benchmark for understanding the potential activities of related chlorinated xylenols.[2][3][4][5]
Comparative Biological Activity
The biological activity of phenols is a direct consequence of their chemical structure. The interplay between the hydroxyl group and various ring substituents dictates their potency and mechanism of action.
Phenolic compounds exert their antimicrobial effects primarily by disrupting the microbial cell membrane.[6][7] This disruption leads to increased permeability, leakage of intracellular contents, and inhibition of essential membrane-bound enzymes, ultimately causing cell death.[4][8]
Mechanism of Action: The lipophilic nature of chlorinated and alkylated phenols allows them to partition into the lipid bilayer of bacterial cell membranes. The hydroxyl group is thought to bind to proteins within the membrane, disrupting its structure and function.[8] At higher concentrations, phenols can cause coagulation of cytoplasmic proteins and nucleic acids.[8]
Structure-Activity Relationship (SAR):
-
Alkylation: Adding alkyl groups (like methyl) to the phenol ring generally increases antimicrobial potency up to a certain chain length. This is attributed to an increase in lipid solubility, facilitating membrane penetration.[9]
-
Halogenation: Introducing halogen atoms (like chlorine) significantly enhances antimicrobial activity. This is also linked to increased lipophilicity and alteration of the electronic properties of the phenol.[7] PCMX, for instance, is highly effective against Gram-positive bacteria.[5][10]
-
Position of Substituents: The relative positions of the hydroxyl, chloro, and methyl groups are crucial. For instance, the activity of thymol derivatives is influenced by the position of alkyl groups.[9][11]
Comparative Data: While specific MIC (Minimum Inhibitory Concentration) values for 2-Chloro-3,4-dimethylphenol are not readily available, we can compare related compounds to infer its potential efficacy. PCMX shows strong activity, particularly against Gram-positive organisms like Staphylococcus aureus.[10]
| Compound | Class | General Antimicrobial Potency | Key Structural Features |
| Phenol | Base Phenol | Baseline activity | Unsubstituted ring |
| p-Cresol | Alkylated Phenol | > Phenol | Single methyl group |
| Thymol | Natural Phenol | High | Isopropyl and methyl groups |
| PCMX (4-Chloro-3,5-dimethylphenol) | Chlorinated Xylenol | >> Phenol | Chlorine and two methyl groups |
| 2,4-Dichlorophenol | Dichlorinated Phenol | High | Two chlorine atoms |
This table represents general trends in antimicrobial activity. Specific potency varies significantly with the microbial species tested.
The antioxidant action of phenols stems from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions.
Mechanism of Action: The primary mechanism is Hydrogen Atom Transfer (HAT). The stability of the resulting phenoxyl radical is key to the antioxidant capacity. Electron-donating groups (like -CH₃) can stabilize this radical through resonance and inductive effects, enhancing antioxidant activity. Conversely, electron-withdrawing groups (like -Cl) can decrease this stability.
Structure-Activity Relationship (SAR):
-
Number of Hydroxyl Groups: More -OH groups generally lead to higher antioxidant activity.
-
Electron-Donating Groups (-CH₃, -OCH₃): These groups increase the electron density on the aromatic ring, making the O-H bond weaker and facilitating hydrogen donation. This generally increases antioxidant power.[12]
-
Electron-Withdrawing Groups (-Cl, -NO₂): These groups pull electron density away from the ring, strengthening the O-H bond and typically reducing antioxidant capacity.[12]
-
Steric Hindrance: Bulky groups near the hydroxyl group can sometimes enhance the stability of the phenoxyl radical, but may also hinder its ability to react with free radicals.
Comparative Data: Based on SAR principles, 2-Chloro-3,4-dimethylphenol would be expected to have moderate antioxidant activity. The two electron-donating methyl groups would enhance its capacity, while the electron-withdrawing chlorine atom would likely diminish it compared to its non-chlorinated parent, 3,4-dimethylphenol.
| Compound | Key Substituents | Expected Relative Antioxidant Capacity |
| 3,4-Dimethylphenol | Two -CH₃ groups | High |
| 2-Chloro-3,4-dimethylphenol | Two -CH₃, one -Cl | Moderate |
| 4-Chlorophenol | One -Cl group | Low |
| Phenol | None | Baseline |
| 2,6-Dimethylphenol | Two -CH₃ groups | High[13] |
| Trolox (Vitamin E analog) | Chromanol ring | Very High (Reference Standard) |
This table is based on established structure-activity relationships.[12][14] Experimental validation is required for precise comparison.
The cytotoxicity of phenols is a critical parameter, especially in drug development. The same mechanisms that kill microbes—membrane disruption and protein denaturation—can also damage mammalian cells. Cytotoxicity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[15]
Structure-Activity Relationship (SAR): Cytotoxicity often correlates with the lipophilicity of the compound. Increased chlorination and alkylation, which enhance antimicrobial activity by increasing lipid solubility, can also lead to higher cytotoxicity.[16][17] The toxicity of chlorophenols generally increases with the degree of chlorination.[16]
Comparative Data: Studies on various chlorophenols have shown a clear dose-dependent cytotoxic effect on different cell lines.[16][17] It is reasonable to predict that 2-Chloro-3,4-dimethylphenol would exhibit significant cytotoxicity, likely higher than its non-chlorinated counterpart, 3,4-dimethylphenol, due to the presence of the chlorine atom.
| Compound | Class | General Cytotoxicity Trend |
| Phenol | Base Phenol | Baseline |
| 3,4-Dimethylphenol | Dimethylated Phenol | Moderate |
| PCMX (4-Chloro-3,5-dimethylphenol) | Chlorinated Xylenol | Moderate to High |
| Pentachlorophenol (PCP) | Polychlorinated Phenol | Very High[16] |
Cytotoxicity is highly dependent on the cell line and exposure time. The values in this table represent general trends.
Standardized Experimental Protocols
To ensure reproducibility and comparability of data, standardized assays are essential. Below are the fundamental workflows for the key experiments discussed.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 2-Chloro-3,4-dimethylphenol) in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
This colorimetric assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Step-by-Step Methodology:
-
Solutions: Prepare a stock solution of DPPH in methanol or ethanol (typically ~0.1 mM). Prepare a range of concentrations of the test compound. Trolox is often used as a positive control.
-
Reaction: In a 96-well plate, add a small volume of each compound concentration to the wells. Then, add the DPPH solution to initiate the reaction.[18]
-
Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader. The purple color of the DPPH radical fades as it is scavenged.
-
Calculation: Calculate the percentage of radical scavenging activity. Plot the inhibition percentage against the compound concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
This assay assesses cell metabolic activity as a proxy for cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HeLa or L929 cells) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at approximately 570 nm.
-
Calculation: Express the results as a percentage of the viability of the untreated control cells and calculate the IC₅₀ value (the concentration that reduces cell viability by 50%).
Conclusion and Future Directions
The biological profile of 2-Chloro-3,4-dimethylphenol, inferred from the extensive data on its isomer PCMX and established structure-activity relationships, positions it as a potentially potent antimicrobial agent with moderate antioxidant capacity and significant cytotoxicity. The combination of a chlorine atom and two methyl groups on the phenol ring is a classic strategy for enhancing antimicrobial efficacy by increasing lipophilicity and facilitating membrane disruption.
For researchers in drug development, this class of compounds represents a double-edged sword. While their potent bactericidal properties are valuable, their concurrent cytotoxicity necessitates careful consideration and potential structural modification to improve their therapeutic index. Future research should focus on obtaining direct experimental data for 2-Chloro-3,4-dimethylphenol to confirm these predictions. Comparative studies using standardized protocols against a broad panel of microbes and cell lines will be crucial to fully elucidate its therapeutic potential and risks.
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Chloroxylenol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Chemistry. [Link]
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DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules. [Link]
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Chloroxylenol, PCMX. Zancheng Life Sciences. [Link]
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Antibacterial activity of chloroxylenol and thymol against pathogenic bacteria isolated from under long nails. European Review for Medical and Pharmacological Sciences. [Link]
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Quantitative structure activity relationship and toxicity mechanisms of chlorophenols on cells in vitro. ResearchGate. [Link]
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DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules. [Link]
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Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. ResearchGate. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. ResearchGate. [Link]
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Quantitative Structure Activity Relationship and Toxicity Mechanisms of Chlorophenols on Cells in Vitro. AMiner. [Link]
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DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Semantic Scholar. [Link]
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2-Chloro-3,4-dimethylphenol. PubChem. [Link]
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DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]
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Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. International Journal of Molecular Sciences. [Link]
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Quantitative Structure Activity Relationships of Chlorinated Alicyclic Compounds. Defense Technical Information Center. [Link]
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STUDIES ON CHLORINATION OF SOME XyLENOLS & TAR ACIDS FROM LOW TEMPERATURE TAR. CORE. [Link]
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Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. MDPI. [Link]
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[New promising antioxidants based on 2,6-dimethylphenol]. PubMed. [Link]
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4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology. [Link]
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A Comparative Toxicological Guide: 2-Chloro-3,4-dimethylphenol in the Context of Chlorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profile of 2-Chloro-3,4-dimethylphenol against other common chlorophenols. By examining structure-toxicity relationships, mechanisms of action, and key toxicological endpoints, this document serves as a technical resource for assessing the potential hazards and guiding experimental design.
Introduction: The Spectrum of Chlorophenol Toxicity
Chlorophenols are a class of aromatic organic compounds used as intermediates in the synthesis of dyes, pesticides, pharmaceuticals, and biocides.[1] Their introduction into the environment, whether through industrial discharge or as degradation products of more complex molecules, raises significant public health concerns.[1] The toxicity of a specific chlorophenol is profoundly influenced by the number and position of chlorine atoms on the phenol ring, which alters its physicochemical properties and biological reactivity.
This guide focuses on 2-Chloro-3,4-dimethylphenol, a disubstituted phenol, and places its toxicological profile in context with a range of other chlorophenols, from mono- to dichlorinated congeners. Understanding these differences is critical for risk assessment and the development of safer chemical alternatives.
Section 1: Physicochemical Properties and Toxicokinetics
The biological activity of a xenobiotic begins with its absorption, distribution, metabolism, and excretion (ADME), processes governed by its physicochemical properties. Properties such as the octanol-water partition coefficient (log Kₒw) and acid dissociation constant (pKa) are key determinants of a chlorophenol's fate in the body.
Generally, an increase in chlorination leads to higher lipophilicity (higher log Kₒw), which can enhance absorption across biological membranes and increase protein binding, potentially leading to longer biological half-lives.[2] However, the presence of methyl groups, as in 2-Chloro-3,4-dimethylphenol, also influences these parameters.
Table 1: Comparative Physicochemical Properties of Selected Phenols
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Log Kₒw (Octanol-Water) |
|---|---|---|---|---|
| 2-Chloro-3,4-dimethylphenol | 10283-15-5 | C₈H₉ClO | 156.61 | 2.9 (estimated)[3] |
| 3,4-Dimethylphenol (3,4-Xylenol) | 95-65-8 | C₈H₁₀O | 122.17 | 2.4 |
| 2-Chlorophenol | 95-57-8 | C₆H₅ClO | 128.56 | 2.15 |
| 2,4-Dichlorophenol | 120-83-2 | C₆H₄Cl₂O | 163.00 | 3.06 |
| 3,4-Dichlorophenol | 95-77-2 | C₆H₄Cl₂O | 163.00 | 3.33[4] |
Metabolically, chlorophenols are primarily detoxified in the liver through Phase II conjugation reactions, namely glucuronidation and sulfation, to form water-soluble metabolites that are readily excreted in the urine.[2] However, a competing Phase I metabolic pathway, mediated by cytochrome P-450 enzymes, can lead to bioactivation and the formation of toxic reactive intermediates.
Section 2: Comparative Acute and Chronic Toxicity
Hazard Profile of 2-Chloro-3,4-dimethylphenol: According to notifications to the European Chemicals Agency (ECHA), 2-Chloro-3,4-dimethylphenol is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) .[3] This indicates a high potential for local corrosive effects upon direct contact.
To contextualize this, we can compare it with its non-chlorinated parent compound, 3,4-dimethylphenol, and other dichlorophenols. 3,4-Dimethylphenol is also classified as toxic if swallowed or in contact with skin and causes severe skin burns.[5][6] The addition of a chlorine atom is unlikely to decrease this corrosive potential.
Table 2: Comparative Acute Oral Toxicity (LD₅₀) in Rodents
| Compound | Species | LD₅₀ (mg/kg body weight) | Key Observations & References |
|---|---|---|---|
| 2-Chloro-3,4-dimethylphenol | Data not available | Data not available | Classified as causing severe skin burns and eye damage.[3] |
| 3,4-Dimethylphenol (3,4-Xylenol) | Rat (Oral) | 727 | Toxic if swallowed.[6] |
| 2,4-Dichlorophenol (2,4-DCP) | Rat (Oral) | 580 - 4500 (range) | Signs include ataxia, tremors, and depression.[7] |
| 3,4-Dichlorophenol | Mouse (Oral) | 1685 | Moderately toxic.[4] |
| 3,5-Dichlorophenol | Mouse (Oral) | 2389 (female), 2643 (male) | Lower acute toxicity compared to other isomers.[8] |
| 4-Chloro-3,5-dimethylphenol (PCMX) | Rat (Oral) | 3830 | Lower acute toxicity compared to 3,4-dimethylphenol.[9] |
Systemic and Long-Term Effects: Across the class, the liver and nervous system are well-established targets of chlorophenol toxicity.[1] Animal studies on compounds like 2,4-DCP have shown effects such as increased liver weight and neurotoxic signs including lethargy and tremors.[1][2] Chronic exposure to some chlorophenols is also linked to kidney damage and impacts on the immune and reproductive systems.[10][11] For instance, 2,4-DCP has been shown to modulate the immune response in rats.[10]
Section 3: Mechanisms of Toxicity
The toxic effects of chlorophenols are driven by several underlying mechanisms, primarily related to cellular energy disruption and oxidative stress.
1. Uncoupling of Oxidative Phosphorylation: A primary mechanism for many phenolic compounds is the uncoupling of oxidative phosphorylation in mitochondria. By shuttling protons across the inner mitochondrial membrane, they dissipate the proton gradient required for ATP synthesis. This leads to a rapid depletion of cellular energy and can cause hyperthermia, a classic sign of phenol poisoning. The efficiency of uncoupling generally increases with the lipophilicity and acidity of the chlorophenol.
2. Metabolic Bioactivation and Oxidative Stress: While conjugation is a detoxification pathway, cytochrome P-450 enzymes can oxidize chlorophenols to form highly reactive intermediates like semiquinones and quinones. These electrophilic species can cause toxicity through two main routes:
-
Covalent Binding: They can form adducts with cellular macromolecules like proteins and DNA, disrupting their function and potentially leading to mutagenicity.
-
Redox Cycling: Semiquinones can be reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) back to hydroquinones, a process that consumes oxygen and generates superoxide radicals (O₂⁻). This redox cycling creates a state of oxidative stress, leading to lipid peroxidation, membrane damage, and apoptosis.
The substitution pattern on the phenol ring dictates the susceptibility to this bioactivation. The presence of methyl groups on 2-Chloro-3,4-dimethylphenol may influence its metabolism by either providing additional sites for oxidation or sterically hindering the formation of certain reactive intermediates.
Section 4: Experimental Protocols for Toxicological Assessment
To ensure data integrity and reproducibility, standardized protocols are essential. Below are representative workflows for assessing the in vitro and in vivo toxicity of a compound like 2-Chloro-3,4-dimethylphenol.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which a substance reduces the viability of a cultured cell line by 50% (IC₅₀). The MTT assay measures the metabolic activity of mitochondria, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cells, Balb/c 3T3 fibroblasts) into a 96-well microplate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 2-Chloro-3,4-dimethylphenol in a suitable solvent (e.g., DMSO). Create a serial dilution series in culture medium to achieve the desired final test concentrations. Ensure the final solvent concentration is non-toxic (typically ≤0.5%).
-
Exposure: Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Acute Oral Toxicity Assessment (Up-and-Down Procedure)
This protocol, based on OECD Test Guideline 425, is a method for determining the acute oral LD₅₀ while minimizing animal usage.
Methodology:
-
Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats, 8-12 weeks old). Acclimatize animals for at least 5 days.
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The volume administered should be based on the animal's body weight.
-
Limit Test (Optional): Dose a single animal at a limit dose of 2000 mg/kg. If this animal survives, and two additional animals also survive at this dose, the LD₅₀ is considered to be >2000 mg/kg and the main study is not required.
-
Main Study Dosing:
-
Dose one animal at a starting dose just below the best estimate of the LD₅₀.
-
If the animal survives, the next animal is dosed at a higher level (using a fixed dose progression factor, e.g., 3.2x).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Termination and Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the sequence of survival and death outcomes.
Section 5: Synthesis and Conclusion
The toxicological profile of 2-Chloro-3,4-dimethylphenol, while not fully characterized with quantitative data like an LD₅₀, can be inferred from its chemical structure and the established principles of chlorophenol toxicology.
-
High Corrosivity: Its classification as a substance causing severe skin burns and eye damage is a primary concern, aligning it with its parent compound, 3,4-dimethylphenol.[3] This suggests that handling precautions are paramount.
-
Moderate Systemic Toxicity (Predicted): Based on the oral LD₅₀ of 3,4-dimethylphenol (727 mg/kg in rats) and other dichlorophenols, 2-Chloro-3,4-dimethylphenol is likely to be moderately toxic via the oral route.[6] The interplay between the chlorine atom (which can increase lipophilicity and reactivity) and the methyl groups (which can influence metabolism) makes precise prediction difficult without experimental data.
-
Mechanism of Action: It is expected to share the core toxic mechanisms of other chlorophenols, including uncoupling of oxidative phosphorylation and the potential for metabolic activation leading to oxidative stress.[1] The liver and nervous system are probable target organs for systemic toxicity.
Future Research: To fully elucidate the toxicological profile of 2-Chloro-3,4-dimethylphenol, further research is warranted. Key data gaps include:
-
Determination of acute oral, dermal, and inhalation LD₅₀ values.
-
In vitro studies to determine its potential for genotoxicity and mutagenicity.
-
Repeated dose studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Metabolic studies to identify its specific metabolites and assess its potential for bioactivation.
By systematically comparing its properties and known hazards with those of well-studied chlorophenols, researchers can make more informed decisions regarding its handling, application, and potential for substitution.
References
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U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. Retrieved from [Link]
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Australian Government Department of Health. (2022). Phenol, 2,4-dichloro-: Evaluation statement. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7258, 3,4-Dichlorophenol. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services. Retrieved from [Link]
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Exon, J. H., & Koller, L. D. (1985). Toxicologic, pathologic, and immunotoxic effects of 2,4-dichlorophenol in rats. Journal of Toxicology and Environmental Health, 15(5), 575-592. Retrieved from [Link]
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He, Y., et al. (2011). Combined toxicity of three chlorophenols 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol to Daphnia magna. Journal of Environmental Monitoring, 13(4), 993-999. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). 2,4-DICHLOROPHENOL HAZARD SUMMARY. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dichlorophenol. Retrieved from [Link]
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Borzelleca, J. F., Hayes, J. R., Condie, L. W., & Egle, J. L. (1985). Acute and subchronic toxicity of 2,4-dichlorophenol in CD-1 mice. Fundamental and Applied Toxicology, 5(3), 478-486. Retrieved from [Link]
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Borzelleca, J. F., Hayes, J. R., Condie, L. W., & Egle, J. L. (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology Letters, 29(1), 39-42. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorophenols - Health Effects. NCBI Bookshelf. Retrieved from [Link]
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LookChem. (n.d.). 3,4-Dichlorophenol 95-77-2 wiki. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3,4-xylenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247338, 2-Chloro-3,4-dimethylphenol. Retrieved from [Link]
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American Cleaning Institute. (2014). Comments on Chloroxylenol. Retrieved from [Link]
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T3DB. (n.d.). Material Safety Data Sheet 3,4-Dichlorophenol, 99%. Retrieved from [Link]
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DTIC. (1995). Quantitative Structure Activity Relationships of Chlorinated Alicyclic Compounds. Retrieved from [Link]
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Australian Government Department of Health. (2022). Chlorocresol and chloroxylenol: Evaluation statement. Retrieved from [Link]
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CPAChem. (2023). Safety data sheet for 2,4-Dimethylphenol. Retrieved from [Link]
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Australian Government Department of Health. (2019). Xylenols: Human health tier II assessment. Retrieved from [Link]
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Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). 2,4-Dimethylphenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal GC Column for Chlorodimethylphenol Isomer Separation
Chlorodimethylphenols, including their various isomers like 4-chloro-3,5-dimethylphenol (PCMX), are widely used as potent disinfectants and preservatives in pharmaceutical formulations, cosmetics, and industrial products. Due to the subtle differences in the substitution patterns on the phenol ring, these isomers often possess nearly identical boiling points and similar polarities, presenting a significant analytical challenge for quality control, impurity profiling, and environmental monitoring. Achieving baseline separation is critical for accurate quantification and toxicological assessment.
This guide provides an in-depth comparison of different Gas Chromatography (GC) capillary columns for the separation of chlorodimethylphenol isomers. We will delve into the mechanistic principles of stationary phase selection, compare the performance of key column chemistries with supporting data, and provide robust experimental protocols to empower researchers in developing and validating their analytical methods.
The Core Challenge: Overcoming Isomeric Co-elution
The separation of isomers by GC is governed by the differential partitioning of analytes between the gaseous mobile phase and the liquid stationary phase coated on the column's inner wall.[1] For positional isomers like chlorodimethylphenols, which have very similar vapor pressures, the dominant separation mechanism becomes the specific interactions between the analytes and the stationary phase. The choice of stationary phase is therefore the most critical factor in achieving resolution.
The primary principle guiding this choice is "like dissolves like." The polarity of the stationary phase must be strategically matched to exploit the subtle differences in the polarity and hydrogen-bonding capabilities of the isomers.
Comparative Analysis of GC Column Stationary Phases
We will compare three classes of stationary phases: non-polar, polar, and intermediate-polarity.
-
Non-Polar Columns: The (5%-Phenyl)-methylpolysiloxane Phase (e.g., DB-5ms, TG-5MS)
These columns are the workhorses of many GC labs. The stationary phase is predominantly dimethylpolysiloxane with a small (5%) incorporation of phenyl groups. Separation on these columns is based primarily on differences in analyte boiling points, following Raoult's law. While chlorodimethylphenol isomers have very close boiling points, the slight differences, combined with weak dispersive (van der Waals) interactions, can sometimes be sufficient for separation.
Performance Insights:
-
Selectivity: Primarily separates based on boiling point. Isomers with a more exposed chlorine or hydroxyl group may interact slightly more with the phenyl groups, influencing elution order.
-
Advantages: These columns are highly robust, exhibit low bleed (especially the "ms" versions), and have high maximum operating temperatures (up to 350 °C), making them excellent for "bake-out" procedures to remove contaminants.[2]
-
Limitations: May fail to resolve isomers with nearly identical boiling points. Phenolic compounds, being acidic, can exhibit peak tailing on these phases if the column is not sufficiently inert.
-
-
Polar Columns: The Polyethylene Glycol (PEG) Phase (e.g., DB-WAX, ZB-WAX)
Commonly known as WAX columns, these phases are highly polar due to the repeating ether linkages and terminal hydroxyl groups of the polyethylene glycol polymer. This chemistry allows for strong dipole-dipole and hydrogen-bonding interactions.
Performance Insights:
-
Selectivity: Separation is dominated by the polarity and hydrogen-bonding capacity of the analytes. The hydroxyl group of the chlorodimethylphenols can form strong hydrogen bonds with the stationary phase. The position of the chlorine and methyl groups influences the accessibility of this hydroxyl group and the overall molecular dipole, leading to differential retention. For chlorophenols, WAX columns are known to provide superior peak shape and isomer separation compared to non-polar phases.[2]
-
Advantages: Excellent selectivity for polar compounds, often resolving isomers that co-elute on non-polar columns.[3]
-
Limitations: Lower thermal stability (typically max temperature around 250-260 °C) makes them more susceptible to damage from oxygen and high-boiling contaminants.[2][3] They are less robust than their polysiloxane counterparts.
-
-
Intermediate-Polarity Columns: The Cyanopropylphenyl Phase
These columns incorporate cyanopropyl groups, which possess a strong dipole moment, into a polysiloxane backbone. This creates a stationary phase with unique selectivity based on dipole-dipole and π-π interactions.
Performance Insights:
-
Selectivity: Particularly effective at separating compounds based on differences in their polarizability and dipole moment. This can provide an alternative elution order and resolve critical pairs that may co-elute on both 5-type and WAX-type columns. Highly polar columns with high percentages of cyanopropyl are very selective for geometric (cis/trans) isomers.[4]
-
Advantages: Offers a unique selectivity that can be the key to resolving complex isomeric mixtures.
-
Limitations: Can exhibit higher bleed than non-polar phases and have intermediate thermal stability.
-
Performance Data Summary
| Feature | Non-Polar (e.g., DB-5ms) | Polar (e.g., DB-WAX) | Intermediate-Polarity (Cyanopropyl) |
| Primary Separation Mechanism | Boiling Point, Dispersive Forces | Hydrogen Bonding, Dipole-Dipole | Dipole-Dipole, π-π Interactions |
| Isomer Resolution | Moderate; depends on boiling point differences. | Excellent for phenolic isomers.[2] | Very Good; offers unique selectivity. |
| Peak Shape for Phenols | Good to Fair; potential for tailing. | Excellent ; minimizes tailing.[2] | Good. |
| Robustness & Max Temp. | Excellent (~350 °C).[2] | Fair (~260 °C).[3] | Good (~275 °C). |
| Best Suited For... | General screening, analysis of complex mixtures with a wide volatility range, GC-MS applications.[5] | Dedicated analysis of phenolic isomers where high resolution is paramount. | Resolving difficult isomer pairs that co-elute on other phases. |
Data synthesized from references[2],[5],, and[3].
An analysis of a phenol standard mix containing 4-chloro-3-methylphenol on a TG-5MS column (a DB-5ms equivalent) demonstrates its capability, placing it as a moderately retained compound within a larger mix of phenols.[5] This confirms the utility of the non-polar phase for this class of compounds, though it does not provide data on its ability to resolve it from other isomers.
Experimental Protocols & Method Development
A self-validating system for method development involves starting with a robust set of conditions and systematically optimizing them.
Workflow for GC Method Development
Below is a generalized workflow for developing a separation method for chlorodimethylphenol isomers.
Caption: A systematic workflow for GC method development and optimization.
Protocol 1: Initial Screening on a Non-Polar Column (DB-5ms type)
This protocol is designed as a starting point for assessing the separation on a robust, general-purpose column.
-
Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, 250 °C. Use a 1 µL injection volume with a 50:1 split ratio.
-
Detector (FID): 300 °C.
-
Oven Temperature Program (Scouting Gradient):
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp 1: Increase at 10 °C/min to 280 °C.[6]
-
Final Hold: Hold at 280 °C for 5 minutes (to elute any heavier matrix components).
-
-
Optimization: If isomers co-elute, reduce the ramp rate (e.g., to 5 °C/min) to increase the time analytes spend interacting with the stationary phase, which can improve resolution.[7]
Protocol 2: High-Resolution Screening on a Polar Column (DB-WAX type)
This protocol leverages the specific interactions of a WAX column to maximize isomer separation.
-
Column: Agilent J&W DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Injector: Split/Splitless, 240 °C. Use a 1 µL injection volume with a 50:1 split ratio.
-
Detector (FID): 250 °C.
-
Oven Temperature Program (Scouting Gradient):
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp 1: Increase at 8 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 10 minutes.
-
-
Optimization: The selectivity of WAX columns can be temperature-dependent. Small adjustments to the ramp rate or the inclusion of a short isothermal hold at an intermediate temperature can significantly alter the elution order and improve the separation of a critical pair.[6]
Explaining Causality: Why Stationary Phase Matters
The choice of stationary phase directly impacts the separation factor (α), which is the most powerful term in the resolution equation. The diagram below illustrates how different interaction mechanisms on non-polar versus polar phases can alter the elution order of isomers.
Caption: Influence of stationary phase polarity on isomer elution order.
On a DB-5ms column, the isomer with the lower boiling point will generally elute first. On a DB-WAX column, the isomer that can form stronger hydrogen bonds (e.g., has a less sterically hindered hydroxyl group) or has a larger net dipole moment will be retained longer and elute later, regardless of small differences in boiling point.
Conclusion and Recommendations
For the challenging separation of chlorodimethylphenol isomers, a methodical approach to column selection is paramount.
-
For initial screening and robust, routine analysis, especially in complex matrices or when using GC-MS, a non-polar DB-5ms type column is a reliable starting point. It offers excellent stability and good general performance.[2][5]
-
For achieving baseline resolution of all isomers and for method development focused on impurity profiling, a polar DB-WAX column is strongly recommended. Its unique selectivity through hydrogen bonding provides the best opportunity to resolve closely eluting positional isomers of phenolic compounds.[2]
Ultimately, the most effective strategy involves screening the sample on both a non-polar and a polar column. This dual-column approach not only provides confidence in peak identification but also offers the highest probability of achieving complete separation for all isomers of interest.
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ResearchGate. (2018). Is DB-WAX or DB-5 column use in GC-MS for the separation of CHLOROPHENOLS from wastewater sample ? [Online discussion]. Available at: [Link]
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Crawford Scientific. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. [Technical Article]. Available at: [Link]
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Snyder, L. R., et al. (2005). Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns. Journal of Chromatography A, 1062(1), 57-64. Available at: [Link]
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Wallace Watson, D. (2017). The Secrets of Successful Temperature Programming. LCGC North America, 35(8). Available at: [Link]
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Düşünceli, F., & Filik, H. (2013). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science, 52(8), 815-822. Available at: [Link]
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Agilent Technologies. (n.d.). New High Polarity bis(Cyanopropyl) Siloxane Stationary Phase for GC Resolution of Positional and Geometric Isomers of Fatty Acid Methyl Esters. [Technical Overview]. Available at: [Link]
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ResearchGate. (n.d.). Gas chromatography-mass spectrometry results of qualitative analysis of chloroxylenol degradation by C. elegans and T. versicolor. [Figure]. Available at: [Link]
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Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. [Guide]. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Method Document]. Available at: [Link]
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Wróbel-Jędrzejewska, M., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5099. Available at: [Link]
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Agilent Technologies. (n.d.). New Developments in Polyethylene Glycol (WAX) Columns. [Presentation]. Available at: [Link]
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Aslani, S. (n.d.). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. [Dissertation]. University of Texas at Arlington. Available at: [Link]
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SGE Analytical Science. (n.d.). GC Columns. [Catalog]. Available at: [Link]
-
Zhang, J., et al. (2017). Chromatograms of GC separation of structural isomers of disubsituted... [Figure]. ResearchGate. Available at: [Link]
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A Comparative Guide to the Applications of Substituted Chlorophenols
Executive Summary
Substituted chlorophenols (CPs) are a versatile class of aromatic compounds characterized by a hydroxyl group and one or more chlorine atoms attached to a benzene ring. Their utility stems from a unique combination of biocidal activity, chemical reactivity, and specific physicochemical properties that are finely tunable by the number and position of chlorine substituents. This guide provides a comparative analysis of the primary applications of substituted chlorophenols, offering researchers, scientists, and drug development professionals a critical overview of their performance, supported by experimental data and standardized protocols. We will explore their roles as potent biocides, crucial intermediates in chemical synthesis, and target analytes in environmental science, comparing the efficacy of different isomers and contrasting their use with alternative technologies. While historically significant, the environmental persistence and toxicity of higher chlorinated phenols have led to restricted use and a focus on safer alternatives, a reality that is critically addressed throughout this guide.
Introduction: The Structure-Function Paradigm of Chlorophenols
The 19 isomers of chlorophenol offer a fascinating case study in structure-activity relationships.[1][2] The degree and position of chlorination profoundly influence a molecule's properties and, consequently, its application.
-
Acidity and Reactivity: The electron-withdrawing nature of chlorine atoms increases the acidity (lowers the pKa) of the phenolic proton. This effect is more pronounced with increased chlorination and when chlorine is in the ortho position relative to the hydroxyl group.[3] This enhanced acidity is crucial for both its biological mechanism of action and its utility as a chemical intermediate.
-
Lipophilicity and Bioavailability: As chlorine atoms are added, the molecule's lipophilicity, often measured by the n-octanol/water partition coefficient (log Kow), increases.[4] This property governs the compound's ability to partition into lipid membranes, a key factor in its toxicity and bioaccumulation potential.[4]
-
Toxicity: Generally, toxicity increases with the degree of chlorination.[1] The primary mode of toxic action for many chlorophenols, particularly pentachlorophenol (PCP), is the uncoupling of oxidative phosphorylation in mitochondria.[1][5] By disrupting the proton gradient across the inner mitochondrial membrane, CPs inhibit ATP synthesis, leading to cellular energy depletion.[6][7]
This interplay of properties dictates why certain isomers are favored for specific applications, as we will explore in the following sections.
Comparative Analysis of Biocidal Applications
Chlorophenols have been extensively used as broad-spectrum biocides, including fungicides, bactericides, and herbicides.[8][9][10] Their efficacy is directly linked to the degree of chlorination.
Pentachlorophenol (PCP) and various tetrachlorophenols have historically been the most prominent wood preservatives due to their high fungicidal and insecticidal activity.[1][9] Lower chlorinated phenols, while less potent, have found use in disinfectants and antiseptics, such as 4-chloro-3,5-dimethylphenol and 4-chloro-3-methylphenol.[9]
Table 1: Comparative Acute Oral Toxicity of Selected Chlorophenols in Rodents
| Compound | Species | Acute Oral LD50 (mg/kg) | Key Application(s) |
| 4-Chlorophenol | Rat | 670 | Chemical Intermediate |
| 2,4-Dichlorophenol | Rat | 580 | Herbicide Precursor |
| 2,4,6-Trichlorophenol | Rat | 820 | Antiseptic, Disinfectant |
| Pentachlorophenol | Rat | 27-140 | Wood Preservative, Fungicide |
Data compiled from publicly available toxicological profiles.[1][11]
The data clearly demonstrates that toxicity generally increases with chlorination, with PCP being significantly more toxic than its lower-chlorinated counterparts. This high efficacy, however, is coupled with significant environmental and health concerns, leading to severe restrictions on its use in many countries.
Comparison with Alternative Biocides: Modern biocidal applications are shifting away from persistent organic pollutants like PCP towards alternatives such as quaternary ammonium compounds, copper-based formulations (e.g., copper-chromate-arsenate, CCA), and non-chemical methods. While effective, these alternatives have their own comparative drawbacks. For instance, some bacterial strains can develop resistance to quaternary ammonium compounds, and copper-based treatments face scrutiny over heavy metal leaching.[12]
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary biocidal mechanism for highly chlorinated phenols like PCP is the disruption of cellular energy production. As lipophilic weak acids, they can easily diffuse across the mitochondrial membrane. In the more acidic intermembrane space, they remain protonated, but upon entering the alkaline matrix, they release a proton. This action short-circuits the proton gradient established by the electron transport chain, effectively "uncoupling" it from ATP synthesis. The cell expends energy without producing ATP, leading to metabolic collapse.[4][5][6][13]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-3,4-dimethylphenol for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-3,4-dimethylphenol, a compound that necessitates careful handling due to its corrosive nature and environmental toxicity.[1][2] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to a safe and sustainable research environment.
Understanding the Hazard Profile of 2-Chloro-3,4-dimethylphenol
Before delving into disposal procedures, it is crucial to comprehend the inherent risks associated with 2-Chloro-3,4-dimethylphenol. This chlorinated phenol is classified as a hazardous substance, primarily due to its corrosive properties, which can cause severe skin burns and eye damage upon contact.[1] Furthermore, it is recognized as being very toxic to aquatic life, with long-lasting effects, underscoring the importance of preventing its release into the environment.[2]
| Property | Value | Source |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects. | [1], |
| Signal Word | Danger | |
| UN Number | Not explicitly available for the pure substance, but similar chlorinated phenols are classified under various UN numbers for corrosive and toxic substances. | General Chemical Safety Information |
The causality behind these hazards lies in the chemical reactivity of the phenolic group and the presence of a chlorine atom on the aromatic ring. The phenolic hydroxyl group imparts corrosive characteristics, while the chlorinated nature of the molecule contributes to its persistence and toxicity in aquatic ecosystems.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to minimize risk and ensure compliance.
Immediate Handling and Personal Protective Equipment (PPE)
Prior to initiating any disposal-related activities, it is imperative to be outfitted with the appropriate PPE. This is your first and most critical line of defense against accidental exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be used when handling larger quantities.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against contamination of personal clothing.
-
Work Area: All handling of 2-Chloro-3,4-dimethylphenol and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3]
Waste Segregation: A Critical Decision Point
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal by your institution's environmental health and safety (EHS) department. Never mix incompatible waste streams. [4]
The following decision tree illustrates the segregation process for waste generated from 2-Chloro-3,4-dimethylphenol.
Caption: Waste Segregation Workflow for 2-Chloro-3,4-dimethylphenol.
Waste Collection and Container Management
-
Liquid Waste:
-
Halogenated Organic Solvents: Collect all solutions of 2-Chloro-3,4-dimethylphenol in organic solvents in a designated, properly labeled "Halogenated Organic Waste" container.[5]
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated "Aqueous Hazardous Waste" container.
-
-
Solid Waste:
-
Container Requirements:
-
All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]
-
Label each container with the words "HAZARDOUS WASTE," the full chemical name "2-Chloro-3,4-dimethylphenol," and the approximate concentration.[4]
-
Keep waste containers closed at all times, except when adding waste.[6]
-
Store waste containers in a designated secondary containment area to prevent the spread of spills.[6]
-
Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Final Disposal
-
Do not dispose of 2-Chloro-3,4-dimethylphenol down the drain or in the regular trash. [3][6] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[2]
-
Arrange for the pickup of your hazardous waste through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.[4]
Trustworthiness Through Self-Validation
The protocols outlined above are designed to be a closed-loop system. By correctly identifying the hazards, wearing the appropriate PPE, segregating waste at the point of generation, and using correctly labeled containers, you create a chain of custody for the hazardous material that is verifiable at each step. This systematic approach minimizes the potential for error and ensures that the waste is handled safely from your laboratory to its final disposal.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-3,4-dimethylphenol
This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-3,4-dimethylphenol. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Adherence to these guidelines is paramount for ensuring personal safety, maintaining experimental integrity, and achieving regulatory compliance.
Hazard Analysis: Understanding the Risks of 2-Chloro-3,4-dimethylphenol
Before handling any chemical, a thorough understanding of its intrinsic hazards is the foundation of a robust safety plan. 2-Chloro-3,4-dimethylphenol (CAS No: 10283-15-5) is a chlorinated phenolic compound that presents significant health risks.[1]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloro-3,4-dimethylphenol is classified with the following primary hazards:
-
Skin Corrosion/Irritation (Category 1B): This is a critical hazard, indicating that the chemical can cause severe skin burns and damage upon contact.[1][2][3] The corrosive nature necessitates robust skin and body protection to prevent irreversible tissue damage.
-
Serious Eye Damage (Category 1): Direct contact with the eyes can lead to severe, potentially permanent, damage.[2][3] This underscores the mandatory requirement for stringent eye protection.
-
Acute Toxicity (Oral and Dermal, Category 3): The compound is toxic if swallowed or if it comes into contact with the skin, highlighting the need to prevent all routes of direct exposure.[2][4]
-
Aquatic Toxicity (Chronic, Category 2): It is toxic to aquatic life with long-lasting effects, which dictates strict protocols for waste disposal to prevent environmental contamination.[2][4][5]
Understanding these classifications is not merely a regulatory formality; it directly informs the selection of appropriate Personal Protective Equipment (PPE) and the design of safe handling procedures. The primary goal is to establish multiple barriers of protection to mitigate these risks effectively.
The Core of Protection: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is mandatory to create redundant safeguards against exposure.[6] The following protocols are based on a comprehensive risk assessment for handling 2-Chloro-3,4-dimethylphenol in a laboratory setting.
Hand Protection: The First Line of Defense
Your hands are the most likely part of your body to come into direct contact with the chemical. Therefore, selecting the correct gloves is not a matter of preference but of critical safety.
-
For Incidental Contact (e.g., handling sealed containers, preparing solutions in a fume hood): Double-gloving with nitrile gloves is the recommended minimum.[7] The outer glove provides the initial barrier and can be removed immediately if contamination is suspected, leaving the inner glove to protect the skin during the decontamination process.
-
For Prolonged Handling or Risk of Splashing (e.g., large-scale reactions, spill cleanup): Heavy-duty neoprene or butyl rubber gloves are required.[7] These materials offer superior resistance to chlorinated organic compounds compared to standard nitrile.[8] It is crucial to consult the glove manufacturer's compatibility chart for breakthrough times specific to chlorinated phenols.
Causality: The practice of double-gloving minimizes the risk of exposure from undetected pinholes or tears in the outer glove. Using more robust materials like butyl rubber for prolonged tasks is a direct response to the chemical's high skin corrosivity and dermal toxicity.[8]
Eye and Face Protection: Shielding Against Irreversible Damage
Given the classification of 2-Chloro-3,4-dimethylphenol as causing severe eye damage, eye and face protection is non-negotiable.
-
Mandatory at All Times: Chemical safety goggles that provide a complete seal around the eyes are required whenever handling the compound in any form.[7][9]
-
When Splash Hazard Exists: A full-face shield must be worn in addition to chemical safety goggles.[6][7] This is crucial during procedures such as transferring liquids, opening reaction vessels, or performing extractions.
Causality: Standard safety glasses do not offer adequate protection from splashes, which can easily reach the eyes from the sides or top. Goggles create a necessary seal, and a face shield provides a broader barrier to protect the entire face from corrosive splashes.[9]
Skin and Body Protection: A Barrier Against Corrosivity
Protecting the skin from incidental contact and splashes is essential.
-
Laboratory Coat: A flame-resistant lab coat is mandatory and must be kept fully buttoned with sleeves rolled down.[7]
-
Apron: For procedures with a significant splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[8]
-
Personal Attire: Full-length pants and closed-toe shoes are required at all times in the laboratory.[10] Perforated shoes, sandals, or shorts offer no protection and are strictly prohibited.
Causality: A lab coat serves as the primary barrier for the torso and arms. The addition of a chemical-resistant apron provides a necessary extra layer of protection against the compound's severe corrosivity during higher-risk procedures.[8]
Respiratory Protection: Preventing Inhalation Hazards
While the primary control for inhalation exposure is the use of engineering controls, respiratory protection may be required in specific situations.
-
Primary Engineering Control: All weighing, handling, and experimental procedures involving 2-Chloro-3,4-dimethylphenol must be conducted within a certified chemical fume hood.[6][7]
-
When a Fume Hood is Not Feasible (Emergency Situations): In the rare event that work must be performed outside a fume hood (e.g., during a large spill response), a NIOSH-approved respirator with an organic vapor cartridge is required.[7] A proper fit test is essential to ensure the respirator's effectiveness.[9]
Causality: Phenolic compounds can have significant vapor pressures, and their dusts can be easily inhaled. A chemical fume hood is the most effective way to capture these contaminants at the source. A respirator is a last line of defense when these primary engineering controls are unavailable or insufficient.[7]
Operational and Disposal Plan: A Step-by-Step Procedural Guide
A systematic workflow is crucial for safety. The following plan outlines the key steps before, during, and after handling 2-Chloro-3,4-dimethylphenol.
Pre-Handling Protocol
-
Documentation Review: Thoroughly read and understand the Safety Data Sheet (SDS) for 2-Chloro-3,4-dimethylphenol before beginning any work.[7]
-
Engineering Control Verification: Confirm that the chemical fume hood is operational and has a current certification. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6][7][10]
-
PPE Inspection: Gather all required PPE. Inspect gloves for any signs of degradation or punctures. Ensure safety goggles and face shields are clean and in good condition.[7]
-
Waste Preparation: Designate and clearly label a hazardous waste container specifically for 2-Chloro-3,4-dimethylphenol waste.[7] The label should read "Hazardous Waste: Chlorinated Organic Compound".[6]
Handling Protocol
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Work in Fume Hood: Conduct all manipulations of the compound, including weighing and transfers, inside the fume hood to minimize inhalation exposure.[6][7]
-
Minimize Contamination: Use careful techniques to avoid splashing or generating dust. Keep containers closed when not in use.[7]
-
Post-Handling Decontamination: After completing the work, decontaminate all surfaces and equipment with a suitable solvent, followed by soap and water.[6]
Disposal Plan
-
Waste Segregation: All materials contaminated with 2-Chloro-3,4-dimethylphenol, including disposable gloves, weighing papers, and pipette tips, must be placed in the designated hazardous waste container.[7]
-
Prohibited Disposal: Never dispose of 2-Chloro-3,4-dimethylphenol or its waste down the drain or in the regular trash.[7] This is critical to prevent environmental harm due to its aquatic toxicity.[11]
-
Institutional Procedures: Follow your institution's specific guidelines for the storage and pickup of hazardous chemical waste.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[7] While flushing, remove all contaminated clothing. Seek immediate medical attention.[12][13] |
| Eye Contact | Immediately flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[7][14] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][13] |
| Ingestion | If the person is conscious, rinse their mouth with water. Do NOT induce vomiting.[3][4] Seek immediate medical attention. |
| Minor Spill | (Within a fume hood) Ensure appropriate PPE is worn. Absorb the spill with a chemical absorbent material. Collect the contaminated material into the designated hazardous waste container. Decontaminate the area.[7] |
| Major Spill | Evacuate the immediate area. Alert others and your supervisor. Contact your institution's emergency response team.[14] |
Self-Validation: The consistent theme across all exposure scenarios is immediate and prolonged flushing with water, followed by seeking professional medical attention. This ensures that the corrosive and toxic agent is removed as quickly as possible and that any potential systemic effects are addressed by healthcare professionals.
Visualization of Safety Workflow
The following diagram illustrates the logical flow of operations for safely handling 2-Chloro-3,4-dimethylphenol.
Caption: Workflow for Safe Handling of 2-Chloro-3,4-dimethylphenol.
References
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PubChem. 2-Chloro-3,4-dimethylphenol. National Center for Biotechnology Information. Available at: [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. Available at: [Link]
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CPAchem. (2023). Safety data sheet: 3,4-Dimethylphenol. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
